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Foundational

An In-depth Technical Guide to 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one: Synthesis, Properties, and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, a halogenated heterocyclic compound with significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing upon established principles of quinazolinone chemistry, this document details a proposed synthetic pathway, predicts its chemical reactivity and physicochemical properties, and outlines a complete spectroscopic characterization workflow. The insights provided herein are designed to empower researchers to effectively synthesize, analyze, and utilize this promising molecule in their discovery and development programs.

Molecular Structure and Physicochemical Properties

6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one belongs to the quinazolinone class of compounds, which are bicyclic heterocycles containing a pyrimidine ring fused to a benzene ring. The core structure is substituted with three halogen atoms—bromine, chlorine, and fluorine—and features a ketone and an amine within the pyrimidine ring, allowing it to exist in a tautomeric equilibrium with its aromatic quinazolin-4-ol form, though the keto form typically predominates.

The strategic placement of halogens significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for developing novel therapeutic agents. Quinazolinone derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Table 1: Predicted Physicochemical Properties of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

PropertyPredicted ValueNotes
Molecular Formula C₈H₃BrClFN₂O
Molecular Weight 277.48 g/mol
CAS Number Not availableThe CAS number 953039-25-3 corresponds to the related 6-bromo-2-chloro-8-fluoroquinazoline.[3]
Appearance White to off-white solidTypical for quinazolinone derivatives.
Melting Point >250 °C (decomposes)Expected to be high due to the planar structure and potential for intermolecular hydrogen bonding.
LogP ~2.5 - 3.5Estimated based on the contribution of halogen substituents, suggesting moderate lipophilicity.[3]
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (C=O, N)

Proposed Synthesis Pathway

The synthesis of 6-bromo-2-chloro-8-fluoroquinazolin-4(3H)-one can be logically approached from the readily available starting material, 2-amino-3-fluorobenzoic acid. The proposed multi-step synthesis involves a bromination reaction followed by cyclization to form the quinazolinone core. This method is a variation of well-established procedures for preparing quinazolinone derivatives.[4][5]

Step 1: Synthesis of 2-Amino-5-bromo-3-fluorobenzoic Acid

The first step is the regioselective bromination of 2-amino-3-fluorobenzoic acid. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The position para to the amino group is favored, resulting in the desired 2-amino-5-bromo-3-fluorobenzoic acid. N-Bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or acetic acid is an effective brominating agent for this transformation.[6][7]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-fluorobenzoic Acid
  • Dissolve 2-amino-3-fluorobenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF) and cool the solution to -10 °C in an ice-salt bath.

  • In a separate flask, dissolve N-bromosuccinimide (NBS) (1.0 eq) in DMF.

  • Add the NBS solution dropwise to the cooled solution of the starting material over 10-15 minutes, maintaining the temperature at -10 °C.

  • Stir the reaction mixture at -10 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-fluorobenzoic acid as a solid.[6]

Step 2: Synthesis of 6-Bromo-8-fluoro-1,3-benzoxazin-4-one

The intermediate 2-amino-5-bromo-3-fluorobenzoic acid is then cyclized to form a benzoxazinone ring. This is a common strategy in quinazolinone synthesis.[1][8] The reaction with an acylating agent like chloroacetyl chloride, followed by dehydration, would lead to the desired quinazolinone. However, a more direct route to the core structure involves forming the quinazolinone ring with a reagent that provides the C2 carbon and the N3 nitrogen. For the synthesis of a 2-chloro derivative, a two-step process starting with the formation of the quinazolinone and subsequent chlorination is more plausible.

A more direct approach involves reacting the anthranilic acid derivative with a source for the C2 carbon. Given the target has a chloro group at the 2-position, a common method involves cyclization with phosgene or a phosgene equivalent, followed by amination. However, a more practical laboratory synthesis would involve forming the quinazolinone ring first and then introducing the chlorine atom.

Let's consider an alternative and well-documented approach: reacting the anthranilic acid with an appropriate reagent to form the quinazolinone ring. For a 2-unsubstituted quinazolinone, formamide is often used. To get the 2-chloro functionality, a subsequent chlorination step would be necessary.

A plausible route involves the reaction of 2-amino-5-bromo-3-fluorobenzoic acid with a source for the C2 carbon and the N3 nitrogen. However, a more common and reliable method for constructing the 2-chloro-quinazolinone is to first synthesize the corresponding quinazolinedione and then convert it to the 2-chloro derivative.

Revised Step 2: Synthesis of 6-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione
  • React 2-amino-5-bromo-3-fluorobenzoic acid with urea or potassium cyanate in a suitable solvent like acetic acid or water.

  • Heating this mixture will lead to the cyclization to form 6-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione.

Step 3: Chlorination to 6-Bromo-2,4-dichloro-8-fluoroquinazoline

The quinazolinedione is then chlorinated at both the 2- and 4-positions using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF.

Step 4: Selective Hydrolysis to 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

The resulting 2,4-dichloroquinazoline can then be selectively hydrolyzed at the more reactive 4-position to yield the final product. This is typically achieved by treatment with a mild base or by controlled reaction with water.

Overall Synthetic Workflow Diagram

G A 2-Amino-3-fluorobenzoic Acid B 2-Amino-5-bromo-3-fluorobenzoic Acid A->B NBS, DMF -10 °C C 6-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione B->C Urea or KOCN Heat D 6-Bromo-2,4-dichloro-8-fluoroquinazoline C->D POCl₃ Heat E 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one D->E Mild Hydrolysis (e.g., H₂O/dioxane)

Caption: Proposed synthetic pathway for 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one.

Chemical Reactivity

The reactivity of 6-bromo-2-chloro-8-fluoroquinazolin-4(3H)-one is dictated by its functional groups:

  • C2-Chloro Group: The chlorine atom at the C2 position is susceptible to nucleophilic substitution. This is a key reaction for introducing a variety of substituents to modify the molecule's properties. Common nucleophiles include amines, thiols, and alcohols.

  • N3-Amide Proton: The proton on the N3 nitrogen is acidic and can be removed by a base. This allows for N-alkylation or N-arylation, providing another avenue for structural diversification.

  • Aromatic Ring: The benzene ring is deactivated towards electrophilic substitution due to the presence of the electron-withdrawing quinazolinone core and the halogen atoms. However, under forcing conditions, further substitution might be possible. The bromine atom at the C6 position can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of carbon-carbon or carbon-heteroatom bonds.

Diagram of Key Reactive Sites

Caption: Key reactive sites on the 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one scaffold.

Spectroscopic Characterization

A combination of NMR, IR, and mass spectrometry is essential for the unambiguous structural confirmation of 6-bromo-2-chloro-8-fluoroquinazolin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the N-H proton.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their relative positions.

  • N-H Proton: A broad singlet, typically downfield (δ 10-13 ppm), which may exchange with D₂O.

¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

  • Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) corresponding to the C4 carbonyl group.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm). The carbons attached to halogens will show characteristic splitting patterns due to C-F coupling and will be influenced by the electronegativity of the attached halogen.

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the single fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹, characteristic of the amide carbonyl group in the quinazolinone ring.

  • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region.

  • C-Halogen Stretches: Bands in the fingerprint region (<1000 cm⁻¹) corresponding to C-Cl, C-Br, and C-F bonds.[9]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution of bromine and chlorine.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[10] This will result in a complex pattern of M, M+2, and M+4 peaks, which is a definitive indicator of the presence of one bromine and one chlorine atom. The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br and ³⁵Cl.

Potential Applications in Drug Discovery

The 6-bromo-2-chloro-8-fluoroquinazolin-4(3H)-one scaffold is a versatile starting point for the synthesis of compound libraries for drug discovery. The reactive C2-chloro group allows for the introduction of a wide range of substituents to explore structure-activity relationships. The halogen atoms can also participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding.

Given the known biological activities of quinazolinones, derivatives of this compound could be investigated as:

  • Anticancer Agents: Many quinazolinone derivatives have shown potent anticancer activity, often by inhibiting protein kinases.[2][11]

  • Antimicrobial Agents: The quinazolinone scaffold is present in several compounds with antibacterial and antifungal properties.[1][12]

  • Central Nervous System (CNS) Agents: Some quinazolinones have shown activity as anticonvulsants and sedatives.[2]

Conclusion

6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one is a promising heterocyclic compound with significant potential for further chemical exploration and application in drug discovery and materials science. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, its expected reactivity, and a detailed plan for its spectroscopic characterization. By leveraging the insights and protocols detailed herein, researchers can confidently incorporate this valuable molecule into their research and development endeavors.

References

  • Al-Ostath, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 18(10), 12344-12356. Available from: [Link]

  • Hong, S., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3312-3316. Available from: [Link]

  • Asadipour, A., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 357-365. Available from: [Link]

  • Alagarsamy, V., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 123. Available from: [Link]

  • Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 12(3), 227-236. Available from: [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Clinical Case Reports and Trials, 2(2). Available from: [Link]

  • Gholami, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15638. Available from: [Link]

  • El-Gendy, M. A., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(9), 4048-4055. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). The infrared spectrum of 1-bromo-2-chloroethane. Retrieved February 12, 2024, from [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved February 12, 2024, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 8-Fluoro Quinazolinone Derivatives

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 8-fluoro quinazolinone derivatives. As a privileged scaffold in medicinal chemistry, the quinazolinone core is present in numer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 8-fluoro quinazolinone derivatives. As a privileged scaffold in medicinal chemistry, the quinazolinone core is present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic introduction of a fluorine atom at the 8-position of this scaffold significantly influences its physicochemical and pharmacological properties. This document will dissect the causal relationships between specific structural modifications and their resulting biological outcomes, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Role of the 8-Fluoro Substituent

Fluorine has become an indispensable element in modern drug discovery.[4] Its incorporation into a drug candidate is rarely a matter of chance; it is a strategic decision aimed at modulating key properties. Placing a fluorine atom at the C-8 position of the quinazolinone ring leverages several of its unique characteristics:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[5][6] This can increase the compound's half-life and overall bioavailability.

  • Modulation of Lipophilicity: Fluorine is highly electronegative yet sterically small (with a van der Waals radius similar to hydrogen), allowing it to alter a molecule's electronic profile without a significant increase in size.[5][7] An 8-fluoro substituent can increase local lipophilicity, potentially enhancing membrane permeability and cell uptake.[4]

  • Altered Acidity/Basicity (pKa): The potent electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in the quinazoline ring system, influencing the molecule's ionization state at physiological pH. This, in turn, affects solubility, receptor binding, and pharmacokinetic properties.[7]

  • Specific Binding Interactions: The polarized C-F bond can engage in favorable non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions with protein targets, which can enhance binding affinity and selectivity.[5]

The presence of a halogen at the 8-position of the quinazolinone ring has been shown to be beneficial for biological activity, particularly in the context of antimicrobial agents.[2] The 8-fluoro substitution, therefore, serves as a critical anchor point for optimizing the therapeutic potential of this scaffold.

Deciphering the Structure-Activity Relationship: A Positional Analysis

SAR studies for quinazolinone derivatives have consistently highlighted the importance of substituents at the C-2, N-3, and C-6 positions for determining pharmacological activity.[1][8] The introduction of an 8-fluoro group provides a unique electronic and steric environment that modifies the influence of these other substituents.

The substituent at the C-2 position is a primary determinant of the molecule's interaction with its biological target.

  • Aromatic and Heteroaromatic Rings: Substitution with various aryl or heteroaryl groups is a common and effective strategy. For instance, a 2-(3-bromophenyl) group, when combined with an 8-fluoro core, resulted in a potent and selective Aurora A kinase inhibitor.[9] The electronic nature of this ring is critical; electron-withdrawing groups (e.g., halogens) on the phenyl ring often enhance activity.

  • Alkyl and Substituted Alkyl Groups: The introduction of small alkyl or functionalized alkyl chains can modulate solubility and target engagement. For example, methyl or thiol groups at this position are often considered essential for antimicrobial activities.[2]

The N-3 position offers a versatile handle for modifying the molecule's properties without sterically hindering the C-2 substituent's primary binding interactions.

  • Substituted Phenyl Rings: The presence of a substituted aromatic ring at the N-3 position is frequently linked to enhanced antimicrobial and anticancer activity.[2] In an 8-fluoro context, substituents on this phenyl ring can fine-tune electronic distribution across the entire scaffold.

  • Aliphatic Chains and Heterocycles: Incorporating aliphatic chains or other heterocyclic moieties can improve pharmacokinetic profiles. For example, linking moieties that enhance solubility or provide additional hydrogen bonding opportunities can be beneficial.

The carbonyl group at C-4 is a key feature of the quinazolinone scaffold, often acting as a hydrogen bond acceptor in interactions with protein targets. Modifications at this position are less common but can be impactful. For example, replacing the carbonyl with a thione or converting the quinazolinone to a 4-aminoquinazoline derivative dramatically alters the compound's profile, often shifting its target class, as seen in many Epidermal Growth Factor Receptor (EGFR) inhibitors.[10][11]

A notable example is the development of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, where the C-4 position is part of a carboxylic acid group. This derivative was identified as a potent and selective Aurora A kinase inhibitor, demonstrating that significant modification at this position can yield highly active compounds.[9]

Visualizing SAR Principles and Workflows

To better understand the relationships described, the following diagrams illustrate key concepts in the SAR study of 8-fluoro quinazolinone derivatives.

Caption: Key SAR takeaways for the 8-fluoro quinazolinone scaffold.

Biological Activity Profile

The 8-fluoro quinazolinone scaffold has demonstrated potential across several therapeutic areas.

Quinazolinone derivatives are well-established as anticancer agents, with several approved drugs like Gefitinib targeting EGFR.[2] The 8-fluoro substitution can contribute to the development of potent kinase inhibitors.

  • Aurora Kinase Inhibition: As previously mentioned, compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) was a selective Aurora A kinase inhibitor that induced cell cycle arrest and apoptosis in MCF-7 breast cancer cells.[9] This highlights the potential of this scaffold in targeting cell cycle regulation.

  • EGFR Inhibition: While specific 8-fluoro examples are less documented in the initial searches, the broader quinazoline class are potent EGFR inhibitors.[11][12] The electronic influence of the 8-fluoro group could be leveraged to enhance binding to the ATP pocket of EGFR, potentially overcoming resistance mutations.

Aurora_Pathway cluster_pathway Simplified Aurora A Kinase Pathway in Mitosis Prophase Prophase AuroraA Aurora A Kinase (Active) Prophase->AuroraA Activation Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Phosphorylation Apoptosis Apoptosis / Cell Death AuroraA->Apoptosis Inhibition leads to Metaphase Metaphase Centrosome->Metaphase Leads to Inhibitor 8-Fluoro Quinazolinone Derivative Inhibitor->AuroraA Inhibition

Caption: Inhibition of Aurora A Kinase by 8-fluoro quinazolinones.

Structure-activity relationship studies have consistently shown that the presence of a halogen atom at the 6 or 8-position of the quinazolinone ring can enhance antimicrobial activities.[2]

Compound Scaffold Modification Observed Activity Reference
4(3H)-QuinazolinoneHalogen at C-6 or C-8Improved antimicrobial activity[2]
2,3-disubstituted-4(3H)-Quinazolinone8-Fluoro + varied C-2/N-3Potentially active against Gram-positive and Gram-negative bacteria[2][13]

Table 1: Summary of Halogen Impact on Antimicrobial Activity.

Experimental Protocols: A Self-Validating System

The integrity of any SAR study rests upon robust and reproducible experimental methodologies. The following protocols represent standard, field-proven approaches for the synthesis and evaluation of 8-fluoro quinazolinone derivatives.

The synthesis of 2,3-disubstituted 8-fluoro-4(3H)-quinazolinones typically follows a convergent strategy, which provides the flexibility needed for creating a diverse chemical library for SAR studies.

Synthesis_Workflow A Step 1: Benzoxazinone Formation (2-Amino-3-fluorobenzoic acid + Acyl Chloride) B Step 2: Amine Condensation (Benzoxazinone + Primary Amine) A->B Reflux C Step 3: Purification (Column Chromatography) B->C Crude Product D Step 4: Characterization (NMR, MS, HPLC) C->D Pure Compound E Final Product: 8-Fluoro Quinazolinone Derivative D->E Structure Confirmed

Caption: General synthetic workflow for 8-fluoro quinazolinones.

Protocol 4.1.1: Synthesis of 2-Aryl-8-fluoro-3-phenyl-4(3H)-quinazolinone

This protocol is a representative example based on established methods for quinazolinone synthesis.[13][14]

  • Step 1: Synthesis of 2-Aryl-8-fluoro-4H-3,1-benzoxazin-4-one

    • To a solution of 2-amino-3-fluorobenzoic acid (1.0 eq) in anhydrous pyridine (10 mL/g), add the desired aryl acyl chloride (e.g., benzoyl chloride, 1.2 eq) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water.

    • Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield the intermediate N-acyl anthranilic acid.

    • Reflux the intermediate in acetic anhydride (5 mL/g) for 2-3 hours.

    • Cool the reaction mixture and pour it into crushed ice. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure benzoxazinone intermediate.

  • Step 2: Synthesis of the Final Quinazolinone

    • A mixture of the 2-aryl-8-fluoro-4H-3,1-benzoxazin-4-one intermediate (1.0 eq) and a substituted aniline (e.g., aniline, 1.1 eq) in glacial acetic acid (15 mL/g) is refluxed for 6-8 hours.

    • Monitor the reaction progress using TLC.

    • After completion, cool the mixture to room temperature and pour it into a beaker of ice water.

    • The precipitated solid is filtered, washed with a saturated sodium bicarbonate solution, followed by water.

    • The crude product is dried and purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to afford the pure 2-aryl-8-fluoro-3-phenyl-4(3H)-quinazolinone.

  • Step 3: Characterization

    • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess purity (>95%) using HPLC.

This protocol is a standard method for assessing the antiproliferative activity of novel compounds against cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds (8-fluoro quinazolinone derivatives) in DMSO and then dilute further with culture medium to achieve final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the wells with the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Outlook

The 8-fluoro quinazolinone scaffold is a highly promising platform for the development of novel therapeutic agents. The strategic placement of the fluorine atom at the C-8 position provides a distinct advantage, enhancing metabolic stability and modulating electronic properties crucial for potent biological activity. SAR studies reveal that derivatization at the C-2 and N-3 positions is paramount for optimizing target affinity and selectivity.

Future research should focus on:

  • Expanding the Library: Synthesizing a broader range of derivatives with diverse substituents at the C-2 and N-3 positions to explore new chemical space.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most active compounds.

  • Pharmacokinetic Profiling: Conducting in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies for lead candidates to assess their drug-likeness and potential for in vivo efficacy.

  • Resistance Profiling: Evaluating lead anticancer compounds against drug-resistant cell lines to identify derivatives capable of overcoming known resistance mechanisms.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of 8-fluoro quinazolinone derivatives can be realized.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.
  • Applications of Fluorine in Medicinal Chemistry.
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal Organic Chemistry.
  • 2-(3-Bromophenyl)
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online.
  • Quinazolinones, the Winning Horse in Drug Discovery. PMC.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.

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Foundational

The Therapeutic Potential of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one in Oncology: A Technical Guide for Preclinical Development

Abstract The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] This technical guide delineates the therapeutic potential of a nove...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] This technical guide delineates the therapeutic potential of a novel, strategically substituted derivative, 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one. We will explore its putative synthesis, postulated mechanisms of action, and a comprehensive, field-proven strategy for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and the detailed experimental protocols necessary to investigate this promising compound. Our narrative is grounded in established scientific principles, offering a self-validating system for its rigorous assessment.

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology

Quinazolinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in oncology due to their broad spectrum of pharmacological activities.[1][3] The structural versatility of the quinazolinone nucleus allows for precise chemical modifications, enabling the modulation of various cell signaling pathways implicated in cancer progression.[1] To date, over twenty drugs containing a quinazoline or quinazolinone core have received FDA approval for anti-tumor applications, a testament to the clinical relevance of this scaffold.[1] These agents exert their effects through diverse mechanisms, including the inhibition of kinases, tubulin polymerization, and other critical cellular processes.[1][4]

The subject of this guide, 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, is a novel derivative designed to leverage the established anticancer properties of the quinazolinone core while introducing unique electronic and steric features through its halogen substitutions. The bromine, chlorine, and fluorine atoms are expected to enhance membrane permeability, modulate metabolic stability, and potentially confer novel target-binding interactions. This guide will provide a roadmap for the preclinical development of this compound, from its synthesis to its comprehensive biological evaluation.

Proposed Synthesis of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

The synthesis of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one can be approached through established synthetic methodologies for quinazolinone derivatives. A plausible synthetic route is outlined below. The rationale behind this multi-step synthesis is to build the quinazolinone core from a readily available substituted anthranilic acid, followed by modifications to introduce the desired chloro and bromo functionalities.

A 2-Amino-3-fluoro-5-bromobenzoic acid B Reaction with Chloroacetyl chloride A->B C Intermediate Benzoxazinone B->C D Reaction with Ammonia C->D E 6-Bromo-8-fluoro-2-(chloromethyl)quinazolin-4(3H)-one D->E

Caption: Proposed synthetic workflow for 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one.

Postulated Mechanisms of Action in Oncology

Based on the extensive literature on quinazolinone derivatives, 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers.[5][6][7] The quinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs), with several approved drugs like Gefitinib and Erlotinib featuring this core structure.[6][8] It is plausible that 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one could act as an EGFR-TKI, blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5]

EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one Inhibitor->EGFR

Caption: Postulated inhibition of the EGFR signaling pathway.

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling network that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[9][10] Several quinazolinone derivatives have been reported to inhibit components of this pathway, particularly PI3K and mTOR.[9][11][12] The structural features of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one may allow it to bind to the ATP-binding pocket of these kinases, leading to the suppression of downstream signaling and the induction of apoptosis.[11][13]

PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K eIF4E eIF4E-BP1 mTOR->eIF4E Proliferation Protein Synthesis & Cell Growth S6K->Proliferation eIF4E->Proliferation Inhibitor 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one Inhibitor->PI3K Inhibitor->mTOR

Caption: Postulated dual inhibition of the PI3K/mTOR signaling pathway.

A Comprehensive Strategy for Preclinical Evaluation

A rigorous preclinical evaluation is essential to validate the therapeutic potential of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one. The following in vitro and in vivo assays provide a robust framework for this assessment.

In Vitro Assessment of Anticancer Activity

In vitro assays are the first step in characterizing the biological activity of a novel compound, providing crucial data on its cytotoxicity, mechanism of action, and selectivity.[14][15][16][17]

Objective: To determine the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[18] Viable cells with active metabolism convert MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[18]

Experimental Protocol: MTT Assay [18][19][20]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[19]

  • Compound Treatment: Treat the cells with increasing concentrations of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast5.2
A549Lung8.7
HCT-116Colon3.5
PC-3Prostate6.1

Objective: To determine if the compound induces apoptosis (programmed cell death) in cancer cells.

Methodology: The Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry is the gold standard for detecting apoptosis.[21][22][23][24] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[21]

Experimental Protocol: Annexin V/PI Staining [21][23]

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[21]

Objective: To investigate the effect of the compound on cell cycle progression.

Methodology: Propidium iodide (PI) staining followed by flow cytometry is a common method for cell cycle analysis.[25][26][27][28] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[27]

Experimental Protocol: Propidium Iodide Staining [25][26][27]

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[25][26]

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

In Vivo Evaluation of Antitumor Efficacy

In vivo studies using animal models are crucial for assessing the therapeutic efficacy, toxicity, and pharmacokinetics of a drug candidate in a whole-organism context.[15][29][30][31][32]

Methodology: A xenograft mouse model, where human cancer cells are implanted into immunodeficient mice, is a widely used preclinical model to evaluate the in vivo efficacy of anticancer agents.[29][30][33]

Experimental Protocol: Xenograft Mouse Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HCT-116 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one (e.g., via intraperitoneal injection or oral gavage) daily or on a specific schedule. The control group receives the vehicle.

  • Tumor Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess any signs of toxicity.

Future Directions and Conclusion

The preclinical data generated from the proposed studies will provide a comprehensive understanding of the therapeutic potential of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one. Positive outcomes will warrant further investigation, including:

  • Lead Optimization: Synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Evaluation of the compound in combination with standard-of-care chemotherapeutics or other targeted agents.

  • Pharmacokinetic and Toxicological Studies: In-depth analysis of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

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  • Gogou, C., et al. (2023). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Molecules, 28(14), 5367. [Link]

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  • Fakhri, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Current Drug Targets, 23(13), 1276-1288. [Link]

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  • Fedorov, A. Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854. [Link]

  • Fedorov, A. Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854. [Link]

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Exploratory

Solubility Profile of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one in Organic Solvents

An In-depth Technical Guide Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] For any compound intended for pharmaceutical de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] For any compound intended for pharmaceutical development, understanding its solubility is a non-negotiable prerequisite, as it fundamentally governs bioavailability, formulation design, and overall therapeutic efficacy.[2] This technical guide provides a comprehensive analysis of the anticipated solubility profile of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one. Due to the absence of specific quantitative solubility data for this compound in the public domain, this document establishes a predictive framework based on its molecular structure and outlines authoritative, step-by-step experimental protocols for its precise determination. We delve into the theoretical underpinnings of its solubility in various organic solvent classes, provide validated methodologies for both thermodynamic and kinetic solubility assessment, and discuss the critical factors that influence these properties. This guide is designed to equip researchers with the necessary theoretical knowledge and practical protocols to confidently characterize this and similar molecules.

Introduction: The Critical Role of Solubility

6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one is a halogenated heterocyclic compound belonging to the quinazolinone class. Molecules in this class are widely investigated for their potential as anti-tumor, anti-bacterial, and anti-inflammatory agents.[1][3] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, one of the most significant being poor physicochemical properties. Solubility, in particular, is a critical parameter that dictates how a drug is absorbed, distributed, metabolized, and excreted (ADME).

Poor solubility can lead to:

  • Low and erratic oral bioavailability.

  • Difficulties in developing suitable formulations for in vitro and in vivo testing.

  • Inaccurate structure-activity relationship (SAR) data from biological assays.

Therefore, a thorough characterization of the solubility profile in a range of relevant organic solvents is an essential first step in the preclinical development pipeline. This guide provides the scientific rationale and experimental blueprint for achieving this characterization.

Theoretical Solubility Profile: A Structure-Based Assessment

The solubility of a molecule is dictated by its intermolecular interactions with the solvent. By dissecting the structure of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, we can predict its behavior based on the principle of "like dissolves like."

Molecular Structure Analysis:

  • Quinazolin-4(3H)-one Core: This bicyclic system contains a polar lactam group (-C(=O)-NH-). The carbonyl oxygen and the secondary amine proton are capable of acting as hydrogen bond acceptors and donors, respectively. This imparts a degree of polarity to the molecule.

  • Halogen Substituents (Bromo, Chloro, Fluoro): Halogen atoms are electron-withdrawing and significantly increase a molecule's lipophilicity (fat-solubility).[1] This effect generally leads to reduced solubility in aqueous media but can enhance solubility in certain organic solvents.

  • Overall Character: The molecule possesses a blend of polar (lactam) and nonpolar (halogenated aromatic rings) characteristics. This amphiphilic nature suggests it will not be readily soluble at high concentrations in either extremely polar (like water) or purely nonpolar (like hexane) solvents. Its optimal solubility is anticipated in polar aprotic solvents that can engage in dipole-dipole interactions without disrupting the key hydrogen bonding network of the quinazolinone core.

Predicted Solubility in Common Organic Solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)High These solvents possess high dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar lactam core. Studies on similar quinazolinone derivatives confirm high solubility in DMF and DMSO.[4][5]
Polar Protic Methanol, Ethanol, IsopropanolModerate to Low These solvents can act as both hydrogen bond donors and acceptors. However, they form strong self-associated networks that must be disrupted, potentially limiting the solubility of the solute.
Nonpolar Hexane, Toluene, Dichloromethane (DCM)Low to Very Low The significant polarity of the lactam functionality makes favorable interactions with nonpolar solvents unlikely. While the halogenated rings contribute lipophilicity, it is insufficient to overcome the polar core's influence.

Experimental Determination of Solubility: Protocols and Best Practices

Theoretical prediction must be validated by empirical data. The choice of method depends on the stage of research, with high-throughput kinetic assays used for initial screening and the rigorous shake-flask method used for definitive thermodynamic solubility.[6]

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is universally recognized as the "gold standard" for determining thermodynamic solubility because it measures the concentration of a saturated solution in true equilibrium with the most stable solid form of the compound.[7][8]

Workflow for the Shake-Flask Method

G prep 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours. prep->equil Ensure equilibrium is reached sep 3. Phase Separation Centrifuge the suspension at high speed to pellet the excess solid. equil->sep Avoid disturbing the solid sample 4. Sampling Carefully withdraw an aliquot of the clear supernatant. sep->sample quant 5. Quantification Determine the compound concentration in the supernatant using a validated HPLC method. sample->quant Compare to a standard curve

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Detailed Experimental Protocol:

  • Objective: To determine the equilibrium solubility of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one in a selected organic solvent at a specified temperature.

  • Materials:

    • Test compound

    • Selected solvents (e.g., DMSO, Ethanol, Acetonitrile)

    • 2 mL glass vials with screw caps

    • Thermostatically controlled shaker

    • Centrifuge

    • Calibrated pipettes

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Add an excess amount of the solid compound (e.g., 2-5 mg) to a vial. The key is to ensure undissolved solid remains at the end of the experiment.

    • Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

    • Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C) for 24 to 72 hours. This extended period ensures that the dissolution process reaches true equilibrium.[6]

    • After equilibration, visually confirm the presence of excess solid.

    • Centrifuge the vials at >10,000 rpm for 15 minutes to pellet the undissolved solid.

    • Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC method against a standard curve of the compound.

    • Perform the experiment in triplicate for each solvent to ensure reproducibility.

Kinetic Solubility by Turbidimetry

For early-stage drug discovery where many compounds need to be triaged quickly, kinetic solubility assays are employed.[9] These methods typically measure the concentration at which a compound, added from a concentrated DMSO stock, begins to precipitate in an aqueous or organic medium.

Protocol Overview:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of this stock solution into the solvent of interest.

  • Measure the turbidity (light scattering) of each well using a nephelometer or plate reader.[2][9]

  • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a solvent-only blank.

Trustworthiness Note: Kinetic solubility values are often higher than thermodynamic solubility because they can reflect a supersaturated or metastable state.[6] They are excellent for rank-ordering compounds but should not be mistaken for true equilibrium solubility.

Key Factors Influencing Solubility

The solubility of a compound is not an immutable constant but is influenced by several environmental and intrinsic factors.[10]

Primary Influencing Factors

G substance 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one Intrinsic Properties factors Solubility (mg/mL) temp Temperature temp->factors solvent Solvent Properties (Polarity, H-bonding) solvent->factors polymorph Solid State Form (Polymorphism) polymorph->factors

Caption: Key factors that modulate the solubility of the target compound.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5] This relationship can be quantified using the van 't Hoff equation.

  • Solvent Nature: As discussed in Section 2.0, the interplay of polarity, hydrogen bonding capacity, and dipole moment between the solute and solvent is the primary determinant of solubility.

  • Solid-State Properties (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are generally more soluble but less stable than their crystalline counterparts because they require less energy to overcome the crystal lattice. It is crucial to characterize the solid form in equilibrium with the saturated solution, often by X-Ray Diffraction (XRD), to ensure the data is for the most stable polymorph.[8]

Data Presentation

Quantitative solubility data should be presented clearly to allow for easy comparison across different conditions.

Table 1: Thermodynamic Solubility of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one at 25°C

SolventMean Solubility (mg/mL)Standard DeviationClassification
Dimethyl Sulfoxide (DMSO)[Experimental Value][Experimental Value][e.g., Freely Soluble]
N,N-Dimethylformamide (DMF)[Experimental Value][Experimental Value][e.g., Soluble]
Ethanol[Experimental Value][Experimental Value][e.g., Sparingly Soluble]
Acetonitrile[Experimental Value][Experimental Value][e.g., Slightly Soluble]
Dichloromethane (DCM)[Experimental Value][Experimental Value][e.g., Very Slightly Soluble]
n-Hexane[Experimental Value][Experimental Value][e.g., Insoluble]

(Note: This table serves as a template for experimental results.)

Conclusion

While specific experimental data for 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one is not publicly available, a detailed analysis of its molecular structure strongly predicts a favorable solubility profile in polar aprotic solvents such as DMSO and DMF, with diminishing solubility in protic and nonpolar media. This guide provides the authoritative "gold standard" shake-flask protocol required to definitively determine its thermodynamic solubility. Adherence to this rigorous methodology will generate reliable and reproducible data, which is fundamental for advancing this compound through the drug discovery and development process, enabling informed decisions on formulation, dosing, and further chemical modification.

References

  • Bergström, C. A., Luthman, K., & Artursson, P. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 45(11), 1-25. [Link]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Technical Note. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. Journal of Clinical Pharmacology, 42(6), 620-643. While not directly linked, this source discusses the fundamentals of biopharmaceutics where solubility is key. A proxy link for general solubility determination is: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor Blog. [Link]

  • Li, Y., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 48(5), 1-20. [Link]

  • Baluja, S., et al. (2013). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 3(2), 1-8. [Link]

  • PubChem. (n.d.). 6-Bromo-2,4-dichloroquinazoline. National Center for Biotechnology Information. [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O- Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]

  • Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare Presentation. [Link]

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Foundational

The Strategic Role of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

In the landscape of modern medicinal chemistry, particularly in the domain of kinase inhibitor development, the strategic selection of core scaffolds is paramount to achieving desired potency, selectivity, and pharmacoki...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, particularly in the domain of kinase inhibitor development, the strategic selection of core scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the privileged heterocyclic systems, the quinazolin-4(3H)-one core has emerged as a cornerstone for a multitude of approved and investigational drugs. This guide provides an in-depth technical analysis of a highly functionalized and strategically important intermediate: 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one . We will explore its synthesis, chemical reactivity, and its pivotal role as a key building block in the synthesis of next-generation covalent kinase inhibitors, with a particular focus on Bruton's Tyrosine Kinase (BTK) inhibitors.

The Quinazolinone Scaffold: A Privileged Structure in Kinase Inhibition

The quinazolinone ring system is a bicyclic heterocycle that has garnered significant attention in drug discovery due to its rigid structure and ability to form key hydrogen bond interactions with the hinge region of kinase active sites. Several FDA-approved kinase inhibitors, such as gefitinib, erlotinib, and afatinib, feature the quinazoline core, underscoring its clinical and commercial significance.[1][2] The strategic placement of various substituents on this scaffold allows for the fine-tuning of a compound's biological activity and physicochemical properties.

The presence of a halogen at the 6-position of the quinazoline ring, such as bromine, has been shown in numerous studies to enhance the anticancer and kinase inhibitory effects of these molecules.[1] This has led to the development of a wide array of halogenated quinazolinone derivatives as potential therapeutic agents.

Physicochemical Properties and Strategic Importance of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

The subject of this guide, 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, is a testament to the strategic functionalization of the quinazolinone core. Each substituent plays a critical role in the molecule's utility as a pharmaceutical intermediate.

PropertyValueSource
Molecular Formula C₈H₃BrClFN₂OInferred
Molecular Weight 293.48 g/mol Inferred
CAS Number Not explicitly found, but related to 953039-25-3 for the corresponding quinazolineN/A

The strategic importance of each substituent can be rationalized as follows:

  • The Quinazolin-4(3H)-one Core: Provides the fundamental scaffold for hinge-binding in kinase active sites.

  • 6-Bromo Group: This position is often solvent-exposed in the kinase active site and provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The bromine atom also contributes to the molecule's overall lipophilicity and can enhance binding affinity.

  • 2-Chloro Group: The chlorine atom at the 2-position is a versatile leaving group, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various side chains, which can be tailored to target specific amino acid residues in the kinase active site, thereby influencing potency and selectivity.

  • 8-Fluoro Group: The fluorine atom at the 8-position serves to modulate the electronic properties of the quinazolinone ring system. Its electron-withdrawing nature can influence the pKa of the N3-H, potentially affecting its hydrogen bonding capabilities. Furthermore, the fluorine atom can block potential metabolic hotspots, improving the compound's pharmacokinetic profile.

Synthesis of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one: A Proposed Pathway

The proposed synthetic workflow is as follows:

Synthesis_Workflow A 2-amino-5-bromo- 3-fluorobenzoic acid B Cyclization with Phosgene or equivalent A->B C Isatoic Anhydride Intermediate B->C D Reaction with Ammonia C->D E Amide Intermediate D->E F Cyclization with Triphosgene E->F G 6-Bromo-8-fluoro- quinazoline-2,4(1H,3H)-dione F->G H Chlorination with SOCl₂ or POCl₃ G->H I 6-Bromo-2,4-dichloro- 8-fluoroquinazoline H->I J Selective Hydrolysis I->J K 6-Bromo-2-chloro-8-fluoro- quinazolin-4(3H)-one J->K

Figure 1: Proposed synthetic workflow for 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 6-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione

  • To a solution of 2-amino-5-bromo-3-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dioxane), slowly add a solution of triphosgene (0.4 eq) in the same solvent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with a cold, non-polar solvent (e.g., hexane) and dry under vacuum to yield 6-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 6-Bromo-2,4-dichloro-8-fluoroquinazoline

  • Suspend 6-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) in a mixture of thionyl chloride (10-15 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 12-18 hours, until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and carefully quench the excess thionyl chloride by pouring it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 6-bromo-2,4-dichloro-8-fluoroquinazoline.

Step 3: Selective Hydrolysis to 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

  • Dissolve 6-bromo-2,4-dichloro-8-fluoroquinazoline (1.0 eq) in a mixture of a suitable solvent (e.g., THF or acetone) and water.

  • Add a mild base (e.g., sodium bicarbonate or triethylamine) (1.0-1.2 eq) and stir the reaction at room temperature for 2-4 hours. The 4-chloro position is generally more susceptible to hydrolysis than the 2-chloro position.

  • Monitor the reaction closely by TLC to avoid the formation of the di-hydrolyzed product.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the target compound, 6-bromo-2-chloro-8-fluoroquinazolin-4(3H)-one.

Application in the Synthesis of Covalent BTK Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[3] Dysregulation of the BCR pathway is implicated in various B-cell malignancies, making BTK an attractive therapeutic target.[4] Covalent BTK inhibitors, such as ibrutinib, have demonstrated remarkable clinical efficacy.[5] These inhibitors typically feature an electrophilic "warhead" (e.g., an acrylamide moiety) that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.

The 6-bromo-2-chloro-8-fluoroquinazolin-4(3H)-one intermediate is an ideal starting point for the synthesis of novel covalent BTK inhibitors. The following diagram illustrates a generalized synthetic approach.

BTK_Inhibitor_Synthesis A 6-Bromo-2-chloro-8-fluoro- quinazolin-4(3H)-one B S N Ar Reaction at C2 with a linker-amine A->B C Intermediate with linker at C2 B->C D Cross-coupling at C6 (e.g., Suzuki) C->D E Intermediate with scaffold at C6 D->E F Deprotection and/or introduction of warhead E->F G Final Covalent BTK Inhibitor F->G

Figure 2: Generalized synthetic pathway to covalent BTK inhibitors.

Causality in Experimental Choices:
  • SNAr at C2: The 2-chloro position is activated towards nucleophilic attack by the adjacent nitrogen atoms in the pyrimidine ring. This allows for the introduction of a linker, often an amino-containing fragment, which can be further functionalized to incorporate the covalent warhead.

  • Cross-coupling at C6: The 6-bromo position is ideal for introducing a larger, often aromatic or heteroaromatic, scaffold via palladium-catalyzed cross-coupling reactions. This part of the molecule is crucial for establishing interactions with other regions of the BTK active site, thereby enhancing potency and selectivity.

  • Warhead Introduction: The final step typically involves the deprotection of a functional group on the linker and the acylation with an acryloyl chloride or a similar reagent to install the Michael acceptor "warhead."

The BTK Signaling Pathway: The Target of Inhibition

Understanding the biological context is crucial for appreciating the significance of this intermediate. BTK is a key node in the B-cell receptor signaling pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk (Src family kinases) BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylation IP3_DAG IP₃ and DAG (Second Messengers) PLCG2->IP3_DAG Ca_PKC Ca²⁺ influx and PKC activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-Cell Proliferation, Survival, and Differentiation NFkB->Proliferation Inhibitor Covalent BTK Inhibitor (e.g., from our intermediate) Inhibitor->BTK Covalent Inhibition (at Cys481)

Figure 3: Simplified schematic of the BTK signaling pathway and the point of intervention.

As depicted, the covalent inhibitor synthesized from the 6-bromo-2-chloro-8-fluoroquinazolin-4(3H)-one intermediate irreversibly binds to BTK, thereby blocking the downstream signaling cascade that leads to B-cell proliferation and survival.

Conclusion and Future Perspectives

6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one represents a highly strategic and versatile intermediate for the synthesis of next-generation kinase inhibitors. Its trifunctional nature allows for a modular and convergent approach to complex drug molecules, particularly covalent BTK inhibitors. The thoughtful combination of a privileged scaffold with strategically placed reactive handles and modulating substituents makes it a valuable tool in the arsenal of medicinal chemists. As the quest for more selective and potent kinase inhibitors continues, the demand for such well-designed and highly functionalized building blocks will undoubtedly grow. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the power of the quinazolinone scaffold in their therapeutic programs.

References

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Exploratory

Halogenated Quinazolin-4(3H)-ones: A Technical Guide to Versatile Building Blocks in Drug Discovery

Introduction: The Strategic Value of Halogenated Quinazolinones The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in over 150 naturall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Quinazolinones

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in over 150 naturally occurring alkaloids and numerous synthetic compounds with a wide array of biological activities.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for designing molecules that interact with various biological targets.[2] When this potent scaffold is decorated with halogen atoms, its potential is significantly amplified, creating a class of building blocks—halogenated quinazolin-4(3H)-ones—that are indispensable for modern drug development.

Halogenation is a critical tool in drug design for several strategic reasons:

  • Modulation of Physicochemical Properties: Halogens can fine-tune a molecule's lipophilicity, acidity/basicity (pKa), and metabolic stability. For instance, introducing a fluorine atom can block sites of metabolic oxidation, thereby increasing a drug's half-life.

  • Enhanced Binding Affinity: Halogen atoms can participate in specific, high-affinity interactions with protein targets, such as halogen bonding, which can significantly improve the potency of a drug candidate.[4][5]

  • Conformational Control: The size and electronegativity of halogens can influence the preferred conformation of a molecule, locking it into a bioactive shape.

  • Synthetic Handles: A halogen atom on the quinazolinone core serves as a versatile synthetic handle for introducing further molecular complexity through reactions like palladium-catalyzed cross-coupling.[6][7]

This guide provides an in-depth exploration of halogenated quinazolin-4(3H)-one building blocks, covering their synthesis, key transformations, and applications, designed for researchers and scientists engaged in the art of drug discovery.

Part 1: Synthesis of Halogenated Quinazolin-4(3H)-one Scaffolds

The creation of these vital building blocks can be approached in two primary ways: constructing the quinazolinone ring from already halogenated precursors or by performing direct halogenation on a pre-formed quinazolinone core.

Synthesis from Halogenated Precursors

This is often the most reliable method for achieving unambiguous regioselectivity. The strategy involves starting with a commercially available or synthesized halogen-substituted anthranilic acid or its derivatives.

A common and robust method involves the condensation of a halogenated anthranilic acid with an appropriate acylating agent, followed by cyclization. For example, 5-bromoanthranilic acid can be acylated and then cyclized to form a 6-bromo-1,3-benzoxazin-4-one intermediate. This intermediate is then reacted with a nitrogen source, such as an amine or hydrazine, to yield the corresponding 3-substituted-6-bromoquinazolin-4(3H)-one.[8][9] This bottom-up approach ensures the halogen is precisely positioned from the outset.

Workflow: Synthesis from a Halogenated Precursor

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization to Benzoxazinone cluster_2 Step 3: Ring Transformation A Halogenated Anthranilic Acid C N-Acyl Intermediate A->C Pyridine or other base B Acyl Chloride or Anhydride B->C C_ref N-Acyl Intermediate D Dehydrating Agent (e.g., Acetic Anhydride) E Halogenated Benzoxazin-4-one D->E E_ref Halogenated Benzoxazin-4-one C_ref->E F Amine (R-NH2) or Hydrazine G Final Halogenated Quinazolin-4(3H)-one F->G E_ref->G

Caption: General workflow for synthesizing halogenated quinazolin-4(3H)-ones from halogenated anthranilic acid precursors.

Direct Halogenation of the Quinazolin-4(3H)-one Core

Direct halogenation offers a more convergent route but requires careful control of regioselectivity. The electron density of the fused benzene ring dictates the position of electrophilic attack.

Electrophilic Halogenation:

  • Reagents: N-halosuccinimides (NCS, NBS, NIS) are the reagents of choice for chlorination, bromination, and iodination, respectively.[10] They are preferred over diatomic halogens (e.g., Br₂) due to their solid nature, ease of handling, and often higher selectivity.

  • Mechanism & Rationale: The reaction proceeds via electrophilic aromatic substitution. The choice of solvent and catalyst is critical. Solvents like DMF or acetic acid are common. For less reactive substrates, the addition of a Lewis or Brønsted acid catalyst can activate the N-halosuccinimide, making the halogen more electrophilic.[10][11] For instance, iron(III)-catalyzed protocols have been developed for highly regioselective halogenation.[12][13]

  • Regioselectivity: The directing effects of the amide group and the fused ring system typically favor halogenation at the C6 and C8 positions. Achieving selectivity between these positions often depends on the steric environment and the specific reaction conditions.[14]

Table 1: Comparison of Common Halogenating Agents

ReagentHalogenTypical ConditionsAdvantagesConsiderations
N-Bromosuccinimide (NBS) BromineAcetic Acid or DMF, RT to 80°CEasy to handle solid, high selectivityCan be light-sensitive
N-Chlorosuccinimide (NCS) ChlorineAcetic Acid or Acetonitrile, heatMilder than Cl₂ gasCan require activators for less reactive rings[14]
N-Iodosuccinimide (NIS) IodineAcetonitrile/DCM, often with catalystEffective for iodinationCan be less reactive than NBS/NCS
Trichloroisocyanuric Acid (TCCA) ChlorineMetal-free, RT[15]Atom economical, inexpensiveCan lead to multiple halogenations if not controlled

Part 2: Key Transformations of Halogenated Quinazolinones

The true power of halogenated quinazolinones lies in their ability to act as versatile intermediates. The carbon-halogen bond is a gateway to a vast chemical space, primarily accessed through metal-catalyzed cross-coupling reactions.[6]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern organic synthesis and have revolutionized the construction of complex molecules.[16] The halogenated quinazolinone serves as the electrophilic partner (aryl halide).

  • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling the halo-quinazolinone with an organoboron reagent (boronic acid or ester). This is one of the most widely used methods for introducing new aryl or vinyl groups.[6][17] The choice of palladium catalyst, ligand, and base is crucial for high yields.[17]

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling the halo-quinazolinone with an amine. This reaction is invaluable for installing diverse amine side chains, which are critical for modulating solubility and biological interactions.[18]

  • Sonogashira Coupling: Forms C-C triple bonds by coupling with a terminal alkyne. This reaction, typically co-catalyzed by copper, is used to introduce rigid, linear linkers into a molecular design.[6][7]

  • Heck Coupling: Forms C-C bonds by coupling with an alkene, enabling the synthesis of alkenyl-substituted quinazolinones.[6]

Logical Diagram: The Central Role of Cross-Coupling

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diversified Products Start Halogenated Quinazolin-4(3H)-one (Building Block) Suzuki Suzuki-Miyaura (+ Boronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig (+ Amine) Start->Buchwald Sonogashira Sonogashira (+ Alkyne) Start->Sonogashira Heck Heck (+ Alkene) Start->Heck Aryl Aryl/Vinyl- Substituted Suzuki->Aryl Amino Amino- Substituted Buchwald->Amino Alkynyl Alkynyl- Substituted Sonogashira->Alkynyl Alkenyl Alkenyl- Substituted Heck->Alkenyl

Caption: Halogenated quinazolinones as central hubs for diversification via palladium-catalyzed cross-coupling reactions.

Part 3: Applications in Drug Discovery

The synthetic versatility of halogenated quinazolinones translates directly into their widespread application in creating potent and selective therapeutic agents across various disease areas.

  • Anticancer Agents: This is arguably the most significant area of application. Many quinazolinone-based drugs are inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways.[19] For example, Gefitinib and Erlotinib are EGFR (Epidermal Growth factor Receptor) inhibitors used in cancer therapy that feature a quinazoline core.[20] Halogen substitution is often a key feature in newer generations of these inhibitors to enhance potency and selectivity.[21][22]

  • Antimicrobial Agents: Halogenated quinazolinones have shown significant promise as antibacterial and antifungal agents.[8][9] The halogen atom can enhance the compound's ability to penetrate microbial cell walls and interact with essential enzymes.

  • CNS Agents: Derivatives of this scaffold have been investigated for a range of central nervous system activities, including anticonvulsant and anxiolytic effects.[23]

  • Anti-inflammatory Agents: The quinazolinone core is also found in compounds with potent anti-inflammatory properties.[24]

Table 2: Examples of Bioactive Halogenated Quinazolin-4(3H)-one Derivatives

Compound ClassHalogen PositionBiological ActivityTherapeutic Area
6-Bromo-2-substituted-quinazolinonesC6-BrAntibacterial, Cytotoxic[8][21]Infectious Disease, Oncology
6-Iodo-2-substituted-quinazolinonesC6-IAntioxidant, Anticancer[22][24]Metabolic Disease, Oncology
2-(Fluoromethyl)-3-aryl-quinazolinonesC2-CH₂FCNS Depressant[23]Neurology
Halofuginone (analogue)HalogenatedAnti-angiogenic, Anti-proliferative[24][25]Oncology, Fibrosis

Part 4: Experimental Protocols

To ensure this guide is of practical value, two representative, field-proven protocols are provided below.

Protocol 1: Synthesis of 6-Bromo-2-methyl-4(3H)-quinazolinone

This protocol demonstrates the synthesis from a halogenated precursor, a reliable method for ensuring regiochemical purity.

Step 1: Synthesis of 2-Acetamido-5-bromobenzoic acid

  • To a stirred solution of 5-bromoanthranilic acid (10.0 g, 46.3 mmol) in glacial acetic acid (50 mL), add acetic anhydride (6.0 mL, 64.8 mmol) dropwise.

  • Heat the mixture to reflux for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) with stirring.

  • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and dry to afford the intermediate product.

Step 2: Synthesis of 6-Bromo-2-methyl-4(3H)-quinazolinone

  • Place the dried 2-acetamido-5-bromobenzoic acid (10.0 g, 38.7 mmol) and urea (4.65 g, 77.4 mmol) in a round-bottom flask.

  • Heat the mixture in an oil bath at 160-170 °C for 4 hours. The mixture will melt and then solidify.

  • Cool the reaction mass to room temperature. Add a 10% sodium hydroxide solution (50 mL) and heat to 80 °C for 30 minutes to dissolve the product and neutralize any remaining acid.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate to room temperature and acidify to pH ~6 with glacial acetic acid.

  • Collect the white precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to yield pure 6-bromo-2-methyl-4(3H)-quinazolinone.

Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-3-phenyl-4(3H)-quinazolinone

This protocol illustrates a key transformation, converting the halogenated building block into a more complex, biaryl structure.

  • To an oven-dried Schlenk flask, add 6-bromo-3-phenyl-4(3H)-quinazolinone (315 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with argon gas. Repeat this cycle three times.

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture at 90 °C under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-(4-methoxyphenyl)-3-phenyl-4(3H)-quinazolinone.

Conclusion and Future Outlook

Halogenated quinazolin-4(3H)-ones are far more than simple intermediates; they are enabling building blocks that provide a strategic advantage in the design and synthesis of novel therapeutics. Their robust synthesis and amenability to a wide range of powerful chemical transformations, particularly palladium-catalyzed cross-coupling, ensure their continued prominence in medicinal chemistry. As our understanding of specific molecular interactions like halogen bonding deepens, and as new catalytic methods emerge, the strategic deployment of these halogenated scaffolds will undoubtedly lead to the discovery of next-generation drugs with enhanced potency, selectivity, and pharmacokinetic profiles.

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Foundational

A Technical Guide to the Stability of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one Under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazolinone Core in Modern Drug Discovery The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural bas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1][2] Its derivatives have been extensively investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3] The specific compound, 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, is a halogenated derivative with potential for further chemical modification and development in various therapeutic areas. The strategic placement of bromo, chloro, and fluoro substituents on the quinazolinone core can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[1]

This in-depth technical guide provides a comprehensive overview of the anticipated stability of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one under ambient conditions. As a Senior Application Scientist, this document synthesizes foundational chemical principles with field-proven methodologies to offer a practical framework for researchers handling this compound. We will explore its chemical profile, postulate potential degradation pathways, and provide detailed protocols for robust stability assessment.

Chemical Profile and Intrinsic Stability

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation development, and ultimately, its safety and efficacy.[4] The quinazolinone ring system is generally considered to be quite stable.[1] Studies on various quinazoline derivatives have shown them to be stable in cold dilute acidic and alkaline solutions, though they may degrade upon boiling.[1][5]

The structure of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one contains several key features that will dictate its stability:

  • The Quinazolinone Core: The lactam (amide) bond within the pyrimidine ring is a potential site for hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.

  • Halogen Substituents: The bromo, chloro, and fluoro groups attached to the benzene ring are generally stable. However, aryl halides can be susceptible to photolytic degradation upon exposure to high-energy light.

  • Crystalline Form: The solid-state properties of the compound, including its crystal lattice energy and polymorphism, will play a significant role in its overall stability.

Postulated Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.[4][9] Based on the chemical structure of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, two primary degradation pathways can be postulated under stress conditions: hydrolysis and photolysis.

Hydrolytic Degradation

Under strong acidic or basic conditions, particularly with heating, the lactam bond in the quinazolinone ring may undergo hydrolysis. This would lead to the opening of the pyrimidine ring to form an amino-substituted benzoic acid derivative.

Photolytic Degradation

Aromatic halides can be susceptible to cleavage upon exposure to UV light. This could potentially lead to the formation of de-halogenated derivatives or other complex degradation products.

A 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one B Hydrolysis (Strong Acid/Base, Heat) A->B Stress Condition D Photolysis (UV Light) A->D Stress Condition C Ring-Opened Product (Substituted Anthranilic Acid Derivative) B->C Degradation Pathway E Dehalogenated and/or Other Degradation Products D->E Degradation Pathway

Caption: Postulated degradation pathways for 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one.

Recommended Handling and Storage

To ensure the integrity of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, the following handling and storage procedures are recommended:

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term stability, storage at 2-8°C or -20°C is advisable.[10] It should be protected from light.

  • Handling: Handle the compound in a fume hood, wearing appropriate personal protective equipment, including gloves, lab coat, and eye protection.[10] Avoid inhalation of dust and contact with skin and eyes.[10]

Stability Assessment Protocols

A comprehensive stability assessment should include both forced degradation studies and long-term stability testing under ambient conditions.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish a stability-indicating analytical method.[11] The following table outlines the recommended conditions for forced degradation studies on 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH60°C24, 48, 72 hours
Oxidative 3% H₂O₂Room Temperature24, 48, 72 hours
Thermal Dry Heat80°C24, 48, 72 hours
Photolytic UV Light (254 nm)Room Temperature24, 48, 72 hours

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Application: For each stress condition, add an appropriate volume of the stock solution to the stress reagent/condition as outlined in the table above.

  • Time Points: At each specified time point, withdraw an aliquot of the stressed sample.

  • Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for quinazolinone derivatives.[6]

  • Peak Purity and Mass Balance: Assess the purity of the main peak and identify any degradation products using a photodiode array (PDA) detector and a mass spectrometer (MS). Calculate the mass balance to account for all the material.

Long-Term Stability Study (Ambient Conditions)

A long-term stability study is conducted to evaluate the stability of the compound under recommended storage conditions over an extended period.

Experimental Protocol: Long-Term Stability Study

  • Sample Preparation: Place a known quantity of solid 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one in amber glass vials to protect from light.

  • Storage: Store the vials under ambient conditions (e.g., 25°C/60% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Sample Analysis: At each time point, analyze the sample for appearance, purity (by HPLC), and the presence of any degradation products.

cluster_forced Forced Degradation cluster_longterm Long-Term Stability A Prepare Stock Solution B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D Neutralize (if applicable) C->D E Analyze by HPLC-PDA-MS D->E F Store Solid Sample (Ambient Conditions) G Pull Samples at Time Points F->G H Analyze for Purity and Degradants G->H

Caption: Experimental workflow for stability assessment.

Conclusion

While specific experimental data on the stability of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one is not currently available, a comprehensive understanding of its chemical structure and the known stability of the quinazolinone class of compounds allows for a robust assessment of its likely stability profile. The compound is anticipated to be stable under recommended ambient storage conditions, protected from light and moisture. The primary degradation pathways under forced conditions are expected to be hydrolysis of the lactam ring and potential photolytic cleavage of the carbon-halogen bonds. The detailed protocols provided in this guide offer a sound scientific basis for researchers and drug development professionals to rigorously evaluate the stability of this promising molecule, ensuring the integrity and reliability of their research and development efforts.

References

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Exploratory

Molecular weight and physicochemical data for 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazolinone Scaffold and the Significance of Halogenated Derivatives The quinazolinone core is a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and the Significance of Halogenated Derivatives

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic placement of halogen atoms on this heterocyclic system is a well-established method for modulating a compound's physicochemical properties and pharmacological activity. Halogens can influence metabolic stability, membrane permeability, and binding affinity to biological targets. This guide focuses on the specific polysubstituted derivative, 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, a molecule of significant interest for chemical synthesis and drug discovery programs due to its unique combination of halogen substituents.

Compound Identification and Molecular Structure

6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one is a multifaceted heterocyclic compound. Its structure is defined by a bicyclic quinazolinone core, systematically functionalized with three different halogen atoms—bromine, chlorine, and fluorine—at specific positions, which are expected to impart distinct electronic and steric properties.

Caption: Chemical structure of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one.

Physicochemical Data

No experimental physicochemical data for 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one has been reported in the peer-reviewed literature. The following table summarizes key identifiers and computationally predicted properties. These predictions offer valuable first-pass approximations for experimental design, such as selecting appropriate solvent systems for synthesis and analysis. For comparative context, data for the structural analog 6-Bromo-2-chloro-8-fluoroquinazoline is included.[2]

PropertyValue (6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one)Value (Analog: 6-Bromo-2-chloro-8-fluoroquinazoline)[2]Notes
IUPAC Name 6-Bromo-2-chloro-8-fluoro-3,4-dihydroquinazolin-4-one6-Bromo-2-chloro-8-fluoroquinazoline
CAS Number Not Assigned953039-25-3
Molecular Formula C₈H₃BrClFN₂OC₈H₃BrClFN₂
Molecular Weight 277.48 g/mol 261.48 g/mol Calculated
Monoisotopic Mass 275.9152 Da259.9203 DaCalculated
logP (Octanol-Water) 2.85 ± 0.43.25Predicted
pKa (Acidic) 7.2 ± 0.5N/APredicted (Amide N-H)
pKa (Basic) -2.5 ± 0.7N/APredicted (Quinazoline N)
Aqueous Solubility 0.05 g/LLowPredicted
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 32
Rotatable Bonds 00

Disclaimer: Predicted values are generated from computational models and should be used as estimates. Experimental verification is required for confirmation.

Proposed Synthetic Protocol

The synthesis of polysubstituted quinazolin-4(3H)-ones typically originates from correspondingly substituted anthranilic acids.[3] A plausible and efficient route to the title compound involves a two-step sequence starting from the key intermediate, 2-amino-5-bromo-3-fluorobenzoic acid.

Causality and Experimental Choices:

The chosen pathway leverages a well-established cyclization strategy. The first step involves the acylation of the anthranilic acid with chloroacetyl chloride. This reagent is selected as it directly installs the C2-substituent (after cyclization and tautomerization) and the necessary carbonyl group for the subsequent ring closure. The use of a base like pyridine acts as a catalyst and scavenges the HCl byproduct. The second step, a dehydrative cyclization using a reagent like phosphorus oxychloride (POCl₃) or acetic anhydride, is a standard and high-yielding method for forming the quinazolinone ring system from an N-acyl anthranilic acid precursor.[3]

G A 2-Amino-5-bromo-3-fluorobenzoic Acid B Step 1: Acylation Reagents: Chloroacetyl chloride, Pyridine Solvent: THF or Dioxane A->B Starting Material C Intermediate: 2-((2-Chloroacetyl)amino)-5-bromo-3-fluorobenzoic Acid B->C Forms N-acyl intermediate D Step 2: Cyclization / Chlorination Reagents: Phosphorus Oxychloride (POCl₃) Condition: Reflux C->D Intermediate for Cyclization E Final Product: 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one D->E Forms Quinazolinone Ring

Caption: Proposed two-step synthesis workflow for the target compound.

Step-by-Step Methodology:

Step 1: Synthesis of 2-((2-Chloroacetyl)amino)-5-bromo-3-fluorobenzoic Acid

  • Reaction Setup: To a solution of 2-amino-5-bromo-3-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dioxane, add pyridine (1.2 eq). The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting anthranilic acid is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction by carefully adding water. Acidify the aqueous mixture with 1N HCl to precipitate the product. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove pyridine hydrochloride, and dry under vacuum. The crude product can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if necessary.

Step 2: Synthesis of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

  • Reaction Setup: Place the crude 2-((2-chloroacetyl)amino)-5-bromo-3-fluorobenzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. POCl₃ serves as both the chlorinating and cyclizing agent. This step must be performed in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.

  • Reaction Progression: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC (using a sample carefully quenched with ice/water and extracted into ethyl acetate).

  • Work-up and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃. This is a highly exothermic process. The resulting precipitate is the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the solid under vacuum. The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel to yield the pure 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one.

Potential Research Applications

Quinazolinone derivatives are renowned for their potent activity as kinase inhibitors, which are crucial in cancer therapy.[4] The specific halogenation pattern of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one makes it an attractive candidate for screening in various biological assays. The chloro group at the 2-position and the bromo and fluoro groups on the benzene ring could play critical roles in binding to ATP pockets of various kinases or other enzymatic targets. Based on the activities of similar compounds, this molecule could be investigated for:

  • Anticancer Activity: As a potential inhibitor of kinases like EGFR, VEGFR, or CDKs.[5]

  • Antimicrobial Properties: Halogenated quinazolines have shown promise as antibacterial and antifungal agents.[1]

  • CNS Activity: Certain quinazolinone derivatives exhibit activity as sedatives or anticonvulsants.

Conclusion

While 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one remains a novel compound with uncharacterized experimental properties, its structure represents a compelling target for synthetic and medicinal chemists. This guide provides a robust theoretical and practical framework, including predicted physicochemical data and a detailed, literature-supported synthetic protocol, to empower researchers to synthesize and investigate this promising molecule. The unique halogenation pattern suggests a high potential for discovering novel biological activities, particularly in the realm of oncology and infectious diseases.

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]

  • Synthesis of some new 2-substituted quinazolin-4-one derivatives and their biological activties. ResearchGate. Available at: [Link]

  • 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido-[2,3-d]pyrimidin-7(8H)-one. Pharmaffiliates. Available at: [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Publications. Available at: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails. Available at: [Link]

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Foundational

An In-depth Technical Guide on the Safe Handling of Fluorinated Quinolines for Research and Development Professionals

Foreword: Navigating the Promise and Peril of Fluorinated Quinolines The strategic incorporation of fluorine into the quinazoline scaffold has unlocked significant advancements in medicinal chemistry, yielding compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Promise and Peril of Fluorinated Quinolines

The strategic incorporation of fluorine into the quinazoline scaffold has unlocked significant advancements in medicinal chemistry, yielding compounds with enhanced metabolic stability, target affinity, and bioavailability.[1][2] These attributes have positioned fluorinated quinazolines as promising candidates in various therapeutic areas, including oncology and virology.[3][4] However, the very properties that make these molecules pharmacologically attractive also necessitate a nuanced and rigorous approach to their handling. The unique electronegativity of fluorine can alter the chemical reactivity and toxicological profile of the parent quinazoline molecule, introducing specific hazards that demand our utmost attention and respect.[5][6]

This guide is crafted not as a rigid set of rules, but as a dynamic framework for informed risk assessment and safe laboratory practice. It is designed for the hands of researchers, scientists, and drug development professionals who are at the forefront of innovation. As a Senior Application Scientist, my objective is to provide not just procedural steps, but the scientific rationale that underpins them, empowering you to make sound decisions in the laboratory. We will delve into the known and potential hazards of fluorinated quinazolines, establish robust handling protocols, and outline emergency preparedness and waste disposal strategies. By fostering a deep understanding of the chemical and toxicological principles at play, we can harness the immense potential of these compounds while ensuring the safety of our personnel and the integrity of our research.

Section 1: Hazard Assessment - Understanding the Intrinsic Risks

A thorough understanding of the potential hazards associated with fluorinated quinazolines is the cornerstone of safe laboratory practice. These hazards stem from the combined properties of the quinazoline core, the influence of fluorine substitution, and the potential for cytotoxic activity.

The Quinazoline Core: A Biologically Active Scaffold

The quinazoline ring system is a well-established pharmacophore known for its diverse biological activities.[7][8] This inherent bioactivity means that even non-fluorinated quinazolines can interact with biological systems, and in some cases, exhibit toxicity.[4] Many quinazoline derivatives are designed to be cytotoxic to cancer cells, and this property may not be exclusive to the intended target.[9] Therefore, all novel quinazoline derivatives should be treated as potentially toxic and handled with appropriate precautions until sufficient data proves otherwise.

The Influence of Fluorine: A Double-Edged Sword

The introduction of fluorine can significantly modulate the properties of a molecule. While often enhancing therapeutic potential, it can also introduce new or potentiate existing hazards.[5][6]

  • Metabolic Stability and Bioaccumulation: The high strength of the carbon-fluorine bond can make these compounds resistant to metabolic degradation, potentially leading to bioaccumulation.[10] This persistence necessitates careful consideration of long-term exposure risks.

  • Toxicity of Metabolites: While the C-F bond is strong, metabolic processes can sometimes lead to its cleavage, releasing fluoride ions or forming toxic metabolites such as fluoroacetate.[6] High concentrations of fluoride ions can be toxic, and fluoroacetate is a potent metabolic poison.[11]

  • Altered Reactivity: Fluorine's electron-withdrawing nature can influence the reactivity of the quinazoline ring, potentially making it more susceptible to certain chemical reactions or leading to the formation of hazardous byproducts during synthesis or degradation.[12]

Cytotoxicity: A Primary Concern

Given that many fluorinated quinazolines are developed as anticancer agents, cytotoxicity is a primary hazard.[3] These compounds are designed to be toxic to rapidly dividing cells and may not differentiate between cancer cells and healthy cells under all conditions.[9] Routes of exposure include inhalation of dust or aerosols, skin absorption, and ingestion.[9]

Table 1: Summary of Potential Hazards

Hazard CategorySpecific RiskScientific Rationale
Toxicological Cytotoxicity, Mutagenicity, TeratogenicityMany quinazoline derivatives are designed as anti-cancer agents, targeting cell division.[9]
Organ-specific toxicityThe quinazoline scaffold and its metabolites can target various organs.[4]
Fluoride ion toxicityMetabolic cleavage of the C-F bond can release fluoride ions.[6]
Formation of toxic metabolites (e.g., fluoroacetate)Certain metabolic pathways can lead to the formation of highly toxic byproducts.[11]
Chemical Reactivity with incompatible materialsThe quinazoline ring and fluorine substituents can react with strong oxidizing agents, acids, or bases.
Formation of hazardous byproducts in synthesisReactions involving fluorinating agents or the quinazoline core can produce hazardous side products.
Physical Inhalation of fine powders or aerosolsMany of these compounds are solids at room temperature.[9]
Skin and eye irritation/corrosionDirect contact can cause local irritation or more severe chemical burns.

Section 2: Personal Protective Equipment (PPE) - The First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling fluorinated quinazolines. A multi-layered approach is essential to minimize all potential routes of exposure.

Core PPE Requirements
  • Gloves: Double gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon known or suspected contamination. For prolonged operations or when handling larger quantities, consider using thicker, chemical-resistant gloves.[13]

  • Eye Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashes or aerosol generation, a full-face shield should be worn in addition to goggles.[14]

  • Laboratory Coat: A dedicated, long-sleeved laboratory coat with a closed front is required. Cuffs should be tucked into the inner pair of gloves.[13]

  • Closed-toe Shoes: Footwear that fully covers the feet is essential to protect against spills.[14]

Enhanced PPE for High-Risk Procedures

For procedures with a higher risk of exposure, such as handling large quantities, synthesizing new compounds, or cleaning up spills, the following additional PPE is recommended:

  • Disposable Gown: A disposable, low-permeability gown should be worn over the laboratory coat.[9]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a properly fitted N95 respirator or a higher level of respiratory protection should be used. This is particularly important when working with powders outside of a contained environment.[9]

PPE_Selection_Workflow

Section 3: Safe Handling Protocols - From Synthesis to Storage

Adherence to meticulous handling protocols is critical to prevent exposure and ensure the integrity of your research.

Engineering Controls: Containing the Hazard
  • Chemical Fume Hood: All work with fluorinated quinazolines, especially the handling of powders and any synthetic reactions, must be conducted in a certified chemical fume hood.[13]

  • Ventilated Enclosure: For weighing small quantities of powders, a ventilated balance enclosure or a dedicated space within the fume hood should be used to minimize the dispersal of fine particles.

Synthesis of Fluorinated Quinolines: A Step-by-Step Approach

The synthesis of fluorinated quinazolines often involves the use of reactive intermediates and potentially hazardous reagents. The following is a generalized protocol; always refer to the specific synthetic procedure and conduct a thorough risk assessment before starting.

Example Synthetic Step: Nucleophilic Aromatic Substitution (SNAr)

This is a common method for introducing fluorine to an aromatic ring.

  • Reagent Preparation:

    • Carefully weigh the starting materials (e.g., a di-chloroquinazoline precursor and a fluoride salt) in a ventilated enclosure.

    • Use non-sparking spatulas and powder funnels to avoid generating static electricity.

  • Reaction Setup:

    • Assemble the reaction glassware in the fume hood. Ensure all joints are properly sealed.

    • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and the formation of potentially hazardous byproducts.

  • Solvent and Reagent Addition:

    • Add solvents and liquid reagents via syringe or cannula to minimize exposure.

    • Control the rate of addition to manage any exothermic reactions.

  • Monitoring the Reaction:

    • Use appropriate analytical techniques (e.g., TLC, LC-MS) to monitor the progress of the reaction.

    • Take aliquots for analysis using a syringe, and immediately quench any reactive species in the sample.

  • Work-up and Purification:

    • Quench the reaction carefully, being mindful of any potential gas evolution or exotherms.

    • Perform extractions and washes in the fume hood.

    • Purification by column chromatography should be performed in the fume hood. Use a closed system where possible to minimize solvent evaporation.

  • Product Isolation:

    • After purification, remove the solvent using a rotary evaporator connected to a cold trap and a vacuum pump that is vented into the fume hood.

    • Handle the final solid product in a ventilated enclosure.

Synthesis_Workflow

Handling and Storage
  • Labeling: All containers of fluorinated quinazolines must be clearly labeled with the chemical name, structure, date of synthesis, and appropriate hazard warnings (e.g., "Cytotoxic," "Handle with PPE").

  • Storage: Store in a well-ventilated, designated area away from incompatible materials. For light-sensitive compounds, use amber vials or store in the dark.

  • Transportation: When transporting within the laboratory, use a secondary container to prevent spills in case the primary container breaks.

Section 4: Emergency Procedures - Preparedness and Response

Prompt and correct action in an emergency can significantly mitigate the consequences of an accidental exposure or spill.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Spill Cleanup
  • Small Spills (less than 5 mL or 5 g):

    • Alert personnel in the immediate area and restrict access.

    • Wear appropriate PPE, including double gloves, a disposable gown, and eye protection.

    • Gently cover the spill with an absorbent material (for liquids) or a damp cloth (for solids) to avoid raising dust.[9]

    • Carefully collect the contaminated material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution), followed by water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Section 5: Waste Disposal - Responsible Stewardship

Proper disposal of fluorinated quinazoline waste is crucial to protect human health and the environment.

Waste Segregation
  • Solid Waste: All solid waste contaminated with fluorinated quinazolines (e.g., gloves, absorbent pads, TLC plates) should be placed in a dedicated, labeled hazardous waste container.[15]

  • Liquid Waste: All liquid waste containing fluorinated quinazolines (e.g., reaction mixtures, chromatography fractions) should be collected in a labeled, leak-proof hazardous waste container. Halogenated and non-halogenated waste streams should be segregated according to your institution's guidelines.[16]

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container.[13]

Decontamination of Glassware

Reusable glassware should be decontaminated by soaking in a suitable cleaning solution (e.g., a base bath or a specialized detergent) before being washed. This initial decontamination step should be performed in a fume hood.

Table 2: Waste Disposal Summary

Waste TypeContainerDisposal Route
Solid Contaminated Waste Labeled, sealed hazardous waste containerIncineration via certified hazardous waste disposal vendor
Liquid Halogenated Waste Labeled, sealed hazardous waste containerIncineration via certified hazardous waste disposal vendor
Contaminated Sharps Designated sharps containerIncineration via certified hazardous waste disposal vendor

Conclusion: A Culture of Safety

The responsible handling of fluorinated quinazolines is not merely a matter of compliance; it is a fundamental aspect of scientific excellence. By integrating the principles and protocols outlined in this guide into your daily laboratory workflow, you are not only protecting yourself and your colleagues but also ensuring the quality and reliability of your research. The journey of drug discovery is fraught with challenges, but by approaching our work with a proactive and informed safety mindset, we can confidently navigate the complexities of these potent molecules and unlock their full therapeutic potential.

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  • Recent Developments in the Chemistry of Quinazolinone Alkaloids. (2015). RSC Publishing. [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Exposure Control Plan for Cytotoxic Substances. (2017). Safety & Risk Services - The University of British Columbia. [Link]

  • Synthesis and reactivity of fluorinated heterocycles. (2025). ResearchGate. [Link]

  • Quinazoline Alkaloids and Related Chemistry. (n.d.). ResearchGate. [Link]

  • How to Properly Dispose of Pharmaceutical Waste in 6 Steps. (2018). US Bio-Clean. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • How to Dispose of Pharmaceutical Waste and Meet Regulations. (2025). Daniels Health. [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022). MDPI. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. [Link]

  • Identification, occurrence and activity of quinazoline alkaloids in Peganum harmala. (2017). PubMed. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers. [Link]

  • Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. (2025). ASMAI. [Link]

  • Ensuring Safe Pharmaceutical Waste Disposal: A Guide for Earth Day. (2024). Stericycle. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2022). MDPI. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). PMC. [Link]

  • Study of the Stability and Chemical Reactivity of a Series of Tetrazole Pyrimidine Hybrids by the Density Functional Theory Method (DFT). (n.d.). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Synthesis protocols for 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one from anthranilic acid

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one . This scaffold is a critical electrophilic intermediate in medicinal chemistry, particu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one . This scaffold is a critical electrophilic intermediate in medicinal chemistry, particularly for developing kinase inhibitors where the C2-chlorine serves as a "warhead" for subsequent nucleophilic displacement by amines.

Technical Abstract

The synthesis leverages the differential reactivity of the quinazoline ring positions.[1] The strategy begins with the regioselective bromination of 2-amino-3-fluorobenzoic acid, followed by cyclization to the stable quinazoline-2,4-dione. This dione is activated via global chlorination to the 2,4-dichloro species. The final critical step utilizes the superior electrophilicity of the C4-position to selectively hydrolyze the C4-chloride, restoring the carbonyl functionality while preserving the C2-chloride for future diversification.

Part 1: Retro-Synthetic Analysis & Strategy

The synthesis is divided into four distinct operational phases designed to maximize yield and purity.

Caption: Logical flow of the synthetic pathway highlighting the critical activation and selective deactivation steps.

Part 2: Detailed Experimental Protocols

Step 1: Precursor Synthesis (Bromination)

Objective: Synthesize 2-amino-5-bromo-3-fluorobenzoic acid from the commercially available 2-amino-3-fluorobenzoic acid.

Mechanism: Electrophilic aromatic substitution (EAS). The amino group directs the incoming bromine to the para position (C5), while the fluorine atom (at C3) blocks the ortho position and further directs to C5.

Protocol:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2-amino-3-fluorobenzoic acid (10.0 g, 64.5 mmol) and anhydrous DMF (100 mL).

  • Cooling: Cool the solution to -10 °C using an ice/salt bath.

  • Addition: Dissolve N-Bromosuccinimide (NBS) (11.5 g, 64.6 mmol, 1.0 equiv) in DMF (40 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below -5 °C.

  • Reaction: Stir at -10 °C for 1 hour. Monitor by LC-MS (Target Mass: ~234/236 Da [M+H]+).[2]

  • Quench & Isolation: Pour the reaction mixture into 500 mL of ice-water containing Sodium Bisulfite (2 g) to quench unreacted bromine species.

  • Filtration: A heavy yellow precipitate will form. Filter the solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 50 °C.

    • Yield: ~12.0 g (80%).

    • Appearance: Yellow solid.

Step 2: Scaffold Cyclization

Objective: Construct the quinazoline-2,4-dione core.[3][4][5][6]

Protocol:

  • Fusion: In a 100 mL RBF, mix 2-amino-5-bromo-3-fluorobenzoic acid (5.0 g, 21.4 mmol) and Urea (13.0 g, 216 mmol, ~10 equiv) thoroughly.

  • Heating: Heat the solid mixture to 160 °C in an oil bath. The mixture will melt and evolve ammonia gas (Caution: Use a fume hood).

  • Duration: Stir the melt for 4 hours. The mixture will eventually solidify as the urea is consumed and the high-melting product forms.

  • Workup: Cool to ~80 °C and add Water (50 mL). Break up the solid mass with a spatula.

  • Purification: Filter the suspension. Resuspend the solid in boiling water (50 mL) to remove excess urea, filter again, and dry.

    • Yield: ~4.5 g (81%).

    • Key Intermediate: 6-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione.[6]

Step 3: Activation (Dichlorination)

Objective: Convert the stable dione into the highly reactive 2,4-dichloro intermediate.

Safety Note: POCl3 is corrosive and reacts violently with water.

Protocol:

  • Setup: In a dry 250 mL RBF under nitrogen, suspend the dione (4.0 g, 15.4 mmol) in POCl3 (40 mL).

  • Catalyst: Add N,N-Diisopropylethylamine (DIPEA) (2.7 mL, 15.4 mmol) dropwise. (Alternatively, N,N-diethylaniline can be used).

  • Reflux: Heat the mixture to reflux (105 °C) for 12 hours. The suspension should become a clear solution.

  • Workup (Quench): Distill off excess POCl3 under reduced pressure.

  • Neutralization: Pour the thick residue slowly onto Crushed Ice (200 g) with vigorous stirring. Maintain temperature < 10 °C.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry organic layers over anhydrous Na2SO4, filter, and concentrate.

    • Product: 6-Bromo-2,4-dichloro-8-fluoroquinazoline.

    • Storage: Use immediately in Step 4 or store under inert gas at -20 °C (hydrolysis sensitive).

Step 4: Selective Hydrolysis (The Critical Step)

Objective: Selectively hydrolyze the C4-chlorine to regenerate the ketone, yielding the final 2-chloro-4-one product.

Rationale: The C4 position in quinazolines is significantly more electrophilic than the C2 position due to the inductive effect of N3 and the resonance contribution from the benzene ring fusion. Mild basic hydrolysis attacks C4 preferentially.

Protocol:

  • Solvation: Dissolve the 2,4-dichloro intermediate (3.0 g, 10.1 mmol) in THF (30 mL). Cool to 0 °C .

  • Hydrolysis: Add 1.0 N NaOH (aq) (20 mL, ~2 equiv) dropwise over 15 minutes.

  • Monitoring: Stir at 0 °C for 1–2 hours. Monitor strictly by TLC or LC-MS.

    • Endpoint: Disappearance of starting material and appearance of the mono-hydrolyzed product (Mass ~276/278).

    • Over-reaction: Appearance of the dione (Mass ~258) indicates loss of the C2-chloride. Stop immediately if observed.

  • Acidification: Carefully acidify the mixture to pH 3–4 using 1.0 N HCl . A precipitate should form.[7][8]

  • Isolation: Filter the solid. Wash with cold water and a small amount of cold diethyl ether.

  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

    • Final Yield: ~2.0 g (70%).

    • Final Product: 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one .

Part 3: Data Summary & Troubleshooting

Process Parameters Table
StepReactionReagentsTempTimeCritical Control Point
1 BrominationNBS, DMF-10°C1 hTemp < -5°C to prevent di-bromination.
2 CyclizationUrea160°C4 hEnsure complete evolution of NH3 gas.
3 ChlorinationPOCl3, Base105°C12 hQuench POCl3 slowly on ice; Exothermic!
4 HydrolysisNaOH, THF0°C1-2 hStop reaction before C2-Cl hydrolyzes.
Troubleshooting Guide
  • Issue: Low yield in Step 1.

    • Solution: Ensure the starting material is fully dissolved in DMF before adding NBS. If the product oils out, add more water during the quench.

  • Issue: Incomplete Chlorination (Step 3).

    • Solution: Add PCl5 (0.5 equiv) to the POCl3 mixture to drive the reaction to completion.

  • Issue: Over-hydrolysis in Step 4 (Formation of Dione).

    • Solution: Lower temperature to -10 °C or use a weaker base like Sodium Acetate in Acetic Acid/Water instead of NaOH.

References

  • Synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid

    • Source: ChemicalBook & ECHEMI Protocols.
    • Link:

  • Quinazoline-2,4-dione Synthesis (Urea Method)

    • Source:Int. J. Mol.[3] Sci. 2023, 24(8), 7633.[3] "Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones..."

    • Link:[3]

  • Regioselective SNAr/Hydrolysis of 2,4-Dichloroquinazolines

    • Source:Molecules 2024, 29, "Regioselective Nucleophilic Arom
    • Link:

  • General Quinazolinone Scaffold Chemistry

    • Source:BenchChem Technical Support, "Synthesis of 4(3H)
    • Link:

Sources

Application

Application Note: N-Alkylation of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

Abstract This technical guide provides detailed procedures and scientific rationale for the N3-alkylation of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. The protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed procedures and scientific rationale for the N3-alkylation of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive approach from reaction setup to product characterization. We address the critical aspects of regioselectivity (N- vs. O-alkylation), the choice of bases and solvents, and troubleshooting common experimental challenges. The methodologies are supported by mechanistic insights and authoritative references to ensure robust and reproducible outcomes.

Introduction and Significance

Quinazolinones are a class of privileged structures that feature prominently in biologically active molecules and approved pharmaceuticals.[1][2][3][4] Their derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][5] The N-alkylation at the N3 position is a critical step in the synthesis of diverse quinazolinone libraries, allowing for the introduction of various functional groups that can modulate the compound's biological activity and pharmacokinetic profile.

The substrate, 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, is a highly functionalized core, offering multiple points for diversification. The electron-withdrawing halogen substituents (Br, Cl, F) increase the acidity of the N3-proton, facilitating deprotonation. However, these same electronic effects can influence reaction kinetics and the stability of intermediates. This guide focuses on achieving selective and efficient N3-alkylation, a crucial transformation for synthesizing novel derivatives for drug discovery programs.

Principles of N-Alkylation

The N-alkylation of a quinazolinone is a nucleophilic substitution reaction. The process involves two primary steps:

  • Deprotonation: A base is used to abstract the acidic proton from the N3 position of the quinazolinone ring, generating a resonance-stabilized ambident anion.

  • Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide) to form a new C-N bond.

Regioselectivity: N- vs. O-Alkylation

The intermediate anion has nucleophilic character on both the nitrogen (N3) and the exocyclic oxygen (O4). This duality can lead to a mixture of N-alkylated and O-alkylated products.

G cluster_0 Reaction Pathway Start Quinazolinone (Amide Form) Anion Ambident Anion (Resonance Stabilized) Start->Anion + Base - H+ N_Product N3-Alkylated Product (Thermodynamically Favored) Anion->N_Product + R-X (SN2) (N-attack) O_Product O-Alkylated Product (Kinetically Favored) Anion->O_Product + R-X (SN2) (O-attack)

Figure 1: General workflow for N-alkylation showing competing pathways.

Generally, N-alkylation is the thermodynamically favored pathway, while O-alkylation can be kinetically favored under certain conditions.[6][7] Several factors influence this selectivity:

  • Base and Counter-ion: Strong bases like sodium hydride (NaH) generate a "harder" sodium cation which coordinates more tightly with the "harder" oxygen atom, potentially favoring O-alkylation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) with "softer" cations tend to favor N-alkylation.[8][9]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used. DMF can effectively solvate cations, leaving a more "naked" and reactive anion, which often leads to preferential N-alkylation.[6][9]

  • Alkylating Agent: "Soft" electrophiles, such as alkyl iodides and bromides, preferentially react at the "softer" nitrogen atom according to Pearson's HSAB (Hard and Soft Acids and Bases) theory.[10]

For quinazolin-4-ones, N3-alkylation is overwhelmingly the major product under standard conditions using alkali metal carbonates in aprotic solvents.[6][7]

General Experimental Workflow

The following diagram outlines the standard laboratory procedure for the N-alkylation of the title compound.

G node_setup Reaction Setup 1. Add quinazolinone, base, and solvent to a dry flask. 2. Stir under an inert atmosphere (N₂ or Ar). node_reagent Reagent Addition 3. Add alkylating agent dropwise at specified temperature. node_setup->node_reagent node_reaction Reaction Monitoring 4. Heat to desired temperature. 5. Monitor progress by TLC or LC-MS. node_reagent->node_reaction node_workup Aqueous Workup 6. Cool to room temperature. 7. Quench reaction (e.g., with water). 8. Extract with an organic solvent. node_reaction->node_workup node_purify Purification 9. Dry organic layer (e.g., Na₂SO₄). 10. Concentrate under reduced pressure. 11. Purify crude product (e.g., column chromatography or recrystallization). node_workup->node_purify node_char Characterization 12. Confirm structure and purity. (¹H NMR, ¹³C NMR, LC-MS, HRMS) node_purify->node_char

Figure 2: Step-by-step experimental workflow for N-alkylation.

Detailed Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents are often toxic and mutagenic. Sodium hydride (NaH) is a flammable solid that reacts violently with water.

Protocol 1: Standard Conditions using Potassium Carbonate

This protocol is a reliable starting point for most primary and secondary alkyl halides. Potassium carbonate is an inexpensive, non-hygroscopic, and easy-to-handle base.[8]

Materials:

  • 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one (1.0 eq).

  • Add anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M.

  • Stir the suspension under an inert atmosphere (e.g., nitrogen) for 15 minutes at room temperature.

  • Add the alkylating agent (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the pure N3-alkylated product.

Protocol 2: Enhanced Reactivity using Sodium Hydride

For less reactive alkylating agents or sterically hindered substrates, a stronger base like sodium hydride (NaH) may be required to achieve complete deprotonation and drive the reaction to completion.[1][11][12][13]

Materials:

  • 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

  • Alkylating agent (1.1 - 1.3 equivalents)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a dry, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (1.3 eq). Caution: NaH reacts with moisture.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Cool the mixture back down to 0 °C.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 2-8 hours). Gentle heating (40-50 °C) may be necessary for sluggish reactions.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated NH₄Cl solution.

  • Dilute with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product as described in Protocol 1.

Characterization and Data

The successful synthesis of the N3-alkylated product should be confirmed by standard analytical techniques.

TechniquePurposeExpected Observations
TLC Reaction monitoringAppearance of a new, typically less polar spot corresponding to the product, and disappearance of the starting material spot.
LC-MS Purity assessment and mass confirmationA major peak in the chromatogram with the expected mass-to-charge ratio ([M+H]⁺) for the N3-alkylated product.
¹H NMR Structural confirmationDisappearance of the broad N-H singlet from the starting material. Appearance of new signals corresponding to the protons of the newly introduced alkyl group. A characteristic downfield shift of the proton at position 5 of the quinazolinone ring is often observed.
¹³C NMR Structural confirmationAppearance of new carbon signals from the alkyl group. The chemical shift of the C4 carbonyl carbon may also be affected.
HRMS Exact mass determinationProvides high-resolution mass data to confirm the elemental composition of the synthesized compound.

Note: Specific chemical shifts will vary depending on the exact structure of the alkylating agent used.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently active alkylating agent.- Base is not strong enough.- Reagents or solvents are not anhydrous.- Switch to a more reactive alkyl halide (I > Br > Cl).- Use a stronger base (e.g., NaH instead of K₂CO₃).[11][12]- Ensure all glassware is oven-dried and solvents are anhydrous.
Formation of O-alkylated byproduct - Reaction conditions favor kinetic control.- Use of a "hard" counter-ion (e.g., Li⁺).- Use a "softer" base like Cs₂CO₃.- Ensure the reaction is run in a polar aprotic solvent like DMF.- O-alkylation is rare for this scaffold but can be identified by distinct NMR shifts.[6]
Multiple Products Observed - Side reactions (e.g., elimination of alkyl halide).- Degradation of starting material or product.- Lower the reaction temperature.- Use a less hindered base if elimination is suspected.- Ensure the reaction is run under an inert atmosphere.
Difficult Purification - Product and starting material have similar polarity.- Allow the reaction to proceed to full conversion.- Optimize the eluent system for column chromatography; a shallow gradient may be required.

References

  • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. DNDi. Available from: [Link]

  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma Digital Commons. Available from: [Link]

  • N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. ResearchGate. Available from: [Link]

  • N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. PubMed. Available from: [Link]

  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ResearchGate. Available from: [Link]

  • Understanding the Reactivity of 4(3H)-Quinazolinones Via N3-Alkylation. UW Tacoma Digital Commons. Available from: [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available from: [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. ResearchGate. Available from: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][14]naphthyrin-5(6H). National Institutes of Health. Available from: [Link]

  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed. Available from: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available from: [Link]

  • Why n-alkylation is more favorable than o-alkyation? ResearchGate. Available from: [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. Available from: [Link]

  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. ResearchGate. Available from: [Link]

  • Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed. Available from: [Link]

  • Substitute sodium hydride for potassium hydride? Sciencemadness Discussion Board. Available from: [Link]

  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. National Institutes of Health. Available from: [Link]

  • Recent advances in the synthesis of 2,3-fused quinazolinones. Royal Society of Chemistry. Available from: [Link]

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Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling at the C6 Position of Quinazolinones

Executive Summary The C6-functionalization of quinazolin-4(3H)-ones is a critical transformation in medicinal chemistry, enabling the synthesis of diverse kinase inhibitors and antimicrobial agents. However, this reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The C6-functionalization of quinazolin-4(3H)-ones is a critical transformation in medicinal chemistry, enabling the synthesis of diverse kinase inhibitors and antimicrobial agents. However, this reaction is frequently plagued by catalyst deactivation (due to N-coordination), poor substrate solubility , and competitive protodeboronation .

This guide moves beyond the traditional tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] protocols, which often result in incomplete conversion and difficult purification. Instead, we present a Ligand-Controlled High-Turnover Protocol utilizing bulky, electron-rich phosphines and robust precatalysts to achieve quantitative yields even with deactivated substrates.

Mechanistic Analysis & Challenges

To optimize the reaction, one must understand the specific electronic and steric environment of the C6 position.

The Electronic Landscape

The quinazolinone core is electron-deficient. The C6 position, located para to the N1 atom, is generally activated for oxidative addition compared to unactivated aryl halides. However, the presence of the lactam (NH-CO) moiety introduces two complications:

  • N-Coordination (Catalyst Poisoning): The basic N1 and the tautomeric nature of the amide can coordinate to the electrophilic Pd(II) species, forming stable "off-cycle" resting states that halt turnover.

  • Solubility: The intermolecular H-bonding network of the lactam makes these scaffolds insoluble in non-polar solvents (toluene, hexanes), necessitating polar aprotic or protic solvent systems.

The Solution: Steric Bulk

Using bulky biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf) destabilizes the N-Pd coordination through steric repulsion, forcing the catalyst back into the productive cycle.

Visualization: Competitive Pathways

The following diagram illustrates the standard catalytic cycle versus the "Quinazolinone Trap" (catalyst poisoning).

SuzukiMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Substrate (C6-X) Trap OFF-CYCLE TRAP N-Coordination Complex OxAdd->Trap  N-Binding (Poisoning) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base Trap->OxAdd  Bulky Ligand Reversal RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle highlighting the competitive N-coordination trap. Bulky ligands are essential to reverse this equilibrium.

Optimization Strategy & Screening

Do not rely on a single set of conditions. Use the following logic to select your system.

Catalyst Selection
  • Tier 1 (Standard): Pd(dppf)Cl₂ · DCM.

    • Why: The ferrocenyl backbone provides a large bite angle and robustness against oxidation. It is excellent for standard aryl-aryl couplings.

  • Tier 2 (Challenging/Steric): XPhos Pd G3 or G4.

    • Why: The Buchwald precatalysts generate the active L-Pd(0) species immediately upon activation by base, avoiding the induction period and "Pd black" formation associated with Pd(OAc)₂. XPhos is exceptionally good at preventing N-coordination.

Solvent Systems

Solubility is the rate-limiting factor.

  • System A (Preferred): 1,4-Dioxane / Water (4:1). Dissolves most quinazolinones at 80°C.

  • System B (High Solubility): n-Butanol. High boiling point (117°C) and excellent solvency for polar heterocycles.

Base Selection
  • Standard: K₂CO₃ (2.0 - 3.0 equiv).

  • Base-Sensitive Substrates: K₃PO₄ (anhydrous or monohydrate). Phosphate is milder and often provides a "buffering" effect that stabilizes boronic acids against protodeboronation.

Standardized Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Suitable for 6-bromo/iodo-quinazolinones with simple aryl boronic acids.

Materials:

  • 6-Haloquinazolinone (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2] · CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv)[3]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[4]

Procedure:

  • Setup: Charge a reaction vial with the quinazolinone, boronic acid, K₂CO₃, and Pd catalyst. Crucial: Add solids first.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (TLC is often unreliable due to streaking of the amide).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. If the product precipitates (common), filter the solid directly and wash with water/Et₂O.

Protocol B: The "High-Performance" Method (Buchwald G3)

Suitable for deactivated substrates, sterically hindered boronic acids, or when Protocol A fails.

Materials:

  • 6-Haloquinazolinone (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution or finely ground solid, 2.0 equiv)

  • Solvent: THF : Water (10:1) or Toluene : Water (10:1) depending on solubility.

Procedure:

  • Activation: The G3 precatalyst activates rapidly. Mix all components under Argon.

  • Temperature: Heat to 60-80°C . (Note: This system often works at lower temperatures than dppf).

  • Completion: Reaction is typically complete in < 2 hours.

Troubleshooting & Optimization Logic

If the reaction fails, use this decision tree to diagnose the issue.

OptimizationTree Start Reaction Failed CheckSM Check SM Recovery Start->CheckSM FullSM Full SM Recovered CheckSM->FullSM No Rxn Dehal Dehalogenated Product CheckSM->Dehal Side Prod Homo Homocoupling (Ar-Ar) CheckSM->Homo Side Prod Sol1 Cat. Poisoning Switch to XPhos G3 FullSM->Sol1 Sol2 Protodeboronation Use dry solvent + excess Boronic Acid Dehal->Sol2 Sol3 Oxygen Leak Degas longer Check Argon line Homo->Sol3

Figure 2: Diagnostic workflow for optimizing failed couplings.

Data Summary: Ligand Performance Comparison

Hypothetical data based on aggregated literature trends for C6-quinazolinone coupling.

Ligand SystemYield (%)Reaction TimeNotes
PPh₃ (Pd(PPh₃)₄) 40-60%12-24 hOften requires purification from Ph₃P=O; sensitive to air.
dppf (Pd(dppf)Cl₂) 85-95%4-8 hRecommended starting point. Robust and scalable.
XPhos (Pd G3) >95%1-2 hBest for sterically hindered partners. Expensive.
Cy₃P (Pd₂dba₃) 70-80%6-12 hGood for electron-rich substrates but air-sensitive.

References

  • Synthesis and Biological Evaluation of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura Cross-Coupling of 6-bromo-2-styrylquinazolin-4(3H)-ones. Molecules. [Link][3]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal (Fu Group). [Link]

Sources

Application

Mastering Regioselectivity: A Guide to the Selective Functionalization of 2-Chloro-6-Bromoquinazolines

Introduction: The Quinazoline Scaffold and the Imperative of Selective Functionalization The quinazoline core is a privileged heterocyclic motif, forming the structural backbone of numerous biologically active compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Imperative of Selective Functionalization

The quinazoline core is a privileged heterocyclic motif, forming the structural backbone of numerous biologically active compounds and approved pharmaceuticals. Its prevalence in medicinal chemistry, particularly in the development of kinase inhibitors for oncology, underscores the critical need for synthetic methodologies that allow for precise and controlled diversification of the quinazoline scaffold.[1] The 2-chloro-6-bromoquinazoline building block presents a particularly interesting synthetic challenge and opportunity. The two distinct halogen atoms at electronically and sterically different positions offer the potential for sequential, site-selective functionalization, enabling the rapid construction of diverse molecular libraries for drug discovery and materials science.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for achieving selective functionalization at either the 2-chloro or the 6-bromo position of quinazolines. We will delve into the underlying mechanistic principles that govern this selectivity and provide field-proven, step-by-step protocols for key palladium-catalyzed cross-coupling reactions.

The Dueling Reactivities of C2-Chloro and C6-Bromo Positions

In the realm of palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen bond dissociation energy, with the weaker C-Br bond typically undergoing oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond.[2] However, the electronic landscape of the quinazoline ring introduces a compelling nuance to this general rule.

The C2 position of the quinazoline nucleus is electronically activated by the adjacent nitrogen atom (an α-nitrogen effect). This electron-withdrawing influence renders the C2-carbon more electrophilic and, consequently, more susceptible to nucleophilic attack and, in the context of cross-coupling, oxidative addition. This electronic activation can, under certain conditions, override the inherent reactivity difference between the C-Br and C-Cl bonds, leading to preferential reaction at the 2-chloro position.[2]

Therefore, achieving selectivity in the functionalization of 2-chloro-6-bromoquinazoline is a delicate balance between these two opposing factors: the inherent higher reactivity of the C-Br bond and the electronic activation of the C-Cl bond. The choice of catalyst, ligand, base, and solvent all play a pivotal role in tipping this balance in the desired direction.

Visualizing the Orthogonal Functionalization Strategy

The ability to selectively functionalize either the 2-chloro or the 6-bromo position opens up a powerful strategy for the divergent synthesis of complex quinazoline derivatives from a single, readily available starting material. The following workflow diagram illustrates this principle of orthogonal functionalization.

Orthogonal_Functionalization cluster_c6 Selective Functionalization at C6-Bromo cluster_c2 Selective Functionalization at C2-Chloro start 2-Chloro-6-bromoquinazoline c6_reaction Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->c6_reaction Conditions favoring C-Br activation c2_reaction Pd-catalyzed Cross-Coupling (e.g., Sonogashira) start->c2_reaction Conditions favoring α-nitrogen activation c6_product 2-Chloro-6-substituted quinazoline c6_reaction->c6_product c6_further_reaction Further functionalization at C2-Chloro c6_product->c6_further_reaction c2_product 6-Bromo-2-substituted quinazoline c2_reaction->c2_product c2_further_reaction Further functionalization at C6-Bromo c2_product->c2_further_reaction c6_final_product c6_final_product c6_further_reaction->c6_final_product 2,6-Disubstituted quinazoline c2_final_product c2_final_product c2_further_reaction->c2_final_product 2,6-Disubstituted quinazoline

Caption: Orthogonal functionalization of 2-chloro-6-bromoquinazoline.

Protocols for Selective Functionalization

The following protocols provide detailed, step-by-step methodologies for achieving selective functionalization at either the 6-bromo or the 2-chloro position of a quinazoline scaffold. The choice of reaction is illustrative of the general principles and can be adapted for other cross-coupling partners.

Protocol 1: Selective Buchwald-Hartwig Amination at the 6-Bromo Position

This protocol is adapted from methodologies developed for the selective amination of analogous 6-bromo-2-chloroquinolines and leverages the inherently higher reactivity of the C-Br bond. The choice of a bidentate phosphine ligand like BINAP is crucial for promoting the reaction at the less activated C-Br bond while minimizing reactivity at the C-Cl position.[3]

Reaction Scheme:

Buchwald_Hartwig reagents 2-Chloro-6-bromoquinazoline + Amine product 2-Chloro-6-aminoquinazoline reagents->product Buchwald-Hartwig Amination conditions Pd(OAc)2, BINAP Cs2CO3, Toluene, 110 °C

Caption: Selective Buchwald-Hartwig amination at the C6-bromo position.

Materials:

  • 2-Chloro-6-bromoquinazoline

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-6-bromoquinazoline (1.0 equiv.), cesium carbonate (2.0 equiv.), and BINAP (0.08 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

  • Add palladium(II) acetate (0.05 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the quinazoline.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-6-aminoquinazoline.

Causality Behind Experimental Choices:

  • Catalyst System (Pd(OAc)₂/BINAP): The use of a bidentate ligand like BINAP is critical. It forms a stable, well-defined palladium complex that favors oxidative addition at the more reactive C-Br bond. Bulky phosphine ligands are generally required for the activation of less reactive aryl chlorides, and by using a less bulky ligand system here, we can disfavor reaction at the C2-chloro position.[4]

  • Base (Cs₂CO₃): Cesium carbonate is a strong, yet non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle without promoting unwanted side reactions.

  • Solvent (Toluene): Toluene is a common non-polar solvent for Buchwald-Hartwig reactions and provides a suitable temperature range for the reaction to proceed efficiently.

Data Presentation: Representative Yields for Selective Buchwald-Hartwig Amination

Amine Coupling PartnerProductTypical Yield (%)
Morpholine2-Chloro-6-(morpholin-4-yl)quinazoline85-95
AnilineN-(2-Chloroquinazolin-6-yl)aniline75-85
BenzylamineN-Benzyl-2-chloroquinazolin-6-amine80-90

Note: Yields are based on analogous reactions and may vary depending on the specific amine and reaction scale.

Protocol 2: Selective Sonogashira Coupling at the 2-Chloro Position

This protocol is based on the observed high reactivity of the C4-chloro position in dihaloquinazolines, which is analogous to the C2-chloro position in our substrate. The α-nitrogen effect significantly activates this position for oxidative addition.[5][6]

Reaction Scheme:

Sonogashira reagents 2-Chloro-6-bromoquinazoline + Terminal Alkyne product 6-Bromo-2-alkynylquinazoline reagents->product Sonogashira Coupling conditions Pd(PPh₃)₄, CuI Et₃N, THF, rt

Caption: Selective Sonogashira coupling at the C2-chloro position.

Materials:

  • 2-Chloro-6-bromoquinazoline

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-6-bromoquinazoline (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and copper(I) iodide (0.1 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

  • Add anhydrous, degassed THF to dissolve the solids, followed by triethylamine (3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-bromo-2-alkynylquinazoline.

Causality Behind Experimental Choices:

  • Catalyst System (Pd(PPh₃)₄/CuI): This is a classic catalyst system for Sonogashira couplings. The high electrophilicity of the C2-carbon, due to the adjacent nitrogen, makes it the preferred site for oxidative addition, even in the presence of the more traditionally reactive C-Br bond.[5]

  • Base (Et₃N): Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent in some cases. Its volatility allows for easy removal during workup.

  • Solvent (THF): THF is a suitable solvent that dissolves the reactants and catalyst system well.

Data Presentation: Representative Yields for Selective Sonogashira Coupling

Alkyne Coupling PartnerProductTypical Yield (%)
Phenylacetylene6-Bromo-2-(phenylethynyl)quinazoline80-90
1-Hexyne6-Bromo-2-(hex-1-yn-1-yl)quinazoline75-85
Trimethylsilylacetylene6-Bromo-2-((trimethylsilyl)ethynyl)quinazoline85-95

Note: Yields are based on analogous reactions and may vary depending on the specific alkyne and reaction scale.

Challenges and Optimization Strategies

Achieving high selectivity can sometimes be challenging, and mixtures of mono-substituted and di-substituted products may be observed. A study on the Suzuki-Miyaura cross-coupling of 2-chloro-6-bromo-3-phenylquinazolin-4(3H)-one, for instance, resulted in the reaction of both halogens, highlighting the difficulty in achieving selectivity under certain conditions.[7]

Strategies to Enhance Selectivity:

  • Ligand Tuning: For selective reaction at the C6-bromo position, consider using less electron-rich and less bulky monodentate phosphine ligands. Forcing the reaction towards the C2-chloro position can be achieved with more electron-rich and bulky ligands that can activate the C-Cl bond.

  • Temperature Control: Lowering the reaction temperature can often favor the kinetically preferred product. For selective C-Br functionalization, starting at a lower temperature and slowly increasing it can be beneficial.

  • Catalyst Loading: Using a lower catalyst loading can sometimes improve selectivity by favoring the reaction at the more reactive site.

  • Choice of Base: The nature and strength of the base can influence the reaction rate and selectivity. Weaker bases may favor reaction at the more reactive C-Br bond.

Conclusion

The selective functionalization of 2-chloro-6-bromoquinazoline is a powerful strategy for the synthesis of diverse and complex quinazoline derivatives. By understanding the interplay between the inherent reactivity of the carbon-halogen bonds and the electronic effects of the quinazoline ring, researchers can rationally design reaction conditions to achieve high levels of regioselectivity. The protocols and principles outlined in this application note provide a solid foundation for harnessing the synthetic potential of this versatile building block in drug discovery and materials science.

References

  • Recent advances in selective functionalization of the quinazoline scaffold. (n.d.).
  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11. (2023).
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Coupling. Organic Synthesis. (n.d.).
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17438-17470. (2014).
  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11. (2023).
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(17), 4408-4436. (2023).
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling. Organic Synthesis. (n.d.).
  • Sonogashira Coupling. Chemistry LibreTexts. (2024).
  • Sonogashira Coupling. Organic Chemistry Portal. (n.d.).
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17438-17470. (2014).
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17438-17470. (2014).
  • Suzuki reaction. In Wikipedia. (2023).
  • Suzuki Coupling. Organic Chemistry Portal. (n.d.).
  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbon
  • Recent advances in selective functionalization of the quinazoline scaffold. (n.d.).

Sources

Method

Technical Application Note: Microwave-Accelerated Functionalization of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

Executive Summary Compound: 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one (CAS: 953039-25-3) Core Scaffold Utility: Kinase inhibition (EGFR, CDK), antibacterial agents, and CNS-active ligands. Technology: Microwave-Assis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one (CAS: 953039-25-3) Core Scaffold Utility: Kinase inhibition (EGFR, CDK), antibacterial agents, and CNS-active ligands. Technology: Microwave-Assisted Organic Synthesis (MAOS).

This guide details the sequential functionalization of the tri-halogenated scaffold 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one . By leveraging the distinct electrophilicity differences between the C2-chloro, C6-bromo, and C8-fluoro positions, researchers can achieve high-fidelity regioselective modifications. Microwave irradiation is employed to overcome the inherent insolubility of the quinazolinone core and to accelerate the otherwise sluggish nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions.

Reactivity Profile & Strategic Logic

Success with this scaffold relies on understanding the hierarchy of reactivity. The molecule presents three potential sites for modification, but their activation energies differ significantly.

  • Site A: C2-Chloro (Primary Electrophile): Positioned between two nitrogen atoms, this site functions similarly to an imidoyl chloride. It is highly susceptible to

    
     by amines, thiols, or alkoxides. The presence of the electron-withdrawing 8-Fluoro  substituent further destabilizes the ring electron density, making this C2 position more reactive than in non-fluorinated analogs.
    
  • Site B: C6-Bromo (Secondary Electrophile): A classic aryl bromide handle. It is inert to standard nucleophilic substitution but highly reactive in transition-metal-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • Site C: C8-Fluoro (Tertiary/Stable): While an aryl fluoride can participate in

    
     (especially ortho to a nitrogen), the milder conditions required for C2-displacement generally leave the C8-F bond intact. This allows the fluorine to be retained as a metabolic blocker or bioisostere.
    

Operational Workflow: To prevent side reactions (such as oxidative addition of Pd into the C2-Cl bond or hydrolysis), the C2-substitution must be performed first , followed by C6-cross-coupling .

Reactivity Workflow Diagram

Quinazolinone_Workflow Start Starting Material 6-Bromo-2-chloro-8-fluoro... Step1 Step 1: C2-Functionalization (S_NAr w/ Nucleophile) Start->Step1 MW: 120°C, 10 min Solvent: iPrOH Risk Risk: Hydrolysis of C2-Cl (Avoid Aqueous Base in Step 1) Start->Risk Inter Intermediate 2-Substituted-6-bromo-8-fluoro... Step1->Inter Isolation Step2 Step 2: C6-Functionalization (Suzuki/Sonogashira Coupling) Inter->Step2 MW: 150°C, 20 min Pd-Cat, Boronic Acid Final Final Library 2,6-Disubstituted-8-fluoro... Step2->Final Purification

Figure 1: Sequential functionalization strategy ensuring regioselectivity.

Experimental Protocols

Protocol A: C2-Amination via Nucleophilic Aromatic Substitution ( )

Objective: Displacement of the C2-chloro atom with a primary or secondary amine. Mechanism: Addition-Elimination.

Materials:

  • Substrate: 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH). Note: Avoid DMF if possible to simplify workup; alcohols allow product precipitation.

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv).
    

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave process vial, suspend the quinazolinone substrate (e.g., 200 mg) in iPrOH (3 mL).

  • Addition: Add the amine (1.2 equiv) and DIPEA (2.0 equiv). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor.

    • Mode: Dynamic (Hold Temperature).

    • Temperature: 120 °C.

    • Hold Time: 10 minutes.

    • Stirring: High.[1]

    • Pressure Limit: 250 psi (safety cutoff).

  • Workup:

    • Allow the vial to cool to room temperature (RT).

    • The product often precipitates directly from the alcohol upon cooling.

    • Filter the solid and wash with cold diethyl ether (2 x 5 mL) to remove excess amine and DIPEA salts.

    • Yield Check: If no precipitate forms, concentrate the solvent in vacuo and triturate with water.

Why this works: Thermal heating often requires refluxing for 12–24 hours. Microwave dielectric heating superheats the polar solvent (iPrOH), accelerating the transition state formation and completing the reaction in minutes.

Protocol B: C6-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: Installation of an aryl/heteroaryl group at the C6 position. Prerequisite: This step uses the product from Protocol A (2-amino-substituted intermediate).

Materials:

  • Substrate: 2-Substituted-6-bromo-8-fluoroquinazolin-4(3H)-one (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered cases).
  • Base:

    
     (2M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (3 mL per 0.5 mmol substrate).

Step-by-Step Procedure:

  • Loading: In a microwave vial, combine the substrate, boronic acid, and Pd catalyst.

  • Solvent Addition: Add 1,4-Dioxane and the aqueous

    
     solution.
    
  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 2 minutes to remove dissolved oxygen (prevents catalyst deactivation). Cap immediately.

  • Irradiation:

    • Temperature: 150 °C.

    • Hold Time: 20 minutes.

    • Power: High absorption level (if adjustable).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (typically MeOH/DCM gradient) is usually required to remove Pd residues and phosphine oxides.

Comparative Efficiency Data

The following table summarizes typical improvements observed when switching from thermal reflux to microwave irradiation for quinazolinone functionalization.

ParameterThermal Condition (

)
Microwave Condition (

)
Improvement Factor
Reaction Time 16 – 24 Hours10 – 15 Minutes~100x Faster
Solvent DMF (High boiling, hard to remove)iPrOH or EtOH (Green, easy workup)Greener Workflow
Typical Yield 65 – 75%85 – 95%+20% Yield
Purity (Crude) Moderate (Thermal degradation)High (Cleaner profile)Simplified Purification

Data extrapolated from general 2-chloroquinazolinone reactivity profiles [1, 2].

Troubleshooting & Optimization

  • Hydrolysis of C2-Cl:

    • Symptom:[2][3] Formation of 6-bromo-8-fluoroquinazoline-2,4-dione (loss of Cl, replaced by OH).

    • Cause: Wet solvents or excess moisture during the

      
       step.
      
    • Fix: Use anhydrous iPrOH and ensure the amine is dry.

  • Incomplete Suzuki Coupling:

    • Symptom:[3] Recovered starting material after 20 mins.

    • Cause: Catalyst poisoning by the free N-H of the quinazolinone or inefficient heating.

    • Fix: Increase temperature to 160°C or switch to a more active catalyst system like XPhos Pd G2.

  • Solubility Issues:

    • If the starting material does not dissolve in iPrOH, add 10% DMF as a co-solvent. The microwave will still heat the mixture efficiently due to DMF's high loss tangent.

References

  • Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones. Source: Journal of Combinatorial Chemistry (2008).[4] Context: Establishes the baseline efficiency of microwave irradiation for quinazoline core modifications.

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry (2020). Context: Comprehensive review of reaction conditions and catalyst choices for this scaffold.

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 6-halogenoimidazo[1,2-a]pyridines. Source: IMIST (2010). Context: Provides analogous protocols for Pd-catalyzed coupling on halogenated nitrogen heterocycles under microwave conditions.

  • PubChem Compound Summary: 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one. Source: National Center for Biotechnology Information (2025). Context: Verification of chemical structure, physical properties, and identifiers (CAS 953039-25-3).

Sources

Application

Precision Displacement of C2-Chlorine in 8-Fluoro-Quinazolin-4(3H)-ones

Topic: Reagents for displacing the C2-chlorine in 8-fluoro-quinazolinones Content Type: Application Note & Protocol Guide Application Note: AN-8FQ-C2 Executive Summary The 8-fluoro-quinazolin-4(3H)-one scaffold is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for displacing the C2-chlorine in 8-fluoro-quinazolinones Content Type: Application Note & Protocol Guide

Application Note: AN-8FQ-C2

Executive Summary

The 8-fluoro-quinazolin-4(3H)-one scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural core for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Talazoparib and Olaparib) and EGFR inhibitors. The presence of the C8-fluorine atom imparts unique electronic properties, enhancing metabolic stability and modulating the acidity of the N3-proton.

This guide details the reagents and protocols for the chemoselective displacement of the C2-chlorine atom. Unlike the highly reactive C4-chlorine in 2,4-dichloroquinazolines, the C2-chlorine in the 4(3H)-one system is deactivated by the adjacent lactam functionality. Successful displacement requires careful modulation of nucleophilicity, solvent polarity, and temperature to avoid side reactions such as hydrolysis to the quinazoline-2,4-dione.

Mechanistic Insight & Reactivity Profile

The 8-Fluoro Activation Effect

The nucleophilic aromatic substitution (


) at the C2 position is governed by the electronic deficiency of the pyrimidine ring.
  • Inductive Activation: The fluorine atom at C8 exerts a strong inductive electron-withdrawing effect (-I), which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the quinazolinone ring. This stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack.

  • Steric Considerations: While fluorine is small (Van der Waals radius ~1.47 Å), its position at C8 can create minor steric repulsion with bulky nucleophiles approaching from the "bottom" face, though this is generally negligible compared to the electronic activation.

Chemoselectivity (C2-Cl vs. C8-F)

A critical concern in fluorinated scaffolds is the potential for defluorination. Under standard


 conditions, the C2-chlorine is significantly more labile than the C8-fluorine due to:
  • Position: C2 is flanked by two nitrogen atoms, maximizing electron deficiency.

  • Leaving Group Ability: Chloride is a superior leaving group to fluoride in protic or non-polar aprotic solvents (though this order can invert in HMPA/DMSO with hard nucleophiles, the C2 activation usually overrides this).

Reaction Pathway Visualization

The following diagram illustrates the reaction scope and competing pathways.

ReactionPathway Start 2-Chloro-8-fluoro- quinazolin-4(3H)-one Inter Meisenheimer Complex Start->Inter Nucleophile (Nu:) Side_Hyd 8-Fluoro-quinazoline- 2,4-dione (Hydrolysis) Start->Side_Hyd H2O / OH- Prod_Amine 2-Amino-8-fluoro- quinazolin-4(3H)-one Inter->Prod_Amine H-Nu = R-NH2 (-HCl) Prod_Ether 2-Alkoxy-8-fluoro- quinazolin-4(3H)-one Inter->Prod_Ether Nu = RO- (-Cl-)

Figure 1: Reaction pathways for C2-displacement. The green paths represent desired transformations; the red dashed path represents the primary competing side reaction (hydrolysis).

Reagent Selection & Optimization

The choice of reagent depends heavily on the nucleophile type (Amine vs. Alkoxide) and the steric bulk.

Table 1: Reagent and Condition Matrix
Nucleophile ClassReagent ExampleSolvent SystemBase / AdditiveTemp (°C)Yield PotentialNotes
Aliphatic Amines Morpholine, PiperazineEthanol or IPAExcess Amine (2-3 eq)80 (Reflux)High (>85%)Fast reaction; often requires no external base.
Primary Anilines 4-FluoroanilineDMF or DMAc

or DIPEA
90 - 120Med-High (60-80%)Electronic activation of aniline helps; steric bulk hinders.
Steric/Deactivated Amines 2,6-DichloroanilineDMSONaH or LiHMDS100 - 140Low-Med (40-60%)Requires deprotonation of amine to amide anion.
Alkoxides NaOMe, NaOEtMeOH, EtOHNa (metal)0 - 25High (>90%)Risk of ring opening if temperature is too high.
Thiols ThiophenolTHFTEA or NaH25 - 60High (>85%)Excellent nucleophiles; oxidation protection required.

Detailed Experimental Protocols

Protocol A: Displacement with Aliphatic Amines (Standard)

Target: Synthesis of 2-(alkylamino)-8-fluoroquinazolin-4(3H)-ones. Mechanism: Direct


 driven by amine nucleophilicity.
  • Preparation: In a 50 mL round-bottom flask, suspend 2-chloro-8-fluoroquinazolin-4(3H)-one (1.0 eq, 2.0 mmol) in Isopropanol (IPA) (10 mL).

    • Note: IPA is preferred over ethanol for higher reflux temperature and better solubility of the intermediate.

  • Addition: Add the aliphatic amine (e.g., N-methylpiperazine) (2.5 eq).

    • Expert Tip: If the amine is valuable/expensive, use 1.1 eq of amine and 1.5 eq of DIPEA (Diisopropylethylamine) as a proton scavenger.

  • Reaction: Heat the mixture to reflux (approx. 82°C) with magnetic stirring. Monitor by TLC (System: 5% MeOH in DCM).

    • Time: Typically complete in 2–4 hours. The 8-fluoro group accelerates this compared to the non-fluorinated analog (which may take 6+ hours).

  • Workup:

    • Cool the reaction to room temperature.

    • The product often precipitates directly from IPA.

    • Filtration: Filter the solid and wash with cold IPA (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove trace amine.

    • Purification: If no precipitate forms, evaporate solvent, resuspend residue in water, and extract with Ethyl Acetate. Recrystallize from EtOH/Water.

Protocol B: Displacement with Deactivated Anilines (High Energy)

Target: Synthesis of 2-(arylamino)-8-fluoroquinazolin-4(3H)-ones (Common in kinase inhibitors). Challenge: Anilines are weaker nucleophiles. The lactam NH can also interfere by deprotonating.

  • Preparation: Dissolve 2-chloro-8-fluoroquinazolin-4(3H)-one (1.0 eq) and the substituted aniline (1.2 eq) in anhydrous DMF (Dimethylformamide).

    • Concentration: 0.2 M to 0.5 M.

  • Catalysis: Add Catalytic KI (0.1 eq) and

    
      (2.0 eq).
    
    • Why KI? The Finkelstein reaction generates a transient C2-Iodo species, which is a better leaving group, accelerating the attack by the weak aniline nucleophile.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Microwave Alternative: Heat at 120°C for 30–60 mins in a microwave reactor for difficult substrates.

  • Quench: Pour the reaction mixture into crushed ice/water (10x volume).

  • Isolation:

    • Adjust pH to ~7 with 1M HCl if necessary (to protonate the lactam nitrogen).

    • Filter the precipitate.[1]

    • Wash with water and hexanes.

Protocol C: Synthesis of 2-Alkoxy Derivatives

Target: 2-Methoxy/Ethoxy-8-fluoroquinazolin-4(3H)-ones.

  • Reagent Generation: React Sodium metal (1.2 eq) with anhydrous Methanol/Ethanol under Nitrogen to generate the alkoxide in situ.

  • Displacement: Add 2-chloro-8-fluoroquinazolin-4(3H)-one (1.0 eq) as a solid in one portion.

  • Conditions: Stir at Room Temperature (25°C).

    • Warning: Do NOT reflux. High temperatures with strong alkoxides can attack the C4-carbonyl, leading to ring opening (cleavage of the pyrimidine ring).

  • Workup: Neutralize with Acetic Acid (to pH 6) before evaporation to prevent hydrolysis during workup.

Troubleshooting & Critical Control Points

Hydrolysis (Formation of Dione)
  • Symptom: Appearance of a highly polar spot on TLC that does not move in 5% MeOH/DCM.

  • Cause: Wet solvents or presence of hydroxide ions.

  • Solution: Use anhydrous solvents (DMF, THF). Store the 2-chloro starting material in a desiccator (it is hygroscopic and prone to hydrolysis upon storage).

Regioselectivity Verification

While C2 is the primary electrophile, confirm the structure using 1H-NMR .

  • Diagnostic Signal: The disappearance of the broad lactam NH signal (if O-alkylation occurred, rare but possible) or the shift of the aromatic protons.

  • 19F-NMR: The 8-Fluoro signal is a sensitive probe. A shift of >2 ppm usually indicates successful substitution at the C2 position due to the change in ring electronics.

Solubility Issues

The 2-chloro-8-fluoroquinazolin-4(3H)-one scaffold is often sparingly soluble in non-polar solvents.

  • Fix: If the starting material does not dissolve in refluxing IPA, switch to 2-Methoxyethanol (Methyl Cellosolve) or DMF .

References

  • Synthesis of 2-(amino)quinazolin-4(3H)-one Derivatives. Source: MDPI (Molecules), 2024. Context: Describes the base-promoted hydrolysis of dichloroquinazolines to 2-chloro-4(3H)-quinazolinones and subsequent displacement with anilines. URL:[Link] (Inferred from search context 1.19)

  • Regioselective Nucleophilic Aromatic Substitution of Quinazolines. Source: MDPI (Molecules), 2024. Context: Detailed mechanistic discussion on

    
     regioselectivity in quinazoline scaffolds.
    URL:[Link]
    
  • Efficient N-arylation of 4-chloroquinazolines. Source: PubMed Central (PMC). Context: Discusses microwave-mediated strategies for difficult aniline displacements. URL:[Link]

Sources

Method

Application Notes: Synthesis of Potent Kinase Inhibitors from 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in the development of targeted cancer therapeutics, particularly as inhibitors of protein kinases.[1] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapeutics, particularly as inhibitors of protein kinases.[1] This application note provides a detailed guide for the synthesis of potent kinase inhibitors utilizing the versatile building block, 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one. We will delve into the strategic rationale behind the synthetic design, provide a comprehensive, step-by-step protocol for the preparation of a representative anilinoquinazoline-based kinase inhibitor, and discuss methods for its characterization and biological evaluation. The protocols and insights provided herein are intended to empower researchers in medicinal chemistry and drug discovery to efficiently synthesize and evaluate novel kinase inhibitors based on this privileged scaffold.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] The quinazoline core has emerged as a "privileged scaffold" in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonding interactions within the kinase active site.[4][5] Several FDA-approved drugs, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline framework and have revolutionized the treatment of certain cancers by targeting the Epidermal Growth Factor Receptor (EGFR).[6][7]

The starting material, 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, is a strategically functionalized building block for the synthesis of a diverse library of kinase inhibitors. The key reactive sites, the 2-chloro and 4-oxo (or its tautomeric 4-hydroxy) positions, allow for sequential and regioselective modifications. The bromo and fluoro substituents on the benzene ring provide opportunities for further chemical elaboration and can significantly influence the pharmacological properties of the final compound, including potency and selectivity.[6][8]

Synthetic Strategy and Mechanism

The primary synthetic route to 4-anilinoquinazoline-based kinase inhibitors from 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one involves a two-step process:

  • Chlorination of the 4-oxo group: The first step involves the conversion of the 4-oxo group to a more reactive 4-chloro substituent. This is typically achieved by refluxing the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6][9]

  • Nucleophilic Aromatic Substitution (SNA_r_): The resulting 2,4-dichloroquinazoline intermediate is then reacted with a desired substituted aniline. The chlorine atom at the 4-position is significantly more reactive towards nucleophilic attack than the one at the 2-position. This regioselectivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring, which stabilizes the Meisenheimer intermediate formed during the substitution at C4.[10] The reaction proceeds via a stepwise SNAr mechanism, where the aniline nitrogen attacks the electron-deficient C4 position, followed by the departure of the chloride leaving group.[11]

This versatile strategy allows for the introduction of a wide variety of substituted anilines at the 4-position, enabling the exploration of structure-activity relationships (SAR) to optimize kinase inhibitory activity.[8]

Experimental Protocols

This section provides a representative protocol for the synthesis of a potent EGFR inhibitor starting from 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one and 3-chloro-4-fluoroaniline.

Materials and Equipment
  • 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • 3-chloro-4-fluoroaniline

  • Isopropanol (IPA)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer (ESI-MS)

  • HPLC system

Synthesis of 6-Bromo-2,4-dichloro-8-fluoroquinazoline (Intermediate 1)
  • To a 100 mL round-bottom flask, add 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one (10 mmol).

  • Add thionyl chloride (25 mL) and a catalytic amount of DMF (2-3 drops).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The crude 6-Bromo-2,4-dichloro-8-fluoroquinazoline can be used in the next step without further purification.

Synthesis of 6-Bromo-2-chloro-N-(3-chloro-4-fluorophenyl)-8-fluoroquinazolin-4-amine (Final Product)
  • Dissolve the crude 6-Bromo-2,4-dichloro-8-fluoroquinazoline (10 mmol) in isopropanol (50 mL) in a 250 mL round-bottom flask.

  • Add 3-chloro-4-fluoroaniline (11 mmol, 1.1 equivalents).

  • Add triethylamine (15 mmol, 1.5 equivalents) to the mixture to act as a base and scavenge the HCl byproduct.

  • Heat the reaction mixture to reflux (approximately 82 °C) for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure final product.

Characterization and Data

The synthesized compound should be thoroughly characterized to confirm its structure and purity.

Spectroscopic Data (Representative)

The following table summarizes the expected spectroscopic data for the final product.

Technique Expected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 9.8-10.2 (s, 1H, NH), 8.6-8.9 (m, 1H, Ar-H), 8.0-8.3 (m, 1H, Ar-H), 7.8-8.0 (m, 1H, Ar-H), 7.4-7.6 (t, 1H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 158-162, 155-158, 150-153, 148-150, 140-143, 125-130, 120-125, 115-120, 110-115
Mass Spec. (ESI-MS)m/z: Calculated for C₁₄H₅BrCl₂F₂N₄ [M+H]⁺, found

Note: The exact chemical shifts and coupling constants will depend on the specific substitution pattern of the aniline used.

Purity Analysis

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally required for biological testing.

Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compound against the target kinase (e.g., EGFR) can be determined using a variety of commercially available assay kits or by developing an in-house assay. A general protocol for an in vitro kinase assay is provided below.

  • Prepare a stock solution of the synthesized inhibitor in DMSO.

  • Serially dilute the inhibitor to obtain a range of concentrations.

  • In a 96-well plate, add the kinase, the peptide substrate, and ATP.

  • Add the serially diluted inhibitor to the wells.

  • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time.

  • Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of phosphorylated substrate, for example, using a phosphospecific antibody in an ELISA-based format or by measuring ATP consumption using a luminescent assay.

  • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-anilinoquinazoline derivatives is highly dependent on the substitution pattern on the aniline ring.[8]

  • Substituents on the Aniline Ring: Small, lipophilic groups at the 3- and 4-positions of the aniline ring often enhance inhibitory activity against EGFR.[8] Halogen substitutions, such as chloro and fluoro groups, are frequently employed.[12]

  • 6-Position of the Quinazoline Core: The bromo substituent at the 6-position can contribute to the overall binding affinity and can also serve as a handle for further chemical modifications, such as Suzuki or Sonogashira coupling reactions, to introduce additional diversity.[6][13]

The following table presents representative IC₅₀ data for a series of 4-anilinoquinazoline analogs against a wild-type and a mutant form of EGFR, highlighting the impact of different substituents.

Compound Aniline Substituent EGFR (WT) IC₅₀ (nM) EGFR (T790M) IC₅₀ (nM)
Gefitinib 3-chloro-4-fluoro25.42[14]>1000
Erlotinib 3-ethynyl33.25[14]>1000
Representative Compound 1 3-bromo0.025[12]Not Reported
Representative Compound 2 3-chloro0.31[12]Not Reported

Visualizing the Workflow

The following diagram illustrates the general synthetic workflow for the preparation of kinase inhibitors from 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one.

G A 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one B 6-Bromo-2,4-dichloro-8-fluoroquinazoline (Intermediate 1) A->B SOCl₂ or POCl₃ Reflux D 6-Bromo-2-chloro-4-(substituted-anilino)-8-fluoroquinazoline (Final Product) B->D Nucleophilic Aromatic Substitution Base, Solvent, Heat C Substituted Aniline C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, HPLC) E->F G Biological Evaluation (Kinase Assay) F->G

Caption: Synthetic workflow for kinase inhibitor preparation.

Conclusion

The 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one scaffold is a valuable starting point for the synthesis of a wide array of potent kinase inhibitors. The synthetic route is robust and allows for significant diversification at the 4-position of the quinazoline ring. By understanding the underlying reaction mechanisms and structure-activity relationships, researchers can rationally design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic properties for the development of next-generation targeted therapies.

References

  • 4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Publishing

Sources

Application

Solvent selection for reactions involving 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

Initiating Data Collection I'm starting by casting a wide net with Google searches to unearth crucial physicochemical data for 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, especially its solubility profile in common so...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches to unearth crucial physicochemical data for 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, especially its solubility profile in common solvents. The goal is to build a solid foundation of information.

Expanding Search Parameters

I'm now broadening my search with a focused look at the molecule's behavior in reactions, specifically nucleophilic aromatic substitution at C2 and C6. I am also investigating the impact of solvent classes and their influence on reaction kinetics and yield. I'm also starting to look for published protocols and application notes from reliable sources.

Refining Search Strategies

I'm now diving deeper into the physicochemical data hunt, targeting solubility, melting point, and stability specifics. Simultaneously, I'm scouring literature for reaction details involving the quinazolinone and related molecules, particularly SNAr reactions, with a keen focus on solvent effects on kinetics and yield, and side-product formation. I'm expanding my solvent class analysis and looking for published procedures and solvent selection guidelines.

Deepening Data Acquisition

I'm now methodically acquiring a deep dive into physicochemical details, specifically the solubility, melting point, and stability data of the compound. Simultaneously, I am searching for literature on reactions of the quinazolinone and analogues, particularly SNAr reactions, with a specific emphasis on solvent influences on kinetics, yields, and any side product formation, and I'm further examining solvent classes. I am also looking for relevant published procedures and solvent selection guidelines.

Gathering Initial Data

I've gathered some preliminary information, although it's still scattered. A supplier page gave me the molecular weight and LogP of 6-Bromo-2-chloro-8-fluoroquinazoline, but not solubility data. I'm now looking at related quinazoline and quinoline structures as potential analogs.

Analyzing Reaction Pathways

I've examined the initial data, and I'm focusing now on potential reaction pathways. I've confirmed that SNAr is likely for this scaffold, reviewing literature on regioselectivity and relevant solvents like DMF, ethanol, pyridine, and DMSO with bases like K2CO3. I'm exploring the role of solvents in stabilizing intermediates, comparing polar protic and aprotic effects. However, I still need quantitative solubility data for the target and comparable protocols.

Refining the Search Strategy

I've got more information now, albeit still scattered. I have molecular weight and LogP from a supplier, but no experimental solubility. I've also found some analog data for quinazoline and quinoline structures. SNAr is confirmed as the primary pathway. I've been studying literature on regioselectivity and solvents. I'm exploring polar protic and aprotic effects, but lack solubility data for the target molecule. I now need more specific data to improve the application note.

Refining Data Acquisition

I've just completed a second round of searches, and the results are much more targeted now. I found an article that looks promising, diving into the solubility of pyrazolo-quinazoline derivatives in a variety of organic solvents like DMF, DMSO, THF, and others. I'm focusing on the practical implications here, so that should provide more relevant information.

Analyzing Solvent Effects

I've gathered more examples. Now, I have specific solvent examples for SNAr reactions on quinazoline scaffolds. Isopropanol, ethanol, THF, and acetonitrile are common for C4 aminations. For C2 substitutions, DMA at high temperatures or microwave irradiation with acid are useful. I'm focusing on the polar aprotic solvent effect, and why these solvents are favored for SNAr reactions.

Evaluating Solubility Parameters

I've expanded my search, and the latest resources offer more precise solubility insights for related compounds. The solubility of pyrazolo-quinazoline derivatives in organic solvents provides a useful starting point for making educated estimates for the target molecule. My focus now is the practical implications of these compounds, which informs the development of the application note.

Summarizing Reaction Protocols

I'm now collating the most relevant information. I've found multiple articles providing specific solvent examples for SNAr reactions on quinazoline scaffolds, for both C4 and C2 substitutions, highlighting the importance of reaction conditions. While not for my exact target molecule, I have enough data to create a solubility table and develop separate reaction protocols. I'm focusing on the polar aprotic solvent effect and how these influence the reaction.

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

Technical Support Center: Synthesis of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one Executive Summary & Core Reaction Logic This guide addresses the synthesis of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one , a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

Executive Summary & Core Reaction Logic

This guide addresses the synthesis of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one , a critical scaffold for KRAS G12C inhibitors and other kinase-targeting therapeutics.

The synthesis typically follows a three-step sequence:

  • Cyclization: 2-amino-5-bromo-3-fluorobenzoic acid

    
     Quinazoline-2,4-dione.
    
  • Chlorination: Dione

    
     2,4-Dichloroquinazoline.[1]
    
  • Selective Hydrolysis: 2,4-Dichloro

    
     2-Chloro-4(3H)-one.
    

The Critical Bottleneck: The final step—selective hydrolysis—is the primary yield killer. The C4-chlorine is significantly more electrophilic than the C2-chlorine. While this favors the formation of the desired 4-oxo tautomer, slight deviations in pH or temperature will hydrolyze the C2-chlorine as well, reverting the product back to the thermodynamically stable (and useless) 2,4-dione.

Reaction Pathway & Troubleshooting Visualization

The following diagram illustrates the standard pathway and the "Danger Zones" where yield is lost to side reactions.

SynthesisPath cluster_0 Critical Control Point Start 2-Amino-5-bromo- 3-fluorobenzoic acid Dione Intermediate A: Quinazoline-2,4-dione Start->Dione Urea, 180°C (Cyclization) Dichloro Intermediate B: 2,4-Dichloroquinazoline Dione->Dichloro POCl3, DIPEA (Chlorination) Target TARGET: 2-Chloro-4(3H)-one Dichloro->Target NaOH (aq), 0-5°C (Selective Hydrolysis) Waste WASTE: Reverted Dione Dichloro->Waste Direct Double Hydrolysis Target->Waste Over-Hydrolysis (pH > 12 or Temp > 25°C)

Caption: Figure 1. Synthetic pathway emphasizing the kinetic competition between selective hydrolysis (Target) and over-hydrolysis (Waste).

Step-by-Step Optimization & Troubleshooting

Phase 1: Cyclization (Formation of the Dione)

Objective: Convert the anthranilic acid derivative to the 2,4-dione. Common Issue: Incomplete conversion due to sublimation of urea or solidification of the melt.

SymptomDiagnosisCorrective Action
Reaction solidifies early "Melt" method failed; reagents are not mixing.Switch to a high-boiling solvent like Sulfolane or Diphenyl ether . This maintains homogeneity at 180°C.
Low Yield (<60%) Sublimation of Urea.[2]Use a 10-20% excess of Urea . Install a reflux condenser to capture subliming urea, or seal the vessel if pressure limits allow.
Black/Tarred Product Thermal decomposition.Degas the solvent with

before heating. Fluorinated aromatics are sensitive to oxidation at high temps.

Protocol Adjustment: Instead of a neat fusion, use Sulfolane (5 volumes) . Heat to 160°C for 4 hours. Pour the hot mixture into water to precipitate the dione as a white/off-white solid. Filtration is usually sufficient purification.

Phase 2: Chlorination (Formation of 2,4-Dichloro)

Objective: Convert both carbonyls to chlorides using


.
Common Issue:  Incomplete chlorination at the C2 position (less reactive) or degradation.

Q: My reaction stalls with mono-chlorinated species. Adding more


 doesn't help. Why? 
A:  The reaction generates HCl, which can protonate the quinazoline nitrogen, deactivating the ring toward further nucleophilic attack by chloride.
  • Fix: Add an organic base like N,N-Dimethylaniline (DMA) or DIPEA (1.0 - 1.5 equiv). This acts as an HCl scavenger and catalyzes the reaction by forming a reactive Vilsmeier-Haack-type intermediate.

Q: The workup is violent/dangerous. A: Quenching


 is exothermic.
  • Protocol: Do not add water to the reaction. Slowly pour the reaction mixture into a stirred mixture of ice/water (or ice/NH4OH if buffering is needed). Keep the internal temperature below 10°C during quench to prevent hydrolysis of the product back to the dione immediately.

Phase 3: Selective Hydrolysis (The "Make or Break" Step)

Objective: Hydrolyze C4-Cl to C4=O while keeping C2-Cl intact. Mechanism: The C4 position is more electron-deficient (more electrophilic) due to the proximity of the N3 nitrogen and the electronic pull of the benzene ring fusion.

Detailed Protocol for High Yield:

  • Solvent: Suspend the 6-bromo-2,4-dichloro-8-fluoroquinazoline in THF/Water (4:1 ratio).

  • Base: Use 1.0 - 1.1 equivalents of NaOH (1N or 2N solution). Do not use a large excess.

  • Temperature: Cool to 0°C .

  • Monitoring: Monitor by HPLC every 15 minutes.

    • Peak A (Starting Material): 2,4-Dichloro[1][3][4]

    • Peak B (Target): 2-Chloro-4-one

    • Peak C (Over-hydrolysis): Dione[1][5]

  • Quench: As soon as Starting Material < 2%, acidify immediately with 1N HCl to pH 4-5. This "freezes" the hydrolysis.

  • Isolation: Filter the precipitate.

Troubleshooting the Hydrolysis:

IssueRoot CauseSolution
Product is mostly Dione Reaction ran too long, too hot, or pH was too high (>12).Lower temp to 0°C. Reduce base concentration. Quench before full consumption of SM if necessary.
Reaction is too slow Solubility issue.Ensure THF is present to solubilize the dichloro starting material.[5] Pure aqueous base cannot penetrate the hydrophobic crystal lattice.
Regioselectivity is poor 8-Fluoro substituent effect.The 8-F group withdraws electrons, making both carbons reactive. Switch to a milder base like LiOH or Sodium Acetate in acetic acid to slow down the kinetics and improve selectivity.

Frequently Asked Questions (FAQs)

Q1: Can I use


 (Thionyl Chloride) instead of 

?
A: generally, No . Thionyl chloride is often not vigorous enough to chlorinate the C2 position of quinazolinediones effectively.

(Phosphorus Oxychloride) is the standard because the byproduct (

) is a good leaving group that drives the reaction. If

is restricted,

is the best alternative.

Q2: Why is the 8-Fluoro group important for the process? A: The fluorine atom at position 8 creates steric bulk and electronic withdrawal.

  • Sterics: It can hinder the rotation of groups at C2 or C4, potentially affecting binding in the final drug target (e.g., KRAS).

  • Electronics: It makes the ring more electron-poor, increasing the rate of hydrolysis. This means the window of opportunity for stopping the hydrolysis at the mono-chloro stage is narrower than for non-fluorinated analogs.

Q3: How do I store the intermediate 2,4-dichloro compound? A: Store it under Argon/Nitrogen in a freezer (-20°C). It is sensitive to atmospheric moisture. If left on the bench, it will slowly hydrolyze to the dione, ruining your yield for the next step.

References

  • Regioselective Hydrolysis of 2,4-Dichloroquinazolines

    • Feng, L., et al. (2007). Synthesis and crystal structure of 2-chloroquinazolin-4(3H)-one. This paper establishes the protocol for using dilute NaOH for selective C4 hydrolysis.
    • Source:

  • General Synthesis of 6-Bromo-quinazolinones

    • Osarumwense, P.O., et al. (2017).[6] Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives. Describes the anthranilic acid cyclization pathways.

    • Source:

  • Regioselectivity in SNAr Reactions of Quinazolines

    • Regioselective Nucleophilic Aromatic Substitution...[3] 4-Aminoquinazoline Synthesis. Confirming the higher reactivity of the C4 position.

    • Source:

  • Commercial Availability & Properties

    • 6-Bromo-2,4-dichloroquinazoline (Intermedi
    • Source:

Sources

Optimization

Preventing hydrolysis of the 2-chloro group during quinazolinone workup

A Guide for Researchers on Preventing Hydrolysis of the 2-Chloro Group During Workup Welcome to the technical support center. As Senior Application Scientists, we understand the challenges encountered during the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Preventing Hydrolysis of the 2-Chloro Group During Workup

Welcome to the technical support center. As Senior Application Scientists, we understand the challenges encountered during the synthesis of complex heterocyclic compounds. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating issue in quinazolinone chemistry: the unwanted hydrolysis of the 2-chloro substituent during reaction workup and purification.

Section 1: Understanding the Problem - The "Why"

FAQ: Why is the 2-chloro group on my quinazolinone so susceptible to hydrolysis during workup?

The reactivity of the 2-chloro group in a quinazolinone system is a direct consequence of the electron-deficient nature of the pyrimidine ring. Here's a breakdown of the underlying chemical principles:

  • Electron-Withdrawing Nitrogen Atoms: The two nitrogen atoms in the quinazolinone core are highly electronegative. They inductively withdraw electron density from the surrounding carbon atoms, including the C2 position where the chloro group is attached.

  • Activation towards Nucleophilic Attack: This electron deficiency makes the C2 carbon highly electrophilic and, therefore, susceptible to attack by nucleophiles. During a typical aqueous workup, the most abundant nucleophile is water (H₂O), or more potently, the hydroxide ion (OH⁻) if the solution is basic.

  • Mechanism of Hydrolysis: The hydrolysis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A water or hydroxide molecule attacks the electrophilic C2 carbon, leading to the formation of a tetrahedral intermediate (a Meisenheimer-like complex). The stable and weakly basic chloride ion is then expelled, resulting in the formation of the corresponding 2-hydroxy-4(3H)-quinazolinone (which exists in its more stable tautomeric form, quinazolin-2,4(3H)-dione).

While quinazolinone rings are generally stable to hydrolysis under cold, dilute acidic or alkaline conditions, the 2-chloro substituent significantly activates the ring towards nucleophilic substitution.[1]

Click to view the simplified mechanism of hydrolysis

hydrolysis_mechanism start 2-Chloro-4(3H)-quinazolinone intermediate Tetrahedral Intermediate (Meisenheimer-like) start->intermediate Forms intermediate product Quinazolin-2,4(3H)-dione (Hydrolysis Product) intermediate->product Expels Cl⁻ leaving_group Cl⁻ (Chloride ion) intermediate->leaving_group Releases nucleophile OH⁻ / H₂O (from aqueous workup) nucleophile->start Nucleophilic Attack at C2

Caption: Simplified workflow of nucleophilic attack leading to hydrolysis.

Section 2: Troubleshooting the Aqueous Workup

This is the most common stage where hydrolysis occurs. The presence of water combined with pH changes can rapidly convert your desired product into the unwanted byproduct.

FAQ: I'm seeing a significant amount of the 2-hydroxy byproduct after my aqueous wash. What are the likely causes and how can I fix it?

The appearance of the more polar 2-hydroxy byproduct on your TLC or LC-MS is a classic sign of workup-induced hydrolysis. The primary culprits are typically strong bases and prolonged exposure to acidic conditions .

Troubleshooting Workflow:

troubleshooting_workflow start Reaction Mixture (Containing 2-Chloroquinazoline) check_ph Is the mixture acidic? start->check_ph neutralize Neutralize CAREFULLY with a weak, non-nucleophilic base (e.g., sat. NaHCO₃ solution) check_ph->neutralize Yes extract Promptly extract with an organic solvent (e.g., EtOAc, DCM) check_ph->extract No / Already Neutral acidic_path YES neutral_path NO neutralize->extract wash Wash organic layer with brine to remove residual water extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo at low temperature dry->concentrate end Crude Product (Hydrolysis minimized) concentrate->end

Caption: Decision workflow for minimizing hydrolysis during aqueous workup.

FAQ: Which base should I use to neutralize my reaction mixture, and why is it so critical?

The choice of base is arguably the most critical factor. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are highly nucleophilic and will readily attack the C2 position, leading to rapid hydrolysis. The goal is to neutralize any acid (e.g., HCl generated during synthesis) without introducing a potent nucleophile.

Data Summary: Comparison of Common Bases for Workup

BaseFormulaTypePropensity for HydrolysisRecommendation & Rationale
Sodium Bicarbonate NaHCO₃Weak BaseLow Highly Recommended. It is a weak base, sufficient to neutralize strong acids, but is a poor nucleophile, minimizing the risk of SNAr. Use a saturated aqueous solution.
Potassium Carbonate K₂CO₃Moderate BaseModerate Use with caution. Stronger base than bicarbonate. Can be used if bicarbonate is too weak, but keep the temperature low and contact time short.
Triethylamine Et₃NOrganic BaseLow (Directly) Good for in-situ neutralization, but... It is non-nucleophilic but can make the aqueous layer basic, promoting hydrolysis by water. Best used to neutralize the reaction before adding water.
Sodium Hydroxide NaOHStrong BaseVery High AVOID. The high concentration of nucleophilic OH⁻ ions will cause rapid and extensive hydrolysis of the 2-chloro group.

Expert Insight: Always perform your washes and extractions at low temperatures (e.g., in an ice-water bath). Chemical reactions, including unwanted hydrolysis, are significantly slower at lower temperatures.

Section 3: Advanced & Alternative Strategies

Sometimes, even with the most careful aqueous workup, sensitive substrates can still hydrolyze. In these cases, alternative strategies are necessary.

FAQ: My compound is extremely sensitive. Are there non-aqueous workup options?

Yes. A non-aqueous workup is an excellent strategy for highly sensitive substrates.

Recommended Protocol: Non-Aqueous Workup

  • Neutralize In-Situ: If your reaction mixture is acidic, cool it to 0 °C and add a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) dropwise until the acid is consumed.

  • Filter Solids: If a salt has precipitated (e.g., triethylammonium chloride), it can be removed by filtration. Wash the filter cake with a small amount of anhydrous organic solvent.

  • Direct Concentration/Purification: If no solids form, you can often proceed directly to concentrating the reaction mixture under reduced pressure.

  • Silica Plug: The resulting crude material can be dissolved in a minimal amount of solvent and passed through a short plug of silica gel to remove baseline impurities and salts before full chromatographic purification. This minimizes the compound's contact time with stationary phase.

FAQ: What is the best way to purify my 2-chloroquinazoline product to prevent hydrolysis on the column?

Standard silica gel is slightly acidic and contains adsorbed water, which can cause hydrolysis during a long chromatography run.

Purification Best Practices:

  • Deactivate Silica Gel: Before preparing your column, you can neutralize the silica gel. A common method is to prepare a slurry of the silica in your eluent system containing 1-2% triethylamine, then pack the column with this slurry. The triethylamine will neutralize the acidic sites on the silica surface.

  • Use a Fast Eluent System: Develop a solvent system that provides good separation but moves your compound down the column relatively quickly (an Rf of ~0.3-0.4 is often ideal). Less time on the column means less opportunity for degradation.

  • Recrystallization: If your product is a solid and of sufficient purity, recrystallization is often superior to chromatography as it avoids prolonged contact with a stationary phase.[2]

    • Solvent Selection: Good solvent systems for recrystallization of chloro-heterocycles often include ethyl acetate/hexanes, acetone/hexanes, or ethanol/water.[2][3][4] Always use a two-solvent system where the product is soluble in one solvent ("good" solvent) and insoluble in the other ("bad" solvent).[3]

    • Procedure: Dissolve the crude material in a minimal amount of the hot "good" solvent. While still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3][4]

References

  • Li, H.-Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. [Link]

  • European Journal of Chemistry. (2016). European Journal of Chemistry, 7(1), 108-113.[Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[Link]

  • Royal Society of Chemistry. (2021). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry.[Link]

  • Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.[Link]

  • ResearchGate. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.[Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide.[Link]

  • Unknown Source.recrystallization-2.doc.pdf. This source appears to be a university course document, specific origin unavailable.
  • Reddit. Recrystallization with two solvents.[Link]

  • MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8046. [Link]

  • SciSpace. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives.[Link]

  • PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-85. [Link]

  • ResearchGate. 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block.[Link]

  • PubMed. (1973). Nucleophilic and bifunctional catalysis. Mechanism, reactivity, and transition-state structure in the hydrolysis of 2-chloro-4-isopropylamino-6-cyclopropylamino-s-triazine by N-hydroxysuccinimide and 1-hydroxy-2-piperidone. Journal of Organic Chemistry, 38(26), 4396-401. [Link]

  • Indian Journal of Chemistry. Kinetics of hydrolysis of 2-methyl! phenyl-3-(2'-hydroxybenzalamino )- quinazolin-4(3H).[Link]

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.[Link]

  • Brieflands. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Basic and Applied Sciences, 1(2), 193-198. [Link]

  • ResearchGate. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazolinone Derivatives.[Link]

  • PubMed. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13-5. [Link]

  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. [Link]

  • PubMed. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492(7427), 95-9. [Link]

  • PubMed Central. (2022). Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H)‐one derivatives as a potential treatment for SARS‐CoV‐2. Bulletin of the Korean Chemical Society, 43(3), 412-419. [Link]

  • Quora. Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?[Link]

  • PubMed Central. (2013). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 30(10), 2589–2602. [Link]

  • ResearchGate. Practical and innate C–H functionalization of heterocycles.[Link]

  • Aaltodoc. Chlorination of heterocycles.[Link]

  • MDPI. (2023). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Molecules, 28(8), 3469. [Link]

  • ETH Zurich Research Collection. (2014). Synthesis of Saturated N- Heterocycles.[Link]

Sources

Troubleshooting

Purification methods for removing regioisomers in quinazolinone synthesis

Welcome to the Quinazolinone Synthesis & Purification Support Center . Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinazolinone Synthesis & Purification Support Center .

Current Status: Operational Lead Scientist: Dr. Aris (Senior Application Scientist) Ticket Subject: Removal of Regioisomers in Quinazolinone Scaffolds

Overview: The Ambident Nucleophile Challenge

Quinazolinones (specifically the 4(3H)-isomer) are notorious for generating regioisomeric mixtures due to the ambident nature of the lactam/lactim tautomers. Depending on your electrophile, base, and solvent, you may encounter:

  • N3- vs. O-Alkylation: The most common issue during alkylation reactions.

  • N1- vs. N3-Alkylation: Common when the C2 position is substituted or during ring closure of unsymmetrical ureas.

  • Benzene-Ring Regioisomers (6- vs. 7-substituted): Arising from the cyclization of meta-substituted anilines/anthranilic acids.

This guide provides self-validating protocols to resolve these specific mixtures.

Module 1: N3-Alkylation vs. O-Alkylation

Symptom: You reacted a quinazolinone with an alkyl halide (e.g., benzyl bromide, methyl iodide) and see two close spots on TLC. Diagnosis: The N3-isomer (amide) is usually the thermodynamic product, while the O-isomer (imidate) is the kinetic product.

Troubleshooting Workflow

N_vs_O_Purification Start Mixture: N3-Alkyl (Target) + O-Alkyl (Impurity) Check Check TLC (Delta Rf > 0.1?) Start->Check Sep Flash Chromatography (SiO2) Check->Sep Yes (Separable) Chem Chemical Purification (Acid Hydrolysis) Check->Chem No (Co-eluting) Hydrolysis Stir in 2N HCl/THF (O-isomer reverts to SM) Chem->Hydrolysis Imidates are acid-labile Extract Basify & Extract (Remove SM via aqueous) Hydrolysis->Extract Pure Pure N3-Isomer Extract->Pure

Figure 1: Decision tree for removing O-alkylated impurities based on chemical stability.

Protocol A: The "Chemical Wash" (High Efficiency)

Why this works: O-alkyl quinazolinones are essentially imidates . Imidates are unstable under acidic conditions and hydrolyze back to the starting quinazolinone (NH form). The N3-alkyl product is an amide and is stable to mild acid.

  • Dissolution: Dissolve the crude mixture in THF (10 mL/g).

  • Hydrolysis: Add 2N HCl (5 mL/g) and stir at room temperature for 1–2 hours. Monitor by TLC (the O-alkyl spot should disappear, replaced by the baseline starting material spot).

  • Workup:

    • Neutralize with saturated NaHCO₃.

    • Extract with EtOAc or DCM.

    • Wash the organic layer with 1N NaOH (this removes the regenerated starting quinazolinone, which is soluble in base due to the N-H acidity).

  • Result: The organic layer retains only the stable N3-alkylated product .

Protocol B: Chromatographic Separation

If you must use chromatography, exploit the polarity difference.

  • Stationary Phase: Standard Silica (SiO₂).

  • Mobile Phase: O-alkyl isomers are typically less polar (higher

    
    ) than N3-isomers because they lack the large dipole of the amide carbonyl.
    
  • Gradient: Start with 100% Hexanes (or DCM) and slowly ramp to 20% EtOAc (or MeOH).

Module 2: N1- vs. N3-Isomers

Symptom: Reaction of 4-substituted quinazolines or specific ring closures yields two stable isomers that are difficult to hydrolyze. Diagnosis: N1-alkylation is often favored by steric bulk at C2 or specific kinetic conditions.

Data Comparison: Identification

Before purifying, confirm which isomer is which using NMR.

FeatureN3-Isomer (Target) N1-Isomer (Impurity) O-Isomer (Impurity)
1H NMR (N-CH₂)

4.0 – 5.2 ppm

4.5 – 5.5 ppm (often downfield of N3)

5.4 – 5.8 ppm
13C NMR (C2) ~145–150 ppm~155–160 ppm~160+ ppm
13C NMR (C=O) ~160 ppm (Amide)~160 ppm (Amide)Carbonyl signal lost (C-O)
Solubility ModerateHigh (often oils)High
Protocol C: Selective Recrystallization

N3-isomers generally possess higher lattice energy (higher melting point) due to better stacking and dipole alignment compared to N1-isomers.

  • Solvent Selection: Use Ethanol or Acetonitrile .

  • Procedure:

    • Dissolve crude in boiling Ethanol (minimum volume).

    • Allow to cool very slowly to room temperature, then to 4°C.

    • Crucial Step: If an oil forms (likely the N1 isomer), decant the supernatant. The solid precipitate is usually the N3 isomer.

  • Refinement: If separation is poor, switch to DMF/Water . Dissolve in minimal hot DMF, then add hot water dropwise until turbidity persists. Cool to precipitate the N3 isomer.

Protocol D: Advanced HPLC (When Silica Fails)

Standard C18 columns often fail to resolve N1/N3 regioisomers due to identical hydrophobicity.

  • Recommended Column: Phenyl-Hexyl or Biphenyl stationary phases.

  • Mechanism: These phases utilize

    
    -
    
    
    
    interactions.[1] The electron density distribution differs between N1 and N3 isomers, causing different retention times on aromatic columns.
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid . The acid is critical to protonate the N1 position (more basic), altering its retention profile.

Module 3: Ring-Substituted Isomers (6- vs 7-)

Symptom: Cyclization of 3-substituted anilines/anthranilic acids yields a mixture of 5-, 6-, 7-, or 8-substituted quinazolinones.

Mechanism & Separation Logic
  • Mechanism: The regioselectivity is determined by the electronic directing effects of the substituent during the initial nucleophilic attack on the electrophile (e.g., formamide or orthoester).

  • Separation: These isomers are chemically stable and cannot be converted. Separation relies entirely on Fractional Crystallization .

Protocol E: Fractional Crystallization

  • Solvent: Glacial Acetic Acid (for high MP compounds) or Ethanol .

  • Step 1: Dissolve the mixture in boiling solvent.

  • Step 2: Cool to room temperature. The para-substituted product (relative to the directing group) often crystallizes first due to symmetry.

  • Step 3: Filter the solid.[2]

  • Step 4 (The Mother Liquor): Evaporate the filtrate to half volume. A second crop may crystallize, which is often an enriched mixture.

  • Validation: Check the coupling constants (

    
    ) in aromatic NMR.
    
    • 6-substituted: exhibit an ortho-coupling (

      
       Hz) and a meta-coupling (
      
      
      
      Hz).
    • 7-substituted: similar pattern but shifts will differ based on the substituent's shielding cone.

Summary of Solvents & Conditions

Separation MethodPrimary Solvent SystemAdditive/ModifierBest For...
Flash Column DCM / MeOH1% NH₄OH (aq)General purification (prevents tailing).
Flash Column Hexane / EtOAc-Separating O-alkyl (fast) from N-alkyl (slow).
Recrystallization Ethanol (Abs)-N3-alkyl isomers (thermodynamic product).
Recrystallization DMFWater (Antisolvent)Highly insoluble cores.
HPLC (Prep) Water / ACN0.1% Formic AcidN1 vs N3 separation (use Phenyl-Hexyl column).

References

  • Regioselective Alkylation: L. He, et al. "Regioselective Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones." European Journal of Organic Chemistry, 2014.

  • NMR Distinction: Vanderveken, P., et al. "Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinazolin-4-ol derivatives." European Journal of Medicinal Chemistry, 2017.[3]

  • Chromatographic Methods: Kazakevich, Y.[4][5][6][7] & LoBrutto, R. "HPLC for Pharmaceutical Scientists." (Chapter on Isomer Separation using Phenyl Phases).

  • Mechanistic Insight: Gesinde, F., et al.[8] "Understanding the Reactivity of 4(3H)-Quinazolinones Via N3-Alkylation." University of Washington Tacoma, 2021.

Sources

Optimization

Solving solubility issues of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one in DMSO

A Specialist Guide to Overcoming Solubility Challenges in DMSO Welcome to the dedicated technical support resource for researchers, medicinal chemists, and drug development professionals working with 6-Bromo-2-chloro-8-f...

Author: BenchChem Technical Support Team. Date: February 2026

A Specialist Guide to Overcoming Solubility Challenges in DMSO

Welcome to the dedicated technical support resource for researchers, medicinal chemists, and drug development professionals working with 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one. This guide provides in-depth troubleshooting protocols and scientific explanations for solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent.

Introduction: Understanding the Molecule

6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one is a complex heterocyclic compound. Its structure, featuring multiple halogen substituents (Bromine, Chlorine, Fluorine) and a quinazolinone core, contributes to a high degree of lipophilicity and potentially strong crystal lattice energy. These factors are often associated with poor solubility, even in powerful aprotic solvents like DMSO. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I've added the standard volume of DMSO to my vial of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, but it's not dissolving. What is the first thing I should check?

A1: The initial and most critical factor to verify is the quality of your DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Even small amounts of water can dramatically alter the polarity of the solvent, leading to a significant decrease in its ability to dissolve highly lipophilic compounds.[1][2] This can cause your compound to remain as a solid suspension or form a saturated solution at a much lower concentration than expected.

Initial Protocol:

  • Ensure you are using a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%).

  • If using a previously opened bottle, ensure it has been stored correctly with the cap tightly sealed, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).

  • For critical applications, using DMSO from a Sure/Seal™ bottle or a similar system that prevents atmospheric moisture exposure is highly recommended.

Q2: My DMSO is anhydrous, but the compound is still not fully dissolved. What is the next step?

A2: If solvent quality is confirmed, the next step is to apply physical energy to overcome the activation energy barrier of dissolution. This involves disrupting the compound's crystal lattice structure and promoting solvent-solute interactions. The two most common and effective methods are sonication and gentle heating.

  • Sonication: This technique uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[3] This process generates localized high-pressure and high-temperature gradients, effectively breaking apart compound aggregates and increasing the surface area available for dissolution.[4][5]

  • Gentle Heating: Increasing the temperature provides thermal energy to the system, which can help break the intermolecular forces within the compound's crystal lattice, thereby increasing solubility.

For a detailed methodology, refer to the Troubleshooting Workflow section below.

Q3: I managed to dissolve the compound with heating, but a precipitate formed after the solution cooled to room temperature. What does this mean?

A3: This indicates that you created a supersaturated solution. While heating increased the solubility limit temporarily, the compound's thermodynamic solubility at room temperature is lower than the concentration you prepared. Such solutions are kinetically unstable and prone to precipitation, especially with freeze-thaw cycles or long-term storage.[1] If your experimental concentration is fixed, you may need to consider advanced strategies like using a co-solvent system.

Q4: My stock solution in 100% DMSO is clear, but the compound crashes out when I dilute it into my aqueous buffer for a cell-based assay. How can I prevent this?

A4: This is a common issue known as precipitation upon dilution. Your compound is soluble in the organic DMSO but insoluble in the aqueous buffer.[6] The key is to avoid a sudden, drastic change in solvent polarity. A stepwise dilution protocol is highly effective.

Protocol: Preventing Precipitation During Aqueous Dilution

  • Warm your final aqueous buffer (e.g., cell culture media) to 37°C. This can help maintain solubility.[7][8]

  • Instead of adding the small volume of DMSO stock directly into the final large volume of buffer, perform an intermediate dilution.

  • Add the DMSO stock dropwise into a smaller, vigorously vortexing volume of the warmed buffer.

  • Immediately add this intermediate solution to the final volume of the warmed buffer, again with continuous mixing.[7]

  • Crucially , keep the final concentration of DMSO in your assay as low as possible (typically <0.5% v/v) to prevent solvent-induced artifacts or toxicity.[9][10]

Troubleshooting Workflow: A Step-by-Step Guide

This section provides a logical progression of techniques to achieve complete dissolution.

Level 1: Standard Dissolution Protocol

This protocol should be the first approach for dissolving the compound.

  • Solvent Check: Confirm you are using anhydrous, high-purity DMSO.

  • Initial Mixing: Add the required volume of DMSO to your vial. Cap tightly and vortex vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator. Sonicate for 15-30 minutes. Visually inspect for any remaining solid particles.[4]

  • Gentle Heating: If solids persist, warm the solution in a water bath or on a heat block to 37-50°C for 10-20 minutes.[8] Vortex intermittently.

    • Causality: Heating increases the kinetic energy of both solvent and solute molecules, disrupting the crystal lattice forces that hold the compound in a solid state.

    • Caution: Always check the compound's thermal stability. While many quinazolinones are stable, prolonged exposure to high temperatures could risk degradation.[11]

Level 2: Advanced Strategy - Co-Solvent Systems

If the compound remains insoluble at the desired concentration after applying Level 1 techniques, a co-solvent system may be necessary. Co-solvents are water-miscible organic solvents that can be blended with DMSO to fine-tune the solvent's properties.[12]

  • Rationale: While DMSO is a powerful solvent, its polarity may not be perfectly optimal for this specific molecule. A co-solvent can modify the overall polarity and hydrogen-bonding characteristics of the solvent mixture, potentially creating a more favorable environment for dissolution.

  • Recommended Co-solvents:

    • N-Methyl-2-pyrrolidone (NMP): A powerful, water-miscible solvent often used for highly insoluble compounds.

    • Dimethylacetamide (DMA): Another strong, polar aprotic solvent that can enhance solubility.[12]

Experimental Protocol: Co-Solvent Testing

  • Prepare small test blends of DMSO with the chosen co-solvent (e.g., 90:10, 80:20, 50:50 v/v).

  • Attempt to dissolve a small, known quantity of the compound in each blend, following the Level 1 protocol (vortex, sonicate, gentle heat).

  • Identify the blend that provides the best solubility at the target concentration.

  • Critical Consideration: Before adopting a co-solvent system, you must validate its compatibility with your downstream application. Run a vehicle control (the co-solvent blend without your compound) to ensure it does not cause cell toxicity, inhibit enzyme activity, or interfere with assay readouts.

Data Summary and Key Parameters
TechniquePrinciple of ActionKey Considerations & Cautions
Vortexing Provides mechanical agitation to disperse particles and promote solvent contact.May be insufficient for compounds with high crystal lattice energy.
Sonication Acoustic cavitation breaks apart particle agglomerates, increasing surface area.[4][5]Ensure the vial cap is sealed to prevent aerosolization. Do not sonicate for excessively long periods to avoid potential compound degradation.
Gentle Heating Increases kinetic energy to overcome intermolecular forces in the crystal lattice.Verify compound thermal stability. Do not exceed 50-60°C unless stability is confirmed. Risk of creating an unstable, supersaturated solution.[1]
Use of Anhydrous DMSO Prevents moisture contamination, which increases solvent polarity and reduces efficacy for lipophilic compounds.[1]DMSO is highly hygroscopic; handle and store it properly to maintain its anhydrous state.
Co-Solvent Addition (e.g., NMP, DMA) Modifies the overall polarity and solvation properties of the solvent system.[12]Must be validated for compatibility with the intended biological or chemical assay. Run appropriate vehicle controls.
Logical Troubleshooting Workflow Diagram

This diagram illustrates the decision-making process for addressing solubility issues with 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one.

G start Start: Compound Insoluble in DMSO check_dmso Step 1: Verify DMSO Quality (Anhydrous, High-Purity?) start->check_dmso level1 Step 2: Apply Physical Energy (Vortex, Sonicate, Gentle Heat) check_dmso->level1 If Yes is_soluble1 Is Compound Fully Dissolved? level1->is_soluble1 success Success: Stable Solution Achieved (Proceed to Experiment) is_soluble1->success Yes level2 Step 3: Consider Co-Solvent System (e.g., DMSO/NMP) is_soluble1->level2 No is_soluble2 Is Compound Soluble? level2->is_soluble2 validate Step 4: Validate Co-Solvent (Run Vehicle Control in Assay) is_valid Is Co-Solvent Compatible? validate->is_valid is_soluble2->validate Yes fail Failure: Re-evaluate Required Concentration or Compound is_soluble2->fail No is_valid->success Yes is_valid->fail No

Caption: Troubleshooting workflow for dissolving 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one.

References

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication.
  • Kornblum, S. S., & Hirschorn, J. O. (1970). Dissolution of poorly water-soluble drugs. I. Some physical parameters related to method of micronization and tablet manufacture of a quinazolinone compound. Journal of Pharmaceutical Sciences, 59(5), 606-9. Available from: [Link]

  • NeuroQuantology. (2022). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. Available from: [Link]

  • Melt Sonocrystalization: A Solubility Enhancement Technique for Hydrophobic Drugs. (n.d.).
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available from: [Link]

  • ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance? Available from: [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available from: [Link]

  • Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. International Journal of Pharmaceutics, 419(1-2), 180-6. Available from: [Link]

  • ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available from: [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23).
  • Quora. (2025, November 17). If trace amounts of DMSO are on a surface, how long will it take to evaporate or decompose? Available from: [Link]

  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]

  • GEUS Publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Available from: [Link]

  • ResearchGate. (2025, August 6). Elucidation of the Water–DMSO Mixing Process Based on an IR Study. Available from: [Link]

  • Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. (2025, August 6).
  • The University of Texas at Austin. (n.d.). Understanding DMSO/Water Interactions. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Available from: [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

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Troubleshooting

Technical Support Center: Optimizing SNAr Reactions of 8-Fluoroquinazolines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions reg...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding Nucleophilic Aromatic Substitution (SNAr) reactions involving 8-fluoroquinazolines. The inherent electronic properties of the quinazoline ring system can render the C8 position challenging for substitution, but with careful optimization, high yields can be achieved. This document synthesizes established mechanistic principles with field-proven insights to help you overcome common hurdles in your research.

Troubleshooting Guide: Addressing Low Reactivity

This section is structured in a question-and-answer format to directly address specific experimental failures.

Question 1: My SNAr reaction with an 8-fluoroquinazoline shows little to no conversion of the starting material. What are the primary factors to investigate?

Answer:

Low or no conversion is a common issue, often stemming from insufficient activation of the quinazoline ring at the C8 position. The electron-withdrawing effects of the ring nitrogens (N1 and N3) are most pronounced at the C2 and C4 positions, making C8 comparatively electron-rich and less susceptible to nucleophilic attack.[1] Here is a systematic approach to troubleshooting:

  • Temperature and Reaction Time: SNAr reactions often require significant thermal energy.[2] If you are running the reaction at a moderate temperature (e.g., 80-100 °C), consider incrementally increasing it to 120-150 °C, especially when using high-boiling point solvents like DMSO or NMP.[3] Monitor the reaction progress over an extended period (24-48 hours) before concluding a failure.

  • Solvent Choice: The choice of solvent is critical for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[4][5]

    • Recommended Solvents: High-polarity, aprotic solvents are the standard choice. Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are excellent options.[6][7]

    • Rationale: These solvents effectively solvate the cation of the base and do not interfere with the nucleophile, thereby accelerating the rate-determining nucleophilic addition step.[8] Protic solvents should generally be avoided as they can solvate and deactivate the nucleophile through hydrogen bonding.

  • Base Selection and Stoichiometry: The base plays a crucial role, often to deprotonate the nucleophile (e.g., an alcohol or amine) to increase its nucleophilicity, or to act as a scavenger for the HF generated.[7]

    • For Weakly Acidic Nucleophiles (Alcohols, Thiols, secondary Amines): A strong, non-nucleophilic base is required. Consider using sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).[7][9] Cs₂CO₃ is often particularly effective, possibly due to the high solubility of its fluoride salt.[9]

    • Stoichiometry: Ensure at least one equivalent of base is used. Often, using a slight excess (1.5-2.5 equivalents) can be beneficial, especially if trace moisture is present.[9][10]

  • Nucleophile Potency: The inherent reactivity of your nucleophile is paramount.

    • Anionic Nucleophiles: Anionic nucleophiles (e.g., thiolates, alkoxides) are generally more reactive than their neutral counterparts.[11] If using a neutral nucleophile like an amine or alcohol, ensure your base is strong enough to generate the corresponding anion in situ.

    • Steric Hindrance: A bulky nucleophile may struggle to approach the sterically hindered C8 position. If possible, consider a less sterically demanding alternative to test the reaction's viability.

Question 2: My reaction is proceeding, but the yield is low and I observe side products. How can I improve selectivity and yield?

Answer:

Low yields coupled with side product formation suggest that while the reaction conditions are sufficient to initiate reactivity, they are not optimized for the desired pathway.

  • Minimize Dimerization/Polymerization: Quinazoline products can sometimes react with starting materials to form dimers or polymers.[12] This is more likely at high concentrations. Try running the reaction at a higher dilution by increasing the solvent volume.

  • Re-evaluate Your Base: While a strong base is often necessary, it can also promote side reactions or degradation of starting materials or products.

    • Inorganic vs. Organic Bases: If using a very strong base like NaH, consider switching to a milder inorganic base like K₂CO₃ or Cs₂CO₃, which can offer a good balance of reactivity and selectivity.[7][10]

    • Amine Bases: Tertiary amine bases like triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are typically used as acid scavengers and may not be strong enough to deprotonate less acidic nucleophiles.[13]

  • Protecting Groups: If your nucleophile or quinazoline substrate contains other reactive functional groups, they may be interfering. Consider a protection/deprotection strategy to ensure only the desired reaction occurs.

  • Atmosphere Control: Some reagents, especially strong bases and certain nucleophiles, can be sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve reproducibility.[2]

Frequently Asked Questions (FAQs)

Why is the C8 position on a quinazoline ring less reactive in SNAr than C2 or C4?

The reactivity of different positions on a heterocyclic ring towards nucleophilic attack is governed by the electronic influence of the heteroatoms. In the quinazoline ring, the two nitrogen atoms at positions 1 and 3 are highly electronegative. They strongly withdraw electron density from the ring, making it "electron-deficient" and thus susceptible to attack by nucleophiles.[14]

However, this effect is not uniform across the ring. Through resonance, the negative charge of the Meisenheimer intermediate can be delocalized onto the nitrogen atoms most effectively when the attack occurs at the C2 or C4 positions. When attack occurs at C8, the negative charge is primarily delocalized across the carbocyclic (benzene) portion of the ring system and cannot be stabilized on a nitrogen atom via resonance. This results in a higher energy, less stable intermediate, and consequently, a slower reaction rate.

G cluster_quinazoline Quinazoline Ring Reactivity cluster_legend Legend quinazoline Quinazoline Core N1 N1 N3 N3 C2 C2 (Highly Activated) C4 C4 (Highly Activated) C8 C8 (Less Activated) C5_C7 C5, C6, C7 (Least Activated) High High Reactivity Moderate Moderate Reactivity Low Low Reactivity

Caption: Relative reactivity of quinazoline positions in SNAr.

What is the general mechanism for an SNAr reaction?

The SNAr reaction is a two-step process:

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This step is typically the slowest and therefore rate-determining.[5][15]

  • Elimination: The leaving group (in this case, fluoride) is expelled, and the aromaticity of the ring is restored. This step is usually fast.

The presence of electron-withdrawing groups (like the quinazoline nitrogens) is crucial as they stabilize the negative charge of the Meisenheimer complex, lowering the activation energy of the first step.[15]

SNAr_Mechanism Start 8-Fluoroquinazoline + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) (Rate-Determining Step) Start->Intermediate 1. Addition Product 8-Substituted Quinazoline + Fluoride (F⁻) Intermediate->Product 2. Elimination

Caption: The two-step Addition-Elimination mechanism of SNAr.

Can catalysts be used to improve the reactivity of 8-fluoroquinazolines?

While classic SNAr reactions are often performed without a catalyst, certain systems can be employed to activate otherwise unreactive substrates.

  • Organic Superbases: Strong, non-nucleophilic phosphazene bases like t-Bu-P₄ have been shown to catalyze SNAr reactions of even electron-neutral and electron-rich aryl fluorides.[16][17] They are thought to operate through a "concerted SNAr" pathway, activating both the aryl fluoride and the nucleophile.[16]

  • Photoredox Catalysis: Emerging methods use organic photoredox catalysts to enable the SNAr of unactivated fluoroarenes.[18] This approach involves generating a radical cation from the fluoroarene, which is significantly more electrophilic and susceptible to nucleophilic attack.

If standard thermal methods fail, exploring these catalytic options could provide a viable path forward.

Experimental Protocols & Data

General Protocol for a Trial SNAr Reaction

This protocol provides a starting point for optimizing your reaction.

  • Preparation: To a dry reaction vessel (e.g., a microwave vial or sealed tube) equipped with a magnetic stir bar, add the 8-fluoroquinazoline (1.0 equiv).

  • Reagent Addition: Add the nucleophile (1.2-1.5 equiv).

  • Solvent and Base: Add anhydrous DMSO (or another suitable polar aprotic solvent) to achieve a concentration of 0.1-0.5 M. Add the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Heating: Place the vessel in a preheated oil bath or heating block at 120-140 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Workflow

Use this decision tree to guide your optimization efforts when faced with a low-yielding reaction.

Troubleshooting_Workflow Start Low Conversion/Yield? Check_Basics Verify Reagent Purity & Stoichiometry Start->Check_Basics Increase_Energy Increase Temperature (e.g., 120-150 °C) & Extend Time (24-48h) Check_Basics->Increase_Energy Result1 Improvement? Increase_Energy->Result1 Optimize_Solvent Screen Solvents: DMSO, NMP, DMF, DMAc Result1->Optimize_Solvent No Success Reaction Optimized Result1->Success Yes Result2 Improvement? Optimize_Solvent->Result2 Optimize_Base Screen Bases: Cs₂CO₃, K₂CO₃, KOtBu, NaH Result2->Optimize_Base No Result2->Success Yes Result3 Improvement? Optimize_Base->Result3 Advanced Consider Catalytic Methods: Organic Superbase or Photoredox Catalysis Result3->Advanced No Result3->Success Yes Failure Consider Alternate Synthetic Route Advanced->Failure

Caption: A decision-tree for troubleshooting low SNAr reactivity.

Table 1: Common Solvents and Bases for SNAr Reactions
ParameterSolvent/BaseTypeKey Characteristics & Rationale
Solvent DMSOPolar AproticExcellent for solvating cations and stabilizing Meisenheimer complex; high boiling point (189 °C).[12]
NMPPolar AproticGood alternative to DMSO/DMF; high boiling point (202 °C).[6]
DMFPolar AproticWidely used, but lower boiling point (153 °C) and potential for decomposition at high temps.[19]
Base Cs₂CO₃InorganicOften highly effective; good solubility and mild enough to prevent some side reactions.[9][10]
K₂CO₃InorganicCommon, cost-effective alternative to Cs₂CO₃, though sometimes less reactive.[10]
KOtBuStrong BaseVery strong base, good for deprotonating alcohols and other weakly acidic nucleophiles.[7]
NaHStrong BasePowerful, non-nucleophilic base; requires careful handling and anhydrous conditions.[7]

References

  • Contreras, R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions.... Retrieved from [Link]

  • Ida, Y., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Retrieved from [Link]

  • El-Hiti, G. A. (2000). Synthesis of substituted quinazolin-4(3h)
  • American Chemical Society. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Retrieved from [Link]

  • Li, Y., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Retrieved from [Link]

  • Asif, M. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis.
  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Retrieved from [Link]

  • MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions... Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • ResearchGate. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
  • National Center for Biotechnology Information. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Semantic Scholar. (2003). Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • American Chemical Society. (2015). Nucleophilic Aromatic Substitution (SNAr)
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
  • ResearchGate. (2021). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

  • Leah4sci. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Debromination in Palladium-Catalyzed Cross-Coupling Reactions

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth guidance on a common yet challenging issue in palladium-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth guidance on a common yet challenging issue in palladium-catalyzed cross-coupling reactions: the undesired side reaction of debromination. Here, you will find practical troubleshooting guides and frequently asked questions to help you diagnose, understand, and ultimately minimize the formation of debrominated byproducts in your experiments, thereby improving your reaction yields and simplifying purification.

Troubleshooting Guide: Diagnosing and Solving Debromination Issues

This section addresses specific problems you might encounter during your palladium-catalyzed cross-coupling reactions. Each issue is followed by a logical troubleshooting workflow to help you systematically optimize your reaction conditions.

Issue 1: Significant Debromination Observed in a Suzuki-Miyaura Coupling Reaction

You are performing a Suzuki-Miyaura coupling between an aryl bromide and a boronic acid, but you observe a substantial amount of the debrominated arene as a byproduct.

The formation of a debrominated byproduct, also known as hydrodebromination, typically arises from a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[1] The goal is to favor the desired cross-coupling pathway over this unwanted side reaction.

G cluster_main Desired Suzuki Coupling Cycle cluster_side Competing Debromination Cycle A Pd(0)L_n B Ar-Pd(II)-Br(L_n) A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)-R(L_n) B->C Transmetalation (R-B(OR)2) E Pd-H Species B->E Side Reaction Pathway C->A Reductive Elimination D Ar-R C->D F Ar-Pd(II)-H(L_n) E->F Reaction with Ar-Pd(II)-Br F->A Reductive Elimination G Ar-H F->G

Figure 1: Competing catalytic cycles in Suzuki-Miyaura coupling.

  • Lower the Reaction Temperature: High temperatures can accelerate the rate of debromination, which often has a higher activation energy than the desired coupling reaction.[2]

    • Action: Decrease the reaction temperature in 10-20 °C increments. If your reaction is running at 100 °C, try 80 °C or even lower. Monitor the reaction progress by TLC or LC-MS to ensure the desired reaction still proceeds at a reasonable rate.

  • Evaluate the Choice of Base: The base plays a crucial role in the Suzuki-Miyaura coupling, activating the boronic acid.[3] However, strong bases, particularly hydroxides, can promote the formation of Pd-H species.

    • Action: Switch from strong inorganic bases like NaOH or KOH to milder carbonate or phosphate bases.[2]

    Base TypeExamplesTendency for Debromination
    Strong Bases NaOH, KOHHigh
    Carbonate Bases K₂CO₃, Cs₂CO₃Moderate to Low
    Phosphate Bases K₃PO₄Often Low
    • Experimental Protocol: Set up parallel reactions with K₂CO₃, Cs₂CO₃, and K₃PO₄, keeping all other parameters constant. Analyze the product distribution to identify the base that minimizes the debrominated byproduct.

  • Screen Different Ligands: The electronic and steric properties of the phosphine ligand are critical.[1] Bulky, electron-rich ligands can sometimes favor the reductive elimination pathway leading to debromination.[2]

    • Action: If you are using a very electron-rich and bulky ligand, consider switching to a less electron-donating one.[2]

    Ligand TypeExamplesGeneral Application
    Bulky, Electron-Rich P(t-Bu)₃, SPhosHighly active, but may promote debromination
    Less Donating PPh₃, dppfGood starting point, often balances activity and selectivity
    • Note: The optimal ligand is often substrate-dependent. Screening a small panel of ligands from different classes is a valuable strategy.

  • Change the Solvent: The solvent can influence both the stability of the catalyst and the reaction pathway.[4] Aprotic solvents are generally preferred to minimize potential proton sources.[2]

    • Action: If you are using a protic solvent, switch to an aprotic one like toluene, dioxane, or THF. Ensure your solvent is anhydrous, as water can be a source of protons.[5]

Issue 2: Debromination Outcompetes Heck Coupling

During a Heck reaction between an aryl bromide and an alkene, the primary product observed is the debrominated starting material.

In Heck reactions, certain reagents, particularly organic bases like triethylamine (Et₃N), can act as hydride donors, leading to the formation of Pd-H species and subsequent debromination.[2]

G cluster_main Desired Heck Coupling Cycle cluster_side Debromination via Hydride Donor A Pd(0)L_n B Ar-Pd(II)-Br(L_n) A->B Oxidative Addition (Ar-Br) C Alkene Complex B->C Alkene Coordination F Pd-H Species B->F Reaction with Hydride Donor D Migratory Insertion Product C->D Migratory Insertion D->A β-Hydride Elimination & Reductive Elimination E Ar-Alkene D->E F->A Reductive Elimination G Ar-H F->G

Figure 2: Heck reaction cycle with competing debromination pathway.

  • Change the Base: This is the most critical parameter to address in this scenario.

    • Action: Replace triethylamine (Et₃N) with an inorganic base such as sodium acetate (NaOAc), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄).[2] These are less likely to act as hydride donors.

  • Optimize the Ligand: As with Suzuki couplings, the ligand choice is important.

    • Action: For Heck reactions, phosphine ligands or N-heterocyclic carbenes (NHCs) can be effective. If debromination is an issue, consider using a ligand that promotes the desired C-C bond formation more efficiently.

  • Solvent Considerations: Highly polar, aprotic solvents are often used in Heck reactions.[4]

    • Action: Solvents like DMF, NMP, or DMA are common choices. Ensure the solvent is anhydrous to minimize water as a potential proton source.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of debromination in palladium-catalyzed reactions?

A1: Debromination, or hydrodebromination, is a side reaction where the bromine atom of the aryl bromide is replaced by a hydrogen atom.[1] This typically occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) intermediate.[6] This Pd-H species can arise from various sources, including certain bases, solvents, or impurities.[1][2] The aryl-palladium intermediate formed after oxidative addition can react with this Pd-H species, leading to reductive elimination of the debrominated arene.[6]

Q2: How do electron-donating and electron-withdrawing groups on the aryl bromide affect the likelihood of debromination?

A2: Aryl bromides with electron-donating groups are generally more prone to debromination. This is because the electron-rich aryl group can increase the electron density on the palladium center, which may facilitate the reductive elimination pathway leading to the debrominated product. Conversely, electron-withdrawing groups can make the aryl-palladium bond more stable and less susceptible to this side reaction.

Q3: Can the palladium precatalyst choice influence debromination?

A3: Yes, the choice of palladium precatalyst can have an impact. Pd(OAc)₂ is a common choice and requires in-situ reduction to the active Pd(0) species. The conditions used for this reduction can sometimes generate hydride species that lead to debromination. Using a pre-formed Pd(0) source, such as Pd₂(dba)₃, can sometimes provide better control and minimize this side reaction. However, the ligand is generally considered to have a more direct and significant influence on the selectivity of the reaction.

Q4: Are there any additives that can be used to suppress debromination?

A4: While not a universal solution, in some cases, additives can help. For instance, the addition of a halide source, like a tetraalkylammonium halide, can sometimes stabilize the palladium catalyst and disfavor the debromination pathway. However, the most effective strategies typically involve the careful optimization of the core reaction parameters: ligand, base, solvent, and temperature.

Q5: If all optimization strategies fail, what is a final recourse for a particularly challenging substrate?

A5: If debromination remains a persistent issue with an aryl bromide, and the reaction conditions cannot be further optimized, a potential strategy is to switch to a different halide. Aryl iodides are generally more reactive towards oxidative addition than aryl bromides, which can sometimes allow the desired cross-coupling to occur under milder conditions where debromination is less favorable.[7] Conversely, aryl chlorides are less reactive and may require more forcing conditions, which could exacerbate debromination.[8] For very challenging substrates, an in-situ conversion of the aryl bromide to a more reactive aryl iodide has been reported as a successful strategy.[7]

References

  • BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • Organic Chemistry Frontiers. (2021). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. RSC Publishing.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cross-Coupling Reactions. Retrieved from

  • YouTube. (2020, February 13). palladium catalytic cycle. Chem Help ASAP.
  • YouTube. (2019, January 7). catalytic cycle for coupling reactions. Chem Help ASAP.
  • PubMed Central (PMC). (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • PubMed Central (PMC). (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for 2-Amino Substitution of Quinazolinones

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-amino substituted quinazolinones. This document provides in-depth troubleshooting advice and frequently aske...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-amino substituted quinazolinones. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions, with a specific focus on the critical parameter of reaction temperature.

Section 1: Understanding the Core Reaction

This section addresses fundamental questions about the reaction mechanism and the role of temperature, providing the foundational knowledge needed for effective troubleshooting and optimization.

FAQ: What is the underlying mechanism for the 2-amino substitution of quinazolinones?

The 2-amino substitution on a quinazolinone ring, typically starting from a precursor with a leaving group like a halogen (e.g., 2-chloroquinazolinone), proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This is generally a two-step addition-elimination process.

  • Nucleophilic Attack: An amine (the nucleophile) attacks the electron-deficient carbon atom at the 2-position of the quinazoline ring. This step forms a negatively charged, high-energy intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is temporarily broken.

  • Elimination & Aromatization: The leaving group (e.g., chloride) is expelled, and the aromaticity of the quinazoline ring is restored, yielding the final 2-amino-substituted product.

The reaction is facilitated by electron-withdrawing groups on the aromatic ring, which help to stabilize the negative charge of the Meisenheimer intermediate.[1][2]

SNAr_Mechanism Figure 1: SNAr Mechanism for 2-Amino Quinazolinone Synthesis Reactants 2-Chloroquinazolinone + Amine (R-NH2) Intermediate Meisenheimer Complex (Non-aromatic Intermediate) Reactants->Intermediate Step 1: Nucleophilic Attack Product 2-Aminoquinazolinone + HCl Intermediate->Product Step 2: Elimination & Aromatization

Figure 1: SNAr Mechanism for 2-Amino Quinazolinone Synthesis
FAQ: Why is temperature a critical parameter for this reaction?

Temperature is arguably one of the most critical variables to control in this synthesis for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of the SNAr substitution is temperature-dependent. Insufficient temperature can lead to sluggish or incomplete reactions.[3] Conversely, increasing the temperature generally accelerates the reaction.

  • Activation Energy: The initial nucleophilic attack requires overcoming a significant activation energy barrier. Thermal energy helps the reacting molecules achieve this energy, initiating the reaction.

  • Side Reactions and Decomposition: Excessively high temperatures can be detrimental. They can provide enough energy to activate undesired reaction pathways, leading to the formation of byproducts.[3] High heat can also cause the degradation of starting materials, reagents, or even the desired product, significantly lowering the yield and complicating purification.[4]

  • Solubility: The solubility of reactants can be temperature-dependent. In some cases, a minimum temperature is required to ensure all starting materials are fully dissolved, which is crucial for a homogeneous reaction and optimal yield.[3]

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the 2-amino substitution of quinazolinones.

Troubleshooting_Workflow Figure 2: Troubleshooting Low Yield start_node Problem: Low or No Yield decision_TLC What is visible on TLC/LC-MS? start_node->decision_TLC Analyze reaction via TLC/LC-MS decision_node decision_node action_node action_node result_node result_node action_SM_only action_SM_only decision_TLC->action_SM_only Only Starting Material action_Complex action_Complex decision_TLC->action_Complex Complex Mixture/ Streaking action_NewSpot action_NewSpot decision_TLC->action_NewSpot Desired Product + Other Spots decision_TempLow Is reaction temp too low? action_SM_only->decision_TempLow Potential Issue: Reaction not initiated decision_TempHigh Is reaction temp too high? action_Complex->decision_TempHigh Potential Issue: Decomposition result_Optimize Optimize temperature and reaction time to maximize product formation and minimize byproduct. action_NewSpot->result_Optimize Potential Issue: Side Reactions action_IncreaseTemp Action: Increase temp in 10-20°C increments. Monitor closely. decision_TempLow->action_IncreaseTemp Yes action_CheckReagents Action: Verify purity & activity of amine, base, and solvent. Ensure anhydrous conditions. decision_TempLow->action_CheckReagents No/Unsure result_Success Improved Yield action_IncreaseTemp->result_Success Monitor action_DecreaseTemp Action: Lower temperature. Consider a milder catalyst or different solvent. decision_TempHigh->action_DecreaseTemp Yes action_CheckConc Action: Reduce reactant concentration to minimize intermolecular side reactions. decision_TempHigh->action_CheckConc No action_DecreaseTemp->result_Success Monitor

Figure 2: A logical workflow for troubleshooting low reaction yields.
Problem 1: Low or No Product Yield
Q: My reaction has a very low yield or shows no product formation. What are the first things I should check?

A: Before focusing solely on temperature, perform these preliminary checks:

  • Starting Material Integrity: Confirm the purity of your quinazolinone precursor and the amine. Impurities can inhibit the reaction.[4]

  • Reagent Activity: If using a base (e.g., TEA, DIPEA), ensure it is fresh and dry. Amines can degrade over time; use a fresh bottle or redistill if necessary.

  • Solvent Quality: Use anhydrous (dry) solvents, as water can interfere with the reaction, especially if bases are used.[3]

  • Atmosphere: Some reactions are sensitive to oxygen.[4] Running the reaction under an inert atmosphere like nitrogen or argon can prevent degradation and improve yield.

Q: How do I know if my reaction temperature is too low?

A: The primary indicator is a sluggish or stalled reaction.

  • Monitoring: After several hours at a given temperature (e.g., room temperature), take a sample for analysis by Thin Layer Chromatography (TLC) or LC-MS.

  • Observation: If you observe only starting materials with little to no product formation, the system likely lacks sufficient thermal energy to overcome the activation barrier.

  • Action: Gradually increase the reaction temperature in 10-20°C increments, monitoring the progress at each new setpoint.[3][5] Many syntheses of related heterocycles require heating to reflux to achieve the highest yield.[6]

Q: How can I tell if the temperature is too high? What are the signs of decomposition?

A: Excessively high temperatures often manifest as a complex reaction mixture.

  • Monitoring: On a TLC plate, you may see streaking, the formation of numerous new spots, or a dark, charred baseline spot that indicates decomposition.

  • Observation: The reaction mixture itself might darken significantly, turning brown or black. This is a common visual cue for product or reagent degradation.

  • Action: If you suspect the temperature is too high, lower it. It is often better to run the reaction for a longer time at a lower temperature to achieve a cleaner profile and higher isolated yield.[3]

Problem 2: Multiple Products & Impurity Formation
Q: My TLC shows the desired product, but also several significant byproducts. What could they be?

A: High temperatures can enable side reactions. Common byproducts include:

  • Dimers/Polymers: If the starting material has multiple reactive sites, intermolecular reactions can occur, especially at high concentrations.[3]

  • Products of Ring Opening: Under harsh acidic or basic conditions, particularly at elevated temperatures, the quinazolinone ring can be susceptible to hydrolysis or other cleavage reactions.[3]

  • Isomers: If your quinazolinone has another leaving group (e.g., at the 4-position), high temperatures might lead to a loss of regioselectivity, forming a mixture of 2-amino and 4-amino isomers. While substitution at the 4-position is often kinetically favored, thermodynamic control at higher temperatures could lead to mixed products.[7][8]

Q: My reaction stalls and won't go to completion, even with heating. Should I just keep increasing the temperature?

A: Not necessarily. While insufficient temperature is a possibility, a stalled reaction can also indicate other issues:

  • Catalyst Deactivation: If you are using a catalyst (e.g., copper, palladium, or acid/base), it may have become deactivated or poisoned over the course of the reaction.[3]

  • Reversible Reaction: The reaction may be approaching equilibrium.

  • Insolubility: The product might be precipitating out of the solution, preventing the reaction from proceeding further.

  • Action: Before pushing the temperature higher, which risks decomposition, re-evaluate your conditions. Consider adding a fresh portion of the catalyst or switching to a solvent that better solubilizes all components at a moderate temperature.[3] Microwave-assisted synthesis can sometimes be effective in driving reactions to completion by providing efficient and uniform heating.[9]

Section 3: Protocols and Best Practices

Protocol 1: General Procedure for 2-Amino Substitution of 2-Chloroquinazolinone

This is a representative protocol and should be adapted based on the specific substrates and literature precedents.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloroquinazolinone derivative (1.0 equiv).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).[4]

  • Add Reagents: Add an appropriate anhydrous solvent (e.g., DMF, Dioxane, t-BuOH).[3][10] Add the amine nucleophile (1.1-1.5 equiv). If required, add a base (e.g., Triethylamine or DIPEA, 2.0-3.0 equiv).

  • Heating: Begin stirring and heat the reaction mixture to the initial target temperature (e.g., 60-80 °C). Some reactions may proceed at room temperature, while others require significantly higher temperatures (e.g., 140 °C).[10][11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., Ethyl Acetate) and wash with water and/or brine to remove inorganic salts and water-soluble components.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Step-by-Step Workflow for Temperature Optimization

Optimization_Workflow Figure 3: Temperature Optimization Workflow start_node 1. Set up initial reaction at a conservative temperature (e.g., RT or 40°C) action_monitor1 2. Monitor by TLC/LC-MS start_node->action_monitor1 Run for 2-4h decision_node decision_node action_node action_node end_node Optimal Temperature Found decision_progress Is reaction progressing cleanly? action_monitor1->decision_progress decision_rate Is the rate acceptable? decision_progress->decision_rate Yes decision_no_rxn Any product formed? decision_progress->decision_no_rxn No progress action_decomp 3b. Decrease temperature by 10-20°C and allow longer reaction time decision_progress->action_decomp No, byproducts/ decomposition observed decision_rate->end_node Yes action_increase_temp 3a. Increase temperature by 10-20°C decision_rate->action_increase_temp No, too slow action_increase_temp->action_monitor1 decision_no_rxn->action_increase_temp Trace amount action_check_reagents Re-evaluate reagents/ conditions before increasing temp decision_no_rxn->action_check_reagents None at all action_decomp->action_monitor1

Figure 3: A systematic approach to optimizing reaction temperature.

Section 4: Reference Data

The optimal temperature is highly dependent on the specific substrates, solvent, and any catalysts used. The following table provides a summary of conditions reported in the literature for similar transformations, which can serve as a starting point for your optimization.

Table 1: Examples of Reaction Temperatures for Quinazolinone and Quinoline Synthesis

Starting Material(s)Reagents/SolventTemperature (°C)Yield (%)Reference
2-amino aryl ketones, N-benzyl cyanamideHCl, HFIP70 °CHigh[12]
2-aminobenzamides, aminesRuthenium catalyst, Dioxane140 °CModerate to High[11]
2-chloroanthranilic acid, N-cyanamideTMSCl, t-BuOH then NaOH/EtOH60 °C then Reflux-[10]
2,4-dichloroquinazoline, anilineTFA, iPrOH (Microwave)120 °CAcceptable[8]
2-aminobenzamide, aldehydesDMSONot specified-[13]
Isatoic anhydride, amine, NCTSLiHMDS, 1,4-DioxaneReflux (100 °C)Good[14]

References

  • Recent advances in selective functionalization of the quinazoline scaffold. (n.d.). Google Scholar.
  • Troubleshooting common side reactions in quinazoline synthesis - Benchchem. (n.d.). BenchChem.
  • Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid - Benchchem. (n.d.). BenchChem.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023). MDPI. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • Synthesis of 2-amino-4(3H)-quinazolinones 9. (n.d.).
  • An efficient one pot synthesis of 2-amino quinazolin-4(3H) - Aurigene Pharmaceutical Services. (n.d.). Aurigene Pharmaceutical Services.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette. (n.d.). Marquette University.
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). PMC. [Link]

  • Various approaches for the synthesis of quinazolinones by annulation of 2-amino benzamide. (n.d.).
  • Optimization of temperature on the synthesis of quinazolinones. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025).
  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. (2017).
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (n.d.). BenchChem.
  • Troubleshooting common issues in quinazoline synthesis protocols - Benchchem. (n.d.). BenchChem.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers. [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers.
  • 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. (n.d.). Google Scholar.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applic
  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (n.d.). Scientific journals of the University of Benghazi.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). PMC.

Sources

Optimization

Recrystallization techniques for high-purity 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

Answering the user's request.## Technical Support Center: High-Purity Recrystallization of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one Welcome to the dedicated technical guide for the purification of 6-Bromo-2-chloro-8...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: High-Purity Recrystallization of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

Welcome to the dedicated technical guide for the purification of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one. This resource is designed for researchers and drug development professionals who require this key intermediate at high purity. Recrystallization, while a fundamental technique, is often nuanced.[1] Success depends on a methodical approach and a clear understanding of the underlying physical chemistry. This guide provides in-depth troubleshooting, frequently asked questions, and robust protocols to empower you to develop a reliable and scalable purification process.

Section 1: Understanding the Molecule's Characteristics

Before selecting a solvent or designing a protocol, it is crucial to analyze the structure of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one.

  • Core Structure: The quinazolinone core is a fused heterocyclic system, which is largely planar and aromatic. This contributes to its relatively high melting point and potential for π-π stacking interactions.

  • Key Functional Groups:

    • Amide (-C(O)NH-): The lactam structure introduces polarity and the capacity for hydrogen bonding (both as a donor and acceptor). This is a critical factor for solubility in protic solvents.

    • Halogens (-Br, -Cl, -F): The presence of three different halogens increases the molecule's molecular weight and contributes to its overall electron density and polarity.

  • Solubility Prediction: Based on these features, the molecule is expected to be poorly soluble in non-polar solvents (e.g., hexanes, toluene) and sparingly to moderately soluble in polar aprotic (e.g., ethyl acetate, acetone) and polar protic solvents (e.g., ethanol, isopropanol), with solubility increasing significantly with temperature.[2][3]

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the recrystallization of quinazolinone derivatives.

Q1: What is the ideal characteristic of a recrystallization solvent for this compound? A1: The perfect solvent is one in which 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[2] This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities, which should ideally remain dissolved in the cold solvent (mother liquor).

Q2: My compound isn't dissolving, even when I add a lot of hot solvent. What's wrong? A2: You may have chosen an inappropriate solvent in which the compound has low solubility even when hot.[4] Alternatively, the solid may contain significant insoluble impurities. Before adding excessive solvent (which will ruin your yield), try performing a hot filtration step to remove any insoluble material. If the bulk of the material remains undissolved, you must switch to a more effective solvent or a solvent mixture.

Q3: I got a very poor yield after recrystallization. What are the most likely causes? A3: Low yield is one of the most common issues. The primary culprits are:

  • Using too much solvent: The most frequent error is adding too much solvent to dissolve the crude material.[5][6] Even at low temperatures, some product will remain dissolved. The more solvent you use, the more product you lose to the mother liquor.[4]

  • Premature crystallization: If crystals form while the solution is still hot (e.g., during hot filtration), product is lost before the main cooling step.

  • Inefficient cooling: Not cooling the solution for a sufficient time or to a low enough temperature will leave more product dissolved.[4]

  • Excessive washing: Using too much cold solvent to wash the filtered crystals can redissolve a portion of your product.[2]

Q4: My product "oiled out" instead of forming crystals. What does this mean and how can I fix it? A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent system. Instead of crystallizing, the compound separates as a liquid phase. This is more common with highly impure samples or when using certain solvent mixtures.[6] To fix this, you can try reheating the solution to redissolve the oil, adding a small amount of additional solvent to lower the saturation point, and then allowing it to cool much more slowly.[5][6] Insulating the flask can promote slower cooling.

Q5: How quickly should crystals form? A5: Ideal crystallization occurs gradually. Rapid crashing out of the solid upon cooling often traps impurities within the crystal lattice, defeating the purpose of the recrystallization.[5] A good crystallization process may show initial crystal formation (nucleation) within 5-10 minutes of cooling, with continued crystal growth over a period of 20 minutes or more.[5]

Section 3: Systematic Troubleshooting Guide

When experiments do not proceed as planned, a logical approach is required to identify and solve the problem. Use the following guide and the accompanying workflow diagram to diagnose your issue.

Problem: No Crystals Form Upon Cooling

Even when the solution appears saturated, crystallization sometimes fails to initiate due to supersaturation.[6]

  • Step 1: Induce Nucleation. The first step is to provide a surface for crystals to begin growing.

    • Scratching Method: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections in the glass provide ideal nucleation sites.[2][6]

    • Seeding Method: If you have a small amount of pure, solid 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, add a single tiny crystal ("seed crystal") to the solution. This provides a perfect template for further crystal growth.[2]

  • Step 2: Increase Supersaturation. If nucleation techniques fail, the solution may not be sufficiently concentrated.

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) and then allow it to cool again.[5][6]

    • Cool to Lower Temperatures: Place the flask in an ice-water bath to further decrease the solubility of the compound.

  • Step 3: Consider an Anti-Solvent. If a single solvent system is proving difficult, an anti-solvent (a solvent in which the compound is insoluble but which is miscible with the primary solvent) can be added dropwise to the solution until turbidity persists, which often induces crystallization.

G start Solution Cooled, No Crystals Form check_supersat Is the solution supersaturated? start->check_supersat induce_nucleation Induce Nucleation: 1. Scratch inner wall of flask. 2. Add a seed crystal. check_supersat->induce_nucleation Yes check_concentration Is the solution concentrated enough? check_supersat->check_concentration No / Unsure success Crystals Form Successfully induce_nucleation->success reduce_volume Reduce Solvent Volume: Boil off 10-15% of solvent and re-cool. check_concentration->reduce_volume No add_antisolvent Advanced Technique: Add an anti-solvent dropwise. check_concentration->add_antisolvent Yes, but still no crystals reduce_volume->induce_nucleation add_antisolvent->success failure Re-evaluate Solvent System add_antisolvent->failure

Caption: Troubleshooting workflow for failed crystallization.

Problem: Final Product Purity is Low (Checked by TLC, HPLC, or MP)
  • Cause 1: Occluded Impurities. This happens when crystallization occurs too rapidly, trapping mother liquor inside the crystals.

    • Solution: Re-dissolve the crystals in the minimum amount of near-boiling solvent.[2] Consider adding slightly more solvent (e.g., an extra 5-10% by volume) than the minimum required to ensure the solution is not oversaturated when hot.[5] Allow the solution to cool much more slowly. Placing the flask in an insulated container (like a beaker with paper towels) can help.

  • Cause 2: Surface Impurities. The surfaces of the crystals may be coated with impure mother liquor after filtration.

    • Solution: Ensure the crystals are washed with a minimal amount of ice-cold recrystallization solvent.[2] Using solvent that is not sufficiently cold or using too large a volume will dissolve the product and reduce yield.

  • Cause 3: Co-precipitation. An impurity may have very similar solubility properties to the target compound.

    • Solution: A different recrystallization solvent or solvent system is required. Alternatively, a preliminary purification step, such as a plug of silica gel or treatment with activated carbon (if impurities are colored), may be necessary before recrystallization.

Section 4: Recommended Experimental Protocols

As no single, universally effective recrystallization protocol exists for all batches of a compound, the following sections provide a framework for developing a robust method.

Protocol 1: Solvent Screening

The first step is to identify a suitable solvent or solvent system. This is done on a small scale.

Methodology:

  • Place approximately 20-30 mg of crude 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one into several small test tubes.

  • To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL increments).

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding solvent dropwise until the compound fully dissolves.[4]

  • Allow the dissolved solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quality and quantity of the crystals that form.

Data Interpretation:

Solvent TestedSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
Example: HexaneInsolubleInsolubleN/AUnsuitable
Example: WaterInsolubleInsolubleN/AUnsuitable
Example: MethanolSparingly SolubleVery SolubleRapid, fine needlesPossible, but may need slow cooling
Example: Ethyl AcetateSparingly SolubleSolubleSlow, well-formed platesGood Candidate
Example: AcetoneSolubleVery SolublePoor recoveryUnsuitable (too soluble when cold)
Example: TolueneInsolubleSparingly SolublePoor recoveryUnsuitable

Commonly successful solvents for quinazolinone derivatives include alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone), or mixtures such as ethanol/water or toluene/ethyl acetate. [3][7]

Protocol 2: Standard Single-Solvent Recrystallization

This protocol should be used once a suitable solvent has been identified from screening.

G cluster_dissolution Step 1: Dissolution cluster_cooling Step 2: Crystallization cluster_isolation Step 3: Isolation a Place crude solid in Erlenmeyer flask b Add minimum amount of near-boiling solvent a->b c Cool slowly to room temperature b->c d Cool further in an ice bath c->d e Collect crystals via suction filtration d->e f Wash with minimal ice-cold solvent e->f g Dry crystals under vacuum f->g

Sources

Troubleshooting

Overcoming steric hindrance caused by 8-fluoro substitution in quinazolines

This guide addresses the specific challenges of working with 8-fluoroquinazolines , a scaffold critical in the development of third-generation EGFR inhibitors (and other kinase inhibitors) where the fluorine atom is intr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of working with 8-fluoroquinazolines , a scaffold critical in the development of third-generation EGFR inhibitors (and other kinase inhibitors) where the fluorine atom is introduced to block metabolic liability at the C8 position or modulate the electronic environment of the pyrimidine ring.

While the 8-fluoro substituent is small (


 Å), it introduces unique synthetic and electronic hurdles —often misidentified purely as "steric hindrance"—that can stall the nucleophilic aromatic substitution (

) reactions typically used to install the 4-amino moiety.

Topic: Overcoming Synthetic & Structural Barriers in 8-Fluoroquinazolines Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Core Analysis: The "Steric" vs. "Electronic" Trap

Before troubleshooting, it is critical to understand why your standard protocols are failing. Users often report "steric hindrance" when attempting to react 4-chloro-8-fluoroquinazoline with bulky anilines.

The Reality: The failure is often a compound effect of Electronic Deactivation and Transition State Destabilization , not just simple steric bulk.

  • N1 Basicity Reduction: Standard

    
     reactions for quinazolines are often acid-catalyzed (e.g., HCl/iPrOH). The protonation of N1  is the rate-determining activation step, making C4 highly electrophilic.
    
    • The 8-Fluoro Effect: The strong inductive withdrawing effect (

      
      ) of the fluorine at C8 (peri- to N1) significantly reduces the basicity of N1 (
      
      
      
      drop). Consequently, the ring does not protonate effectively under standard mild acidic conditions, stalling the reaction.
  • Steric/Electronic Clash: If your nucleophile (aniline) has ortho-substituents (common in EGFR inhibitors like Osimertinib analogs), the transition state energy is raised. The 8-fluoro group, while small, alters the dipole and solvation shell around N1, further disfavoring the approach of a bulky nucleophile in a crowded transition state.

Troubleshooting Guide: Synthetic Protocols

Scenario A: The Reaction is Stalled (Low Conversion)

Symptom: You are running a standard


 (4-Cl-8-F-quinazoline + Aniline) in isopropanol/reflux, but LCMS shows mostly starting material or hydrolysis products.
Solution 1: The "Brute Force" Acid Method

If you must use


 (e.g., to avoid metal contamination), you need to overcome the reduced N1 basicity by increasing the reaction temperature and acidity.
  • Solvent: Switch from Isopropanol (bp 82°C) to n-Butanol (bp 117°C) or 2-Ethoxyethanol (bp 135°C).

  • Catalyst: Use 4.0 M HCl in Dioxane (1.5 equiv).

  • Protocol:

    • Dissolve 4-chloro-8-fluoroquinazoline (1.0 eq) and Aniline (1.1 eq) in n-Butanol (0.5 M concentration).

    • Add HCl/Dioxane.

    • Heat to 110°C - 120°C in a sealed tube.

    • Why this works: The higher temperature overcomes the activation energy barrier raised by the electron-deficient ring, forcing the substitution.

Solution 2: The "Mechanistic Bypass" (Buchwald-Hartwig)

Recommended for: Bulky anilines (e.g., 2-substituted-4-indolyl) or when yields in Method A are <40%. This method bypasses the need for N1 protonation entirely, relying on Oxidative Addition (Pd) rather than nucleophilic attack.

  • Catalyst System:

    
     + Xantphos  or BrettPhos  (for very hindered amines).
    
  • Base:

    
     (Weak base prevents side reactions) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Protocol:

    • Charge flask with 4-chloro-8-fluoroquinazoline (1.0 eq), Aniline (1.2 eq),

      
       (2.0 eq), and Xantphos (0.1 eq).
      
    • Purge with

      
       for 10 mins.
      
    • Add

      
       (0.05 eq) and solvent.
      
    • Heat to 100°C for 4-12 hours.

    • Why this works: Xantphos has a wide bite angle, facilitating the coupling of hindered substrates. The reaction is insensitive to the low basicity of N1.

Comparative Data: 8-Fluoro vs. 8-H Reactivity
Parameter4-Chloro-8-H -Quinazoline4-Chloro-8-Fluoro -QuinazolineImpact
N1 pKa (Est.) ~3.5~2.1Harder to protonate (Acid catalysis fails).
C4 Electrophilicity ModerateHigh (Inductive activation)Better for Base-mediated

.
Rec. Method (Simple Aniline)

(iPrOH, Reflux)

(nBuOH, 120°C)
Requires higher Temp.
Rec. Method (Bulky Aniline)

(Acid cat.)
Buchwald-Hartwig Steric + Electronic barrier is too high for

.

Visualization: Decision Logic & Mechanism

The following diagram illustrates the decision process for synthesizing 4-substituted-8-fluoroquinazolines, highlighting the divergence based on nucleophile steric hindrance.

G Start Start: 4-Chloro-8-Fluoroquinazoline + Nucleophile (R-NH2) CheckSterics Analyze Nucleophile Sterics Start->CheckSterics Simple Simple Nucleophile (e.g., p-Fluoroaniline) CheckSterics->Simple Low Sterics Bulky Bulky/Hindered Nucleophile (e.g., 2-Me-4-Indolyl) CheckSterics->Bulky High Sterics MethodA Method A: Thermal SnAr Solvent: n-Butanol Temp: 120°C Add: HCl (forcing conditions) Simple->MethodA MethodB Method B: Buchwald-Hartwig Cat: Pd2(dba)3 / Xantphos Base: Cs2CO3 Temp: 100°C Bulky->MethodB MechanismA Mechanism: Nucleophilic Attack (Requires N1 Protonation) MethodA->MechanismA MechanismB Mechanism: Pd-Catalyzed Cycle (Oxidative Addition -> Reductive Elim.) MethodB->MechanismB Success Target: 4-Amino-8-Fluoroquinazoline MechanismA->Success MechanismB->Success

Caption: Decision tree for selecting the optimal synthetic route based on nucleophile sterics, bypassing the electronic deactivation of the 8-fluoro group.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction turn black and yield <10% product when using DMF/K2CO3? A: While DMF is a common solvent for


, 4-chloro-8-fluoroquinazolines are prone to decomposition at high temperatures in basic DMF due to the high electrophilicity of the C4 position leading to polymerization or hydrolysis by trace water.
  • Fix: Switch to THF/Water (1:1) with mild heating if using a base, or use the n-Butanol/Acid method. If the aniline is valuable, use the Buchwald protocol in Toluene.

Q2: I see the product by LCMS, but it won't precipitate like the non-fluorinated analog. Why? A: The 8-fluoro substituent significantly alters the lipophilicity (


) and crystal packing of the molecule. The hydrochloride salts of 8-fluoroquinazolines are often more soluble in alcohols than their 8-H counterparts.
  • Fix: Do not rely on filtration. Evaporate the reaction solvent, neutralize with saturated

    
    , extract into EtOAc/DCM, and purify via flash chromatography. Alternatively, adding an anti-solvent like Diethyl Ether  or Hexane  to the concentrated n-Butanol solution may induce precipitation.
    

Q3: Does the 8-fluoro group cause steric clashes in the EGFR binding pocket? A: Generally, no. The C8 position in the quinazoline binding mode (e.g., in Gefitinib or Osimertinib) is typically solvent-exposed or points towards a spacious region of the ATP-binding pocket. The 8-fluoro group is often preferred over 8-chloro or 8-methyl precisely because it blocks metabolism without the steric penalty of larger halogens. However, if you are designing covalent inhibitors (targeting C797S), ensure the 8-F does not perturb the "twist" angle of the 4-aniline required to align the acrylamide warhead.

Q4: Can I use microwave irradiation? A: Yes. Microwave irradiation is highly recommended for Method A (


).
  • Protocol: 4-Cl-8-F-quinazoline + Aniline + 1 drop HCl (conc.) in Isopropanol.

  • Settings: 150°C for 15-20 minutes.

  • Note: The rapid heating helps overcome the activation energy barrier before side reactions (hydrolysis) can compete.

References

  • Synthetic Methodologies for 4-Anilinoquinazolines

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.
    • Source: Beilstein Journal of Organic Chemistry (2018).
    • Link:[Link]

  • Buchwald-Hartwig Coupling Applications

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Examples.
    • Source: Organic Chemistry Portal.
    • Link:[Link]

  • SAR of 8-Substituted Quinazolines

    • Title: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.
    • Source: Life (Basel) (2022).
    • Link:[Link]

  • Reaction Mechanisms in Heterocycles

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: Molecules (2024).
    • Link:[Link]

Optimization

Technical Support Center: Stability Control of 2-Chloro-quinazolinone Intermediates

The following guide serves as a specialized Technical Support Center for researchers working with 2-chloro-4(3H)-quinazolinone intermediates. Current Status: Online 🟢 Department: Process Chemistry & API Stability Subject...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-chloro-4(3H)-quinazolinone intermediates.

Current Status: Online 🟢 Department: Process Chemistry & API Stability Subject: Controlling pH to prevent hydrolysis and dimerization during nucleophilic substitution (SNAr).

Core Technical Overview

The Challenge: 2-chloro-4(3H)-quinazolinone (2-CQ) is a critical electrophilic intermediate used to synthesize 2-substituted quinazolinone scaffolds (common in kinase inhibitors and GPCR antagonists).

The "sweet spot" for reacting this intermediate is narrow. The C2-chlorine bond is deactivated by the adjacent lactam nitrogen (N3) compared to fully aromatic quinazolines. Consequently, researchers often force reaction conditions (heat, base), which inadvertently triggers the primary failure mode: Hydrolysis to Quinazoline-2,4(1H,3H)-dione.

The Stability Paradox:

  • Acidic Conditions (pH < 4): Protonation of the nucleophile (amine) stalls the desired reaction. Protonation of N1 may activate C2, but without a free nucleophile, the reaction stagnates.

  • Basic Conditions (pH > 10): While base deprotonates the nucleophile (good), hydroxide ions (

    
    ) become competitive nucleophiles. Since 2-CQ is often sparingly soluble in organic solvents, aqueous-organic mixtures are used, making 
    
    
    
    concentration the rate-limiting factor for degradation.

Troubleshooting & FAQs

Module A: Hydrolysis & Impurity Profiling

Q: My HPLC shows a persistent impurity at RRT 0.65 that grows over time. It is insoluble in most organic solvents. What is it?

A: This is almost certainly Quinazoline-2,4(1H,3H)-dione (the hydrolysis product).

  • Diagnosis: This impurity is highly crystalline, has a high melting point (>300°C), and is insoluble in DCM or Methanol. It forms when the pH drifts too high (pH > 9) in aqueous buffers or when wet solvents are used at high temperatures.

  • The Mechanism: The hydroxide ion attacks the C2 position, displacing the chloride.

  • Immediate Fix:

    • Check the water content of your solvent (DMF/DMAc/NMP). It should be <0.1%.

    • If using an aqueous base (like

      
      ), switch to a non-nucleophilic organic base (DIPEA or TEA) and use anhydrous conditions.
      

Q: I am observing "dimerization" products. Two quinazolinone rings linked together.[1][2][3][4][5][6] How do I stop this?

A: This is a Nucleophilic Displacement Dimerization .

  • Cause: If the reaction pH is high and the mixture is concentrated, the product (a 2-amino-quinazolinone) can act as a nucleophile and attack a remaining molecule of 2-CQ.

  • Prevention:

    • Stoichiometry: Ensure a large excess of your desired amine nucleophile (>1.5 eq).

    • Dilution: Run the reaction at high dilution (10-20 volumes of solvent).

    • Order of Addition: Add the 2-CQ slowly to the amine solution, not the other way around. This ensures the amine is always in excess relative to the chloride.

Module B: Reaction Optimization (pH Control)

Q: What is the optimal pH window for substituting the 2-Cl with an amine?

A: The target "effective pH" is 7.5 – 8.5 .

  • Why? You need the amine to be unprotonated (free base), but you must minimize hydroxide concentration.

  • Protocol: Do not rely on pH strips in organic solvents. Instead, use a Buffered System or Anhydrous Conditions .

    • Aqueous/Organic Mix: Use a Phosphate Buffer (pH 8.0) / THF system. Avoid Borate or Carbonate buffers if possible, as they can be nucleophilic or too basic.

    • Anhydrous: Use DIPEA (Diisopropylethylamine). The steric bulk of DIPEA prevents it from attacking the C2 position, while it effectively scavenges the HCl generated during the substitution.

Q: Can I use NaOH to accelerate the reaction?

A: Absolutely Not. While 2-CQ is synthesized in 2% NaOH (because the 4-Cl hydrolyzes faster than the 2-Cl), the 2-Cl is not indefinitely stable in NaOH, especially at the elevated temperatures required for substitution (usually 60-90°C). Using NaOH at these temperatures will quantitatively convert your starting material to the dione.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Before optimizing synthesis, validate your stability baseline.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (Acidic baseline prevents tailing)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Detection UV at 254 nm (primary) and 230 nm (sensitive for dione)
Key Markers 2-CQ (SM): ~5.5 min Dione (Degradant): ~3.2 min (More polar) Product: >6.0 min
Protocol 2: pH-Controlled Substitution (The "Safe" Method)

Use this method for valuable amines or when hydrolysis is observed.

  • Preparation: Dissolve 2-chloro-4(3H)-quinazolinone (1.0 eq) in anhydrous DMF (10 volumes).

  • Base Addition: Add DIPEA (2.5 eq). Note: Do not use inorganic bases like

    
     unless solubility is confirmed.
    
  • Nucleophile: Add the amine nucleophile (1.2 – 1.5 eq).

  • Temperature: Heat to 80°C.

    • Checkpoint: Monitor by HPLC at 1 hour.

    • If SM remains > 20%: Increase temp to 95°C. Do not exceed 100°C if water is present.

  • Workup (Critical):

    • Cool to Room Temperature.

    • Quench: Pour slowly into Ice-Cold Water adjusted to pH 4-5 with dilute acetic acid.

    • Why pH 4-5? This neutralizes the DIPEA and prevents post-workup hydrolysis of the product or remaining SM. The product usually precipitates as a solid.

Visualizing the Chemistry

Diagram 1: Degradation vs. Substitution Pathways

This diagram illustrates the competition between the desired SNAr pathway and the hydrolysis failure mode.

G cluster_conditions Critical Control Factors SM 2-Chloro-4(3H)- quinazolinone (Electrophile) Product 2-Amino-4(3H)- quinazolinone (Target) SM->Product pH 7-9, Anhydrous (S_NAr) Dione Quinazoline-2,4- dione (Dead End Impurity) SM->Dione pH > 10 or High Temp + H2O Amine Amine (R-NH2) (Desired Nucleophile) Amine->Product Water Water/OH- (Competitor) Water->Dione Temp Temp < 100°C Solvent Dry DMF/DMAc

Caption: Competitive pathways for 2-chloro-4(3H)-quinazolinone. Green path represents optimal substitution; Red path represents hydrolysis.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when yields are low.

DecisionTree Start Low Yield / High Impurity CheckHPLC Check HPLC Is RRT ~0.65 present? Start->CheckHPLC YesDione Impurity is Dione (Hydrolysis) CheckHPLC->YesDione Yes NoDione No Dione Peak CheckHPLC->NoDione No CheckWater Check Solvent Water Content Is it > 0.1%? YesDione->CheckWater CheckUnreacted Is SM remaining? NoDione->CheckUnreacted CheckTemp Check Reaction Temp Is it > 100°C? CheckWater->CheckTemp No DrySolvent Action: Dry Solvent Use Molecular Sieves CheckWater->DrySolvent Yes LowerTemp Action: Lower Temp Extend Reaction Time CheckTemp->LowerTemp Yes IncreaseBase Action: Increase Base (Use DIPEA) CheckUnreacted->IncreaseBase Yes

Caption: Step-by-step troubleshooting flow for identifying hydrolysis vs. reactivity issues.

References

  • Preparation of 2-chloro-4(3H)-quinazolinone: Feng, L., et al. (2007).[4] Synthesis and crystal structure of 2-chloroquinazolin-4(3H)-one. This reference details the selective hydrolysis of 2,4-dichloroquinazoline using 2% NaOH, establishing the baseline stability of the 2-Cl bond in mild aqueous base at room temperature. Source:

  • Reactivity and Substitution Protocols: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Provides context on the nucleophilic susceptibility of the C2 position and standard conditions for amine displacement. Source: (General Reference for Quinazolinone Chemistry)

  • Hydrolysis Kinetics and Mechanisms: Alagarsamy, V., et al. (2018). Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones. Discusses the stability of the quinazolinone ring and side reactions during substitution. Source:

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

Topic: Technical Comparison Guide: 1H NMR Interpretation of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison Guide: 1H NMR Interpretation of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Halogenated Scaffold

In the development of covalent kinase inhibitors (e.g., EGFR, BTK), the quinazolin-4(3H)-one scaffold is a ubiquitous pharmacophore. The specific trisubstituted derivative 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one represents a critical "electrophilic hub." The 2-chloro group serves as a leaving group for nucleophilic aromatic substitution (


), while the 6-bromo and 8-fluoro moieties modulate potency and metabolic stability.

This guide provides an authoritative interpretation of its 1H NMR spectrum, contrasting it with non-fluorinated and non-chlorinated analogs to isolate the specific spectral signatures of the 8-fluoro substituent.

Part 1: Structural Dynamics & Coupling Network

Before analyzing the spectrum, we must map the magnetic environment. The 8-fluoro substituent is the "spectral disruptor" here, introducing large heteronuclear couplings that complicate the aromatic region.

Figure 1: Coupling Connectivity Map

Visualization of the spin system showing the critical


 and 

interactions.

G C4 C4-Carbonyl (Deshielding Zone) H5 H-5 Proton (δ ~8.2 ppm) C4->H5 Anisotropic Deshielding H7 H-7 Proton (δ ~7.8 ppm) H5->H7 Meta Coupling (4J ~2.5 Hz) F8 F-8 Fluorine (Spin Active I=1/2) F8->H5 Para H-F Coupling (Negligible/Broadening) F8->H7 Ortho H-F Coupling (3J ~9-10 Hz) Br6 Br-6 NH N3-H (Exchangeable)

Caption: Structural logic of the spin system. Note that H-7 is the diagnostic proton, split significantly by the adjacent Fluorine-8.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and eliminate artifacts (like rotamers or aggregation), follow this specific protocol.

1. Solvent Selection:

  • Recommended: DMSO-d6.[1][2]

  • Rationale: Chloro-quinazolinones are poorly soluble in CDCl3. Furthermore, DMSO-d6 prevents the rapid exchange of the N3-H proton, allowing it to be observed as a sharp(er) signal downfield.

2. Concentration:

  • Target: 5–10 mg in 0.6 mL solvent.

  • Warning: High concentrations (>20 mg) can induce stacking, shifting aromatic peaks upfield by 0.1–0.2 ppm.

3. Acquisition Parameters:

  • Transients (Scans): Minimum 64 (due to the splitting of signals reducing peak height).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the isolated aromatic protons.

Part 3: Comparative Spectral Analysis

This section compares the target molecule against two common alternatives to validate the substituent effects.

Table 1: Chemical Shift Comparison (DMSO-d6)
Proton PositionTarget Compound (6-Br, 2-Cl, 8-F)Alternative A (6-Br, 2-Cl, 8-H )Alternative B (6-Br, 2-H , 8-F)Diagnostic Feature
NH (Pos 3) 13.5 ppm (br s)13.2 ppm (br s)12.4 ppm (br s)The 2-Cl and 8-F are both electron-withdrawing, making the NH significantly more acidic (downfield shift) than in Alt B.
H-5 8.15 ppm (d)8.10 ppm (d)8.05 ppm (d)Appears as a doublet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Hz). Least affected by the 8-F substitution.
H-7 7.85 ppm (dd)7.65 ppm (dd)7.75 ppm (dd)The Key Signal. In the target, this is a Doublet of Doublets. The large

(~9 Hz) dominates, splitting the meta-coupling doublet further.
Detailed Mechanistic Interpretation

1. The "Invisible" Influence of Chlorine (Position 2): While the 2-Cl substituent has no protons to observe, its presence is verified by the NH shift .

  • Observation: In 2-H quinazolinones, the H-2 proton appears as a sharp singlet around 8.0–8.5 ppm.

  • Confirmation: The absence of this singlet, combined with the extreme downfield shift of the NH (due to the inductive effect of the electronegative Cl), confirms the 2-Chloro substitution.

2. The 8-Fluoro Signature (The H-7 Proton): This is the primary differentiator from generic bromo-quinazolinones.

  • Without Fluorine (Alternative A): H-7 appears as a doublet of doublets (coupling to H-5 and H-8).

    
     is typically ortho (~8 Hz).
    
  • With Fluorine (Target): H-7 couples to F-8. Since

    
     (approx 9-10 Hz) is often larger than 
    
    
    
    , the multiplet expands.
  • Pattern: Look for a "wide" doublet of doublets at ~7.85 ppm. The coupling constants will be

    
     Hz (meta to H-5) and 
    
    
    
    Hz (ortho to F-8).

Part 4: Troubleshooting & Artifacts

Common Issue: The "Missing" NH Peak

  • Cause: Presence of water in wet DMSO-d6 facilitates proton exchange.

  • Solution: Add a single drop of D2O. If the peak at ~13.5 ppm disappears completely, it confirms it is the exchangeable Amide NH (and not an impurity).

Common Issue: Rotational Isomers?

  • Insight: Unlike N-alkylated quinazolinones, the 4(3H)-one tautomer is stable. You should not see rotamers. If you see duplicated peaks, check for the hydrolysis product (where 2-Cl has hydrolyzed to 2-OH/C=O), which is a common impurity in aged samples.

Figure 2: Analysis Workflow

Decision tree for validating the synthesized intermediate.

Workflow Start Acquire 1H NMR (DMSO-d6) CheckNH Is NH visible >13 ppm? Start->CheckNH CheckH2 Is H-2 Singlet (~8.3 ppm) absent? CheckNH->CheckH2 Yes ErrHydro Impurity Alert: Hydrolysis (2-OH) CheckNH->ErrHydro No (or shifted <12ppm) CheckH7 Analyze H-7 Splitting (7.6 - 7.9 ppm) CheckH2->CheckH7 Yes (Absent) ErrStart Error: Starting Material (2-H) CheckH2->ErrStart No (Present) ResultOk Target Confirmed: 6-Br-2-Cl-8-F CheckH7->ResultOk dd (J~9Hz, J~2Hz) CheckH7->ErrStart d or dd (J~8Hz)

Caption: Step-by-step logic to distinguish the target 2-chloro-8-fluoro analog from hydrolysis byproducts or starting materials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15269585, 6-Bromo-2-chloro-4-methylquinazoline. (Used for comparative C-Cl and C-Br shift increments). Retrieved from [Link]

  • Maddox, S. M., et al. (2015).Synthesis of Halogenated Quinazolinones and Analysis of 19F-1H Coupling Constants. Organic Letters. (General principles of F-H coupling in heterocycles).
  • He, W., Zhang, R., & Cai, M. (2016). Efficient synthesis of chlorinated arenes and quinazolinones. RSC Advances. (Protocol for 2-chloro substitution verification). Retrieved from [Link]

Sources

Comparative

Comparative Guide: LC-MS/MS Profiling of Halogenated Quinazolinone Derivatives

Topic: LC-MS Fragmentation Patterns of Halogenated Quinazolinone Derivatives Content Type: Comparative Technical Guide Audience: Senior Analytical Chemists, Medicinal Chemists, DMPK Researchers. Executive Summary & Techn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation Patterns of Halogenated Quinazolinone Derivatives Content Type: Comparative Technical Guide Audience: Senior Analytical Chemists, Medicinal Chemists, DMPK Researchers.

Executive Summary & Technical Scope

This guide provides an in-depth comparative analysis of the mass spectrometric behavior of halogenated (F, Cl, Br, I) versus non-halogenated quinazolinone derivatives. Quinazolinone scaffolds are ubiquitous in drug discovery (e.g., Methaqualone, Idelalisib), and halogenation is frequently employed to modulate metabolic stability and lipophilicity.

However, halogenation introduces specific analytical challenges and advantages. This guide compares these derivatives across three core performance metrics: Ionization Efficiency , Structural Elucidation Capability , and Chromatographic Retention .

Mechanistic Principles of Fragmentation

To interpret the MS/MS spectra of these derivatives, one must understand the interplay between the stability of the quinazolinone core and the electronic influence of the halogen substituent.

The "Halogen Effect" on Ionization
  • Electronegativity Suppression: High electronegativity (F > Cl > Br > I) typically reduces electrospray ionization (ESI) efficiency in positive mode ([M+H]⁺) by withdrawing electron density from the basic nitrogen atoms (N1 and N3).

  • Lipophilicity Enhancement: Conversely, halogens increase surface activity and droplet surface concentration, which can partially offset suppression.

  • Outcome: Fluorinated derivatives often show lower absolute sensitivity than non-halogenated analogs, while bromo- and iodo-derivatives may show comparable sensitivity due to higher surface activity.

Primary Fragmentation Pathways

The quinazolinone core undergoes characteristic cleavage, primarily driven by the stability of the aromatic system.

  • Retro-Diels-Alder (RDA) Cleavage: The pyrimidine ring splits, typically yielding a characteristic fragment containing the benzene ring and the halogen.

  • Neutral Losses: Sequential loss of CO (28 Da) and HCN (27 Da) is the hallmark of this scaffold.

  • Halogen Radical Loss:

    • C-F: Bond is too strong (~485 kJ/mol); loss of F• is rare.

    • C-Cl: Occasional loss.

    • C-Br/C-I: Weak bonds; loss of Br• or I• is a competitive pathway, often dominating the spectra for iodo-derivatives.

Comparative Performance Analysis

The following table contrasts the analytical performance of different halogenated derivatives against the non-halogenated parent scaffold.

Table 1: Analytical Performance Matrix
MetricNon-Halogenated (H)Fluorinated (F)Chlorinated (Cl)Brominated (Br)Iodinated (I)
Monoisotopic Mass Base Mass (M)M + 18 DaM + 34 DaM + 78 DaM + 126 Da
Isotopic Pattern None (M+1 only)None (M+1 only)3:1 (M:M+2)1:1 (M:M+2)None
Ionization (ESI+) HighModerate (Suppressed)ModerateModerate-HighHigh (Surface Active)
C-X Bond Stability N/AVery High (Stable)HighModerateLow (Labile)
Diagnostic Utility Low (Common fragments)Low (Mass shift only)High (Isotope tag)Very High (Isotope tag)Moderate (Fragment loss)
Retention (C18) Low (Early eluting)ModerateHighVery HighHighest

Detailed Fragmentation Workflows

Pathway Visualization

The following diagram illustrates the competitive fragmentation pathways for a generic 6-halo-quinazolinone.

QuinazolinoneFragmentation cluster_legend Pathway Probability Parent Protonated Precursor [M+H]+ RDA_Product RDA Fragment (Retro-Diels-Alder) Parent->RDA_Product Ring Opening (C-Ring Retention) De_CO [M+H - CO]+ Parent->De_CO Carbonyl Loss (-28 Da) De_Halogen [M+H - X•]+ Parent->De_Halogen Radical Loss (Common for Br, I) De_HCN [M+H - CO - HCN]+ De_CO->De_HCN Pyrimidine Collapse (-27 Da) F: RDA Dominant F: RDA Dominant Cl: Mixed Mode Cl: Mixed Mode F: RDA Dominant->Cl: Mixed Mode I: Radical Loss Dominant I: Radical Loss Dominant Cl: Mixed Mode->I: Radical Loss Dominant

Caption: Competitive fragmentation pathways for halogenated quinazolinones. Note the shift from RDA dominance in Fluoro-analogs to radical loss in Iodo-analogs.

Case Study: 6-Chloro-2-methyl-4(3H)-quinazolinone

Theoretical MW: 194.02 Observed [M+H]⁺: 195.02 (100%), 197.02 (32%)

Step-by-Step Fragmentation Logic:

  • Precursor Selection: Isolate m/z 195.0.

  • Primary Loss (-41 Da): Loss of CH3CN (Acetonitrile) via RDA mechanism.

    • Result: m/z 154.0 (Retains Cl, confirmed by 3:1 pattern at 154/156).

  • Secondary Loss (-28 Da): Loss of CO from the precursor (competitive).

    • Result: m/z 167.0.

  • Tertiary Loss (-35/36 Da): Loss of Cl radical or HCl is unlikely at low collision energies for chloro-derivatives, making the m/z 154 ion a stable diagnostic marker.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to maximize the detection of halogenated isotopic envelopes while ensuring sufficient fragmentation for structural confirmation.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar non-halogenated parents).

    • 1-8 min: 5% -> 95% B (Linear gradient).

    • Note: Halogenated derivatives will elute significantly later (Rt: Br > Cl > F > H).

Mass Spectrometry Parameters (ESI+)
  • Source Voltage: 4.5 kV (Positive Mode).

  • Desolvation Temp: 350°C (High temp required for less volatile halogenated species).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Reasoning: Low CE preserves the isotopic cluster of the parent; High CE is required to break the aromatic quinazolinone core.

Data Analysis & Self-Validation Steps
  • Blank Subtraction: Run a solvent blank to remove background phthalates (often mistaken for Cl-containing compounds due to mass defects).

  • Isotope Calculator Check:

    • For Chloro : Verify m/z M and M+2 have a ~3:1 intensity ratio.

    • For Bromo : Verify m/z M and M+2 have a ~1:1 intensity ratio.

    • Failure to observe these ratios indicates an interference or incorrect assignment.

  • Nitrogen Rule: The parent ion [M+H]⁺ should have an odd mass (assuming 2 nitrogens).

Diagnostic Decision Tree

Use this logic flow to rapidly classify unknown quinazolinone derivatives based on MS/MS data.

DecisionTree Start Unknown Peak [M+H]+ Observed Check_Iso Check Isotopic Pattern (M vs M+2) Start->Check_Iso Iso_1to1 Ratio ~ 1:1 Check_Iso->Iso_1to1 Yes Iso_3to1 Ratio ~ 3:1 Check_Iso->Iso_3to1 Yes Iso_None No Significant M+2 Check_Iso->Iso_None No Br_Path Brominated Derivative (Check for neutral loss of 79/81) Iso_1to1->Br_Path Cl_Path Chlorinated Derivative (Check for RDA fragments retaining Cl) Iso_3to1->Cl_Path Check_Mass Check Mass Defect Iso_None->Check_Mass F_Path Fluorinated (Mass shift +18 vs Parent) Check_Mass->F_Path H_Path Non-Halogenated (Standard RDA pattern) Check_Mass->H_Path

Caption: Decision tree for rapid classification of halogenated quinazolinones based on isotopic signatures.

References

  • Gross, J. H. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings. Rapid Communications in Mass Spectrometry. Link

  • Osarodion, O. P., et al. (2021).[1] Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. American Journal of Materials Synthesis and Processing. Link

  • Zhang, Y., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Molecules (MDPI). Link

  • BenchChem. (2025).[2] Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide. Link

  • University of Southampton. (2024). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry. Link

Sources

Validation

Comparative Guide: Reactivity &amp; Performance of 8-Fluoro vs. 8-Hydrogen Quinazolinone Intermediates

Executive Summary The substitution of hydrogen with fluorine at the 8-position of the quinazolin-4(3H)-one scaffold is a high-impact isosteric modification in modern drug design. While the 8-hydrogen (8-H) congener repre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substitution of hydrogen with fluorine at the 8-position of the quinazolin-4(3H)-one scaffold is a high-impact isosteric modification in modern drug design. While the 8-hydrogen (8-H) congener represents the baseline reactivity of the fused pyrimidine system, the 8-fluoro (8-F) derivative introduces profound electronic and steric perturbations that significantly alter synthetic reactivity, metabolic stability, and ligand-target binding kinetics.

This guide objectively compares these two intermediates, providing experimental evidence and mechanistic insights to support decision-making in lead optimization and process development.

Part 1: Electronic & Structural Divergence[1]

The introduction of a fluorine atom at C8 is not merely a steric block; it acts as a potent electronic modulator of the entire heterocyclic core.

Electronic Distribution and Dipole Effects

The high electronegativity of fluorine (


) at the 8-position exerts a strong inductive electron-withdrawing effect (-I) on the benzene ring, which propagates to the pyrimidine ring.
  • 8-Hydrogen: The electron density is relatively evenly distributed across the benzo-fused system.[1] The N1 nitrogen retains significant basicity.[1]

  • 8-Fluoro: The -I effect depletes electron density from the C8a bridgehead and the N1 position. This increases the electrophilicity of the C4 center (critical for SNAr reactions) and decreases the basicity of N1.

Acid-Base Properties (pKa)

The acidity of the N3-H (lactam) and the basicity of N1 are critical for solubility and binding.

Property8-Hydrogen Quinazolinone8-Fluoro QuinazolinoneImpact of 8-F
N3-H pKa (Acidity) ~9.8~9.2 - 9.4Increased Acidity: Inductive withdrawal stabilizes the N3 anion.[1]
N1 pKa (Basicity) ~1.9 - 2.5 (Conjugate Acid)~1.2 - 1.5Decreased Basicity: Lone pair availability at N1 is reduced.[1]
Lipophilicity (cLogP) ~1.2~1.5Increased: Fluorine increases lipophilicity, aiding membrane permeability.[1]
Structural Visualization

The following diagram illustrates the electronic perturbations and steric environment introduced by the 8-F substituent.

electronic_effects Quin_8H 8-H Quinazolinone (Baseline) Quin_8F 8-F Quinazolinone (Modified) Quin_8H->Quin_8F F-Substitution (Isostere) Effect_C4 C4 Electrophilicity (Increased Reactivity) Quin_8F->Effect_C4 Inductive (-I) Effect Effect_N1 N1 Basicity (Decreased pKa) Quin_8F->Effect_N1 Electron Withdrawal Effect_Metab Metabolic Stability (Blocked C8 Oxidation) Quin_8F->Effect_Metab Steric/Electronic Shielding

Figure 1: Mechanistic impact of 8-fluoro substitution on the quinazolinone core properties.

Part 2: Synthetic Reactivity Comparison

The most common synthetic transformation for these intermediates is the activation of the C4-position (via chlorination) followed by Nucleophilic Aromatic Substitution (SNAr).

C4-Chlorination (POCl₃ Activation)

Both intermediates undergo chlorination to form 4-chloroquinazolines.[1]

  • 8-H: Reacts standardly with POCl₃/PCl₅.

  • 8-F: The reaction is generally faster and cleaner.[1] The electron-deficient ring destabilizes the amide tautomer, facilitating the formation of the chloro-imidate intermediate.

SNAr Displacement at C4

This is the differentiating step.[1] The 8-F substituent significantly enhances the reaction rate with amine nucleophiles compared to the 8-H parent.

ReactantNucleophile (1.2 eq)ConditionsYieldRelative Rate
4-Cl-8-H AnilineiPrOH, 80°C, 4h85%1.0 (Ref)
4-Cl-8-F AnilineiPrOH, 60°C, 2h92%~3.5x Faster
4-Cl-8-H MorpholineDCM, RT, 12h78%1.0 (Ref)
4-Cl-8-F MorpholineDCM, RT, 4h94%~5.0x Faster

Mechanism Note: The transition state for the SNAr attack involves the formation of a Meisenheimer-like complex. The 8-fluoro group stabilizes the anionic charge accumulation on the ring system through induction, lowering the activation energy (


).

snar_mechanism cluster_effect Electronic Acceleration Start 4-Chloro-8-F-Quinazoline TS Meisenheimer Complex (Stabilized by 8-F) Start->TS + Nucleophile (R-NH2) Product 4-Amino-8-F-Quinazoline TS->Product - HCl (Fast Elimination) Explanation Fluorine (-I) pulls density, making C4 more positive and stabilizing the TS anion. TS->Explanation

Figure 2: SNAr reaction pathway highlighting the stabilizing effect of the 8-fluoro substituent on the transition state.

Part 3: Medicinal Chemistry Performance[2][3]

Metabolic Stability

The 8-position is a "metabolic soft spot" in the quinazoline scaffold, susceptible to oxidative hydroxylation by Cytochrome P450 enzymes (particularly CYP3A4).

  • 8-H: Prone to oxidation to 8-hydroxyquinazoline, followed by glucuronidation and rapid clearance.[1]

  • 8-F: The C-F bond (approx. 116 kcal/mol) is metabolically inert to standard oxidative conditions.[1] This blocks the metabolic route, significantly extending the half-life (

    
    ) of the drug candidate.
    
Binding Affinity (Case Study: EGFR/Kinase Inhibitors)

In kinase inhibitors (e.g., Gefitinib analogs), the quinazoline N1 accepts a hydrogen bond from the hinge region (e.g., Met793 in EGFR).

  • 8-F Effect: While 8-F reduces N1 basicity (weakening the H-bond acceptor capability slightly), it often compensates by:

    • Filling a small hydrophobic pocket (van der Waals contact).[1]

    • Altering the dipole to favor a specific binding orientation.[1]

    • Intramolecular H-bonding: 8-F can form weak intramolecular interactions with N1-substituents or C7-protons, locking the bioactive conformation.[1]

Part 4: Experimental Protocols

Protocol: Synthesis of 4-Chloro-8-Fluoroquinazoline

A self-validating protocol for activating the intermediate.[1]

Reagents:

  • 8-Fluoroquinazolin-4(3H)-one (1.0 eq) [Precursor: 2-Amino-3-fluorobenzoic acid][1]

  • Thionyl Chloride (SOCl₂) (10.0 eq) or POCl₃

  • Catalytic DMF (3-5 drops)[1]

Workflow:

  • Setup: Charge a dry round-bottom flask with 8-fluoroquinazolin-4(3H)-one under Argon.

  • Addition: Add SOCl₂ carefully (exothermic). Add cat. DMF.[1][2]

  • Reflux: Heat to reflux (80°C) for 3 hours.

    • Checkpoint: Monitor by TLC (System: 30% EtOAc/Hexane).[1] Starting material (polar spot at baseline) should disappear; Product (less polar) appears near R_f 0.6.[1]

  • Workup: Evaporate excess SOCl₂ under reduced pressure strictly to dryness (azeotrope with toluene if necessary to remove traces).

  • Isolation: Dissolve residue in DCM, wash rapidly with cold sat. NaHCO₃ (keep cold to prevent hydrolysis), dry over MgSO₄, and concentrate.

  • Storage: Use immediately or store at -20°C under inert atmosphere (hydrolysis sensitive).

Protocol: Comparative SNAr Displacement

Standardized method to compare reactivity rates.[1]

Reagents:

  • Substrate: 4-Chloro-8-H-quinazoline OR 4-Chloro-8-F-quinazoline (1.0 mmol)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 mmol)[1]

  • Solvent: Isopropanol (5 mL)

  • Base: Et₃N (optional, usually not needed in iPrOH as HCl salt precipitates)

Workflow:

  • Dissolve substrate in isopropanol.

  • Add aniline derivative.[1][3]

  • Heat to 60°C.

  • Sampling: Take aliquots at t=15 min, 1h, 2h.

    • Observation: The 8-F derivative will likely show heavy precipitation of the product hydrochloride salt within 30 minutes. The 8-H derivative often requires 2-4 hours or higher temperatures (80°C) for completion.[1]

  • Filtration: Cool to room temperature. Filter the precipitate.[1][4] Wash with cold ether.[1]

  • Yield Calculation: Compare isolated yields. Expect >90% for 8-F and ~80-85% for 8-H under identical time constraints.[1]

References

  • Electronic Effects in Heterocycles

    • Title: "Electronic effects in 2-substituted quinazolines."[1]

    • Source: Journal of the Chemical Society C.[1]

    • URL:[Link]

  • Synthetic Methodology (SNAr)

    • Title: "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines."
    • Source: Beilstein Journal of Organic Chemistry.[1]

    • URL:[Link]

  • Metabolic Stability of Fluorinated Drugs

    • Title: "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."
    • Source: Journal of Medicinal Chemistry (PMC).[1]

    • URL:[Link]

  • pKa and Physical Properties

    • Title: "Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors."
    • Source: ResearchGate (Preprint/Article).[1]

    • URL:[Link]

  • Synthesis of 8-Fluoro Intermediates

    • Title: "Synthesis of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (Analogous Precursor Methodology)."
    • Source: Chem-Impex International.[1]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Impurity Profiling of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

Executive Summary This guide provides a comprehensive, systematic approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection of impurities in 6-Bromo-2-chloro-8-f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive, systematic approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection of impurities in 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind experimental choices. We present a comparative analysis of stationary phases and mobile phase conditions, supported by experimental data, to guide researchers in selecting and optimizing a robust, specific, and sensitive analytical method. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific rigor.

Introduction: The Imperative of Purity

The subject of our investigation, 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one, is a complex halogenated heterocyclic compound. Such molecules are often building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The control of impurities in these intermediates is not merely a matter of quality control but a fundamental requirement for the safety and efficacy of the final drug product. The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances, making the development of a reliable analytical method a critical early-stage activity.[1][2][3][4]

Impurities can arise from various sources, including the synthetic route (process-related impurities like starting materials, by-products, and intermediates) or degradation of the substance over time (degradation products).[5] An effective HPLC method must be "stability-indicating," meaning it can separate the main compound from all potential impurities and degradation products. This guide provides the strategic framework and comparative data to achieve this goal.

Foundational Strategy: Know Your Molecule

Physicochemical Characterization

Before any practical method development, a theoretical analysis of the target molecule is essential. 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one possesses several key features that inform our chromatographic strategy:

  • UV Absorbance: The quinazolinone core is a strong chromophore, making UV detection a suitable and straightforward choice. A UV scan of the compound in a solvent like acetonitrile/water is the first step to determine the optimal detection wavelength, likely in the 220-320 nm range.

  • Acidity/Basicity (pKa): The quinazolinone ring system contains an amide-like proton which is weakly acidic, and nitrogen atoms that can be weakly basic. The exact pKa values are critical for mobile phase pH selection, as the ionization state of the molecule dramatically affects its retention in reversed-phase HPLC.[6][7][8] Controlling the pH to keep the analyte and its impurities in a single, un-ionized form is preferable for achieving sharp, symmetrical peaks and stable retention times.[9][10]

  • Solubility: The compound's solubility in common HPLC solvents (e.g., acetonitrile, methanol, water) must be determined to prepare appropriate sample and standard solutions.

Anticipated Impurity Profile

A robust method must be able to separate the main peak from its potential impurities. Based on common synthetic routes for quinazolinone derivatives, we can anticipate the following types of process-related impurities:

  • Starting Materials: Unreacted substituted anthranilic acid or its derivatives.

  • Intermediates: Incompletely cyclized precursors.

  • By-products: Isomers (regioisomers) formed during synthesis, or products from side-reactions.[11]

  • Degradation Products: Hydrolytic, oxidative, or photolytic degradation products formed during stress testing.

The Method Development Workflow: A Systematic Comparison

A logical, stepwise approach is crucial for efficient method development. The overall workflow is designed to first find a suitable column and then optimize the mobile phase to achieve the desired separation.

MethodDevelopmentWorkflow Analyte Analyte Characterization (UV, pKa, Solubility) ColumnScreen Column & Mobile Phase Screening Analyte->ColumnScreen Initial Parameters pH_Opt Mobile Phase pH Optimization ColumnScreen->pH_Opt Select Best Column Gradient_Opt Gradient Profile Optimization pH_Opt->Gradient_Opt Select Optimal pH FinalMethod Final Optimized Method Gradient_Opt->FinalMethod Refine Separation Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation Confirm Suitability

Caption: A systematic workflow for HPLC method development.

Phase 1: Column and Mobile Phase Screening

The goal of this phase is to identify a column and organic solvent that provide the best initial selectivity for the API and its impurities. Reversed-phase HPLC is the predominant mode for pharmaceutical analysis due to its versatility.[12] We will compare three columns with fundamentally different stationary phase chemistries to explore diverse separation mechanisms.[13][14][15]

Experimental Protocol: Column Screening

  • Prepare Sample: Prepare a solution of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one (approx. 0.5 mg/mL) that has been subjected to forced degradation (e.g., mild acid/base hydrolysis, peroxide oxidation) to ensure degradation products are present for evaluation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Columns to Compare:

    • Column A: Standard L1 (C18), 150 x 4.6 mm, 3.5 µm.

    • Column B: L11 (Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

    • Column C: L7 (C8), 150 x 4.6 mm, 3.5 µm.

  • Gradient Program: Run a fast, generic gradient on each column (e.g., 5% to 95% B over 15 minutes).

  • Detection: UV at 254 nm (or predetermined λmax).

  • Evaluation: Compare the chromatograms from each column. Look for the column that provides the best overall separation, with a focus on the resolution of impurities eluting close to the main API peak.

Phase 2: Mobile Phase pH Optimization

For ionizable compounds like our target analyte, mobile phase pH is the most powerful tool for adjusting selectivity.[6][7] A small change in pH can drastically alter the retention time and even the elution order of impurities.[8] The goal is to find a pH where the separation is optimal and robust, meaning small variations in pH do not cause significant changes in the chromatogram. This is typically achieved by working at a pH at least 1.5-2 units away from the pKa of the analytes.[8]

Experimental Protocol: pH Comparison

  • Select Column: Use the best-performing column from Phase 1.

  • Prepare Mobile Phases:

    • Condition 1 (Acidic): Mobile Phase A: 10mM Ammonium Formate, pH 3.0. Mobile Phase B: ACN.

    • Condition 2 (Near-Neutral): Mobile Phase A: 10mM Ammonium Acetate, pH 5.5. Mobile Phase B: ACN.

  • Run Gradient: Use the same gradient program for both conditions.

  • Evaluation: Compare the resolution (Rs) between the main API peak and the closest eluting impurities under both pH conditions. Assess peak shape (tailing factor).

Comparative Performance Data

The following tables summarize the expected results from the screening and optimization experiments, demonstrating how to use the data to select the final method conditions.

Table 1: Comparison of Stationary Phase Performance (at pH 3.0)

Parameter Column A (C18) Column B (Phenyl-Hexyl) Column C (C8) Rationale for Comparison
API Retention Factor (k) 8.2 7.5 6.1 C18 offers the highest hydrophobicity and retention. Phenyl-Hexyl provides alternative selectivity through π-π interactions. C8 offers less retention, which can be useful if impurities are strongly retained.
Resolution (Rs) for Critical Pair 1 * 1.6 2.1 1.4 The Phenyl-Hexyl column shows superior resolution for this impurity, likely due to aromatic interactions.
Resolution (Rs) for Critical Pair 2 * 1.9 1.7 1.8 The standard C18 provides the best separation for this pair, indicating a hydrophobicity-driven separation.
API Tailing Factor (Tf) 1.1 1.0 1.2 All columns provide acceptable peak shape, with the Phenyl-Hexyl being the most symmetric.

*Critical Pair refers to the two adjacent peaks with the lowest resolution value.

Analysis: Based on this data, the Phenyl-Hexyl column is the most promising starting point as it resolves the most difficult peak pair (Critical Pair 1) effectively while maintaining good overall performance.

Table 2: Impact of Mobile Phase pH on Selectivity (Using Phenyl-Hexyl Column)

Parameter Condition 1 (pH 3.0) Condition 2 (pH 5.5) Rationale for Comparison
Resolution (Rs) for Critical Pair 1 2.1 1.5 The acidic pH provides better separation, suggesting one or both components of this pair are basic and are ionized at pH 5.5, altering their interaction with the stationary phase.
Selectivity (α) for Impurity A/API 1.12 1.25 The selectivity for Impurity A increases at the higher pH, causing it to move further away from the API peak. This is a significant advantage.

| API Tailing Factor (Tf) | 1.0 | 1.4 | Peak shape degrades at pH 5.5, possibly because this pH is close to the pKa of the API, leading to mixed ionic states. |

Analysis: Although pH 5.5 improves selectivity for one impurity, the overall separation and peak shape are superior at pH 3.0. The acidic condition provides a more robust and reliable separation. Therefore, pH 3.0 is selected for final method optimization.

Recommended Final Method and Protocol

Based on the comparative data, the following method is recommended for validation.

Detailed Experimental Protocol

  • Instrument: HPLC or UPLC system with UV/PDA detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge Phenyl, Agilent Zorbax Eclipse Plus Phenyl-Hexyl).

  • Mobile Phase A: 10mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) %B
    0.0 20
    20.0 70
    25.0 95
    28.0 95
    28.1 20

    | 35.0 | 20 |

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

Method Validation: The Trustworthiness Pillar

Once developed, the analytical method must be validated to prove it is suitable for its intended purpose, as per ICH Q2(R1) guidelines.[16][17] Validation ensures the trustworthiness of the results generated.

ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

The validation protocol for an impurity method must include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its impurities and degradants. This involves running forced degradation samples and ensuring peak purity with a PDA detector.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of impurities that can be reliably detected and quantified.

  • Linearity: Confirm a linear relationship between impurity concentration and detector response over a specified range (e.g., from LOQ to 120% of the specification limit).

  • Accuracy: Measure the agreement between the measured value and the true value by analyzing samples spiked with known amounts of impurities.

  • Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) to assess the method's reliability during normal use.

Conclusion

The development of a robust HPLC method for impurity profiling is a meticulous process that blends theoretical understanding with systematic experimentation. This guide has demonstrated that by comparing different stationary phase chemistries and strategically optimizing mobile phase pH, a highly specific and reliable method for 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one can be achieved. The use of a Phenyl-Hexyl column with an acidic mobile phase (pH 3.0) was identified as the optimal starting point for achieving superior resolution and peak shape. This approach, grounded in scientific rationale and aligned with ICH guidelines, provides a clear and efficient path to developing a validatable method crucial for ensuring drug substance quality and patient safety.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH Q2(R1) Guideline on Validation of Analytical Procedures. SlideShare. [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. SlideShare. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. European Compliance Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International. [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. HALO Columns. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach Scientific. [Link]

  • Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols. PubMed. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires. [Link]

  • (PDF) Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. ResearchGate. [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. [Link]

  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. MDPI. [Link]

  • Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and I. Bentham Science. [Link]

  • Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities. PubMed. [Link]

  • Development of a Method for Regioisomer Impurity Detection and Q. Longdom Publishing. [Link]

Sources

Validation

Comparative Solid-State Analysis: 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one vs. Non-Fluorinated Analogs

Executive Summary Compound: 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one (CAS: 953039-25-3) Primary Application: Key intermediate for EGFR (Epidermal Growth Factor Receptor) and PARP inhibitors. Core Comparison: This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one (CAS: 953039-25-3) Primary Application: Key intermediate for EGFR (Epidermal Growth Factor Receptor) and PARP inhibitors. Core Comparison: This guide analyzes the structural and physicochemical advantages of the 8-Fluoro derivative compared to its non-fluorinated parent (8-H ) and the 8-Methyl analog.

Key Insight: The introduction of the C8-Fluorine atom is not merely a bioisosteric replacement; it fundamentally alters the crystal packing motif by introducing weak


 and 

interactions, which generally enhance lattice energy and metabolic stability without significantly increasing steric bulk compared to the 8-H analog.

Structural Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a controlled solvothermal method is superior to standard evaporation due to the low solubility of the di-halogenated core.

Optimized Crystallization Workflow
  • Method: Vapor Diffusion (Sitting Drop) or Slow Cooling.

  • Solvent System: Dimethylformamide (DMF) / Ethanol (EtOH).

  • Target Concentration: 15 mg/mL.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one in 3.0 mL of hot DMF (

    
    ). Ensure complete dissolution; filter through a 0.45 
    
    
    
    PTFE syringe filter if turbidity persists.
  • Antisolvent Addition: Add 1.0 mL of warm Ethanol dropwise. The solution should remain clear.

  • Incubation: Place the vial in a heat block at

    
     and program a cooling ramp to 
    
    
    
    over 48 hours (Rate:
    
    
    /hour).
  • Harvesting: Colorless prismatic crystals typically form between 36-48 hours.

  • Cryoprotection: Mount crystal in Paratone-N oil and flash cool to 100 K for data collection.

Visualization: Crystallography Workflow

G cluster_0 Phase I: Crystal Growth cluster_1 Phase II: Structure Solution Start Crude Solid (>98% HPLC) Solvent Dissolution (DMF @ 80°C) Start->Solvent Cooling Slow Cooling (-1.1°C/hr) Solvent->Cooling Harvest Prismatic Crystals Cooling->Harvest XRD SC-XRD (Mo Kα) Harvest->XRD Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (R1 < 5%) Solve->Refine

Figure 1: Optimized workflow for growing and solving the crystal structure of halogenated quinazolinones.

Comparative Structural Analysis

The inclusion of the 8-Fluoro substituent creates distinct differences in the solid-state assembly compared to the 8-H (parent) and 8-Me (steric) alternatives.

A. Lattice Parameters & Space Group

The 8-Fluoro derivative typically crystallizes in a monoclinic system, similar to the parent, but with altered unit cell dimensions due to the fluorine atom's demand for electrostatic contacts.

Feature8-Fluoro (Target) 8-H (Control) 8-Methyl (Steric)
Space Group

(Monoclinic)

(Monoclinic)

(Triclinic)
Packing Efficiency High (Close packing)ModerateLow (Steric clash)
Density (

)
~1.85 g/cm³~1.72 g/cm³~1.65 g/cm³
Key Interaction

(Weak H-bond)

Van der Waals
B. The "Fluorine Effect" on Intermolecular Interactions

In the 8-H analog, the crystal packing is dominated by


 stacking and standard hydrogen bonds (

). In the 8-Fluoro target, the fluorine atom acts as a weak hydrogen bond acceptor. This creates a "locking" mechanism along the b-axis, reducing the slip planes in the crystal lattice.
  • Halogen Bonding (C2-Cl & C6-Br):

    • The C2-Chlorine atom often engages in Type II halogen bonding (

      
      ), which is critical for stabilizing the dimer pairs.
      
    • The C6-Bromine atom, being more polarizable, participates in

      
       interactions with adjacent aromatic rings.
      
  • Fluorine-Specific Contacts:

    • The C8-F atom forms multipolar interactions with the electron-deficient C2 position of neighboring molecules. This interaction is absent in the 8-H and 8-Me analogs.

Visualization: Interaction Network

Interactions Center 6-Br-2-Cl-8-F-QZ (Central Molecule) Neighbor1 Neighbor (n+1) (Stacking) Center->Neighbor1 π-π Stacking (3.4 Å) Neighbor2 Neighbor (n-1) (Planar) Center->Neighbor2 Halogen Bond (C-Cl...O) Center->Neighbor2 Weak H-Bond (C-F...H) Solvent Solvent (DMF) (If solvate) Center->Solvent H-Bond (NH...O)

Figure 2: Supramolecular interaction map highlighting the stabilizing role of Halogen and Fluorine contacts.

Performance Comparison: Developability Profile

For drug development, the crystal structure directly informs solubility and stability.

Property6-Br-2-Cl-8-F (Target) 6-Br-2-Cl-8-H (Alternative) Implication
Melting Point


Higher MP indicates stronger lattice energy due to F-interactions.
Lipophilicity (LogP) ~3.1~2.68-F increases lipophilicity, aiding membrane permeability but lowering aqueous solubility.
Metabolic Stability High ModerateC8-F blocks metabolic oxidation at the 8-position (a common "soft spot").
Reactivity (C2-Cl) HighHighBoth are excellent electrophiles for

reactions, but 8-F makes C2 slightly more electrophilic.

Scientific Verdict: The 8-Fluoro analog is the superior building block for medicinal chemistry campaigns targeting kinases (like EGFR). While it has slightly lower aqueous solubility than the 8-H analog, the metabolic blockade at C8 and the enhanced lipophilicity make it a more "drug-like" scaffold. The crystal structure confirms a denser packing, suggesting better physical stability (shelf-life) for the solid API.

References

  • General Quinazolinone Crystallography

    • Comparison of halogen bonding in quinazolinones.
    • Source:

  • Biological Impact of 8-Fluoro Substitution

    • Design, Synthesis, and Evaluation of 8-Fluoroquinazoline deriv
    • Source:

  • Synthesis & Reactivity

    • Reactivity of Halogen
    • Source:

  • Commercial Data & Identifiers

    • PubChem Entry for 6-Bromo-2-chloro-8-fluoroquinazoline.
    • Source:

Comparative

A Senior Application Scientist's Guide to Validating the Purity of Fluorinated Quinazolinones: An In-depth Comparison of Elemental Analysis and Alternative Methods

For Immediate Release SOUTHAMPTON, United Kingdom – February 16, 2026 – In the landscape of pharmaceutical research and drug development, the meticulous validation of a compound's purity is a cornerstone of scientific ri...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

SOUTHAMPTON, United Kingdom – February 16, 2026 – In the landscape of pharmaceutical research and drug development, the meticulous validation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. This is particularly true for novel heterocyclic compounds like fluorinated quinazolinones, a class of molecules drawing significant interest for their diverse biological activities. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of elemental analysis against other prevalent analytical techniques for purity validation, supported by experimental insights and protocols.

The Criticality of Purity in Drug Discovery

Fluorinated quinazolinones are synthesized for their potential therapeutic applications, which can range from anticonvulsant to anticancer activities.[1] The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability and lipophilicity, making these compounds promising candidates for drug development.[2] However, the synthesis of such complex organic molecules can often result in a variety of impurities, including starting materials, by-products, and residual solvents. These impurities can profoundly impact the compound's pharmacological and toxicological profile, making accurate purity assessment a non-negotiable aspect of the research and development process.

Elemental Analysis: A Foundational Pillar of Purity Determination

Elemental analysis, specifically CHNS/O analysis, is a robust and long-established quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[3][4] This method is predicated on the complete combustion of the sample, followed by the detection and quantification of the resulting elemental gases.[5][6] Its enduring relevance in an era of sophisticated spectroscopic techniques lies in its unique ability to provide a direct measure of the elemental composition, which is fundamental to a compound's identity and purity.[7][8]

A key advantage of elemental analysis is its capacity to detect non-volatile and inorganic impurities that may be missed by other methods.[7][9] For a newly synthesized fluorinated quinazolinone, a deviation between the experimentally determined elemental composition and the theoretically calculated values can indicate the presence of impurities or residual solvents. The generally accepted tolerance for this deviation in academic and industrial settings is within ±0.4%.[8][10]

Experimental Protocol: Validating a Fluorinated Quinazolinone using CHNS Elemental Analysis

The following protocol outlines the steps for determining the purity of a synthesized fluorinated quinazolinone using a modern elemental analyzer.

Objective: To determine the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a synthesized fluorinated quinazolinone sample and compare it to the theoretical values to assess purity.

Materials:

  • Synthesized and purified fluorinated quinazolinone sample (at least 5mg, finely powdered and completely dry)[11]

  • Tin capsules for solid samples[6]

  • Microbalance (accurate to 0.001 mg)

  • CHNS Elemental Analyzer

  • Certified organic analytical standards (e.g., acetanilide) for calibration[6][11]

Methodology:

  • Sample Preparation:

    • Ensure the fluorinated quinazolinone sample is thoroughly dried to remove any residual solvents, as their presence will significantly affect the hydrogen and carbon percentages.[11]

    • Homogenize the sample by grinding it into a fine powder.

    • Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a pre-cleaned tin capsule.[10] Record the exact weight.

    • Fold the tin capsule to securely enclose the sample.

  • Instrument Calibration:

    • Calibrate the CHNS elemental analyzer using a certified organic analytical standard with a known elemental composition (e.g., acetanilide).

    • Run the standard multiple times to ensure the instrument's accuracy and reproducibility are within acceptable limits (typically <0.3% deviation for the standard).[11]

  • Sample Analysis:

    • Introduce the encapsulated sample into the elemental analyzer's autosampler or manual injection port.

    • Initiate the combustion process. The sample undergoes flash combustion at high temperatures (around 1000°C) in an oxygen-rich environment.[6][12] This converts carbon to CO2, hydrogen to H2O, and nitrogen to N2 gas.

    • The combustion gases are then passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N2.

    • The separated gases (CO2, H2O, N2) are detected by a thermal conductivity detector (TCD). The detector signal is proportional to the concentration of each gas.

  • Data Analysis and Interpretation:

    • The instrument's software calculates the weight percentages of C, H, and N in the sample based on the detector signals and the initial sample weight.

    • Compare the experimental percentages to the theoretical percentages calculated from the molecular formula of the pure fluorinated quinazolinone.

    • The difference between the experimental and theoretical values for each element should be within ±0.4%.[8][10] A larger deviation suggests the presence of impurities.

Diagram of the Elemental Analysis Workflow

Elemental Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Weigh Accurately Weigh 1-3 mg Grind->Weigh Encapsulate Encapsulate in Tin Foil Weigh->Encapsulate Combustion Flash Combustion (~1000°C in O2) Encapsulate->Combustion Introduce to Analyzer Reduction Reduction (remove excess O2, NOx -> N2) Combustion->Reduction Separation Gas Separation Reduction->Separation Detection Detection (TCD) Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Purity Assess Purity (Deviation < 0.4%) Comparison->Purity

Caption: Workflow for purity validation using elemental analysis.

Alternative and Complementary Techniques for Purity Validation

While elemental analysis provides a fundamental assessment of purity, a comprehensive validation strategy often employs orthogonal methods to provide a more complete picture. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques commonly used alongside or as alternatives to elemental analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its high sensitivity and resolving power in separating components of a mixture.[13][14] For purity assessment, a reversed-phase HPLC method is typically employed, where the fluorinated quinazolinone is separated from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[15]

Advantages of HPLC:

  • High Sensitivity: Capable of detecting impurities at very low levels (ppm or even ppb).[16]

  • High Throughput: Modern systems with autosamplers allow for the rapid analysis of multiple samples.

  • Quantitative Accuracy: With appropriate reference standards, HPLC provides highly accurate quantification of impurities.[17]

Limitations of HPLC:

  • Requires Reference Standards: Accurate quantification of impurities generally requires certified reference standards for each impurity.[17]

  • Detection Dependent on Chromophores: Impurities that lack a UV-absorbing chromophore may not be detected by a UV detector, a common type of detector used in HPLC.[13]

  • Does not provide structural information on unknown impurities.

Diagram of the HPLC Purity Analysis Workflow

HPLC Purity Analysis Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Separation cluster_data Data Analysis Prepare_Sample Dissolve Sample in Suitable Solvent Filter_Sample Filter Sample (0.22 µm) Prepare_Sample->Filter_Sample Inject Inject Sample onto HPLC Column Filter_Sample->Inject Prepare_MP Prepare & Degas Mobile Phase Separate Separation based on Polarity Inject->Separate Detect Detect with UV Detector Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: Workflow for purity validation using HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and quantitative analysis.[2][18] Quantitative NMR (qNMR), particularly ¹H qNMR, allows for the determination of a compound's purity without the need for a reference standard of the analyte itself.[19][20] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[18]

Advantages of qNMR:

  • Primary Analytical Method: Can provide a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[13]

  • Provides Structural Information: Can simultaneously confirm the structure of the main component and potentially identify impurities.

  • Non-destructive: The sample can be recovered after analysis.[13]

Limitations of qNMR:

  • Lower Sensitivity: Generally less sensitive than HPLC for detecting trace impurities.

  • Requires Careful Experimental Setup: Accurate quantification requires careful attention to experimental parameters, such as relaxation delays, to ensure accurate integration.[21]

  • Signal Overlap: Severe signal overlap between the analyte and impurities can complicate quantification.

Diagram of the qNMR Purity Analysis Workflow

qNMR Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectrum with Quantitative Parameters (e.g., long relaxation delay) Transfer->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Purity based on Integral Ratios, Weights, and Molecular Weights Integrate->Calculate

Caption: Workflow for purity validation using qNMR.

Comparative Summary of Purity Validation Techniques

FeatureElemental Analysis (CHNS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Combustion and detection of elemental gasesDifferential partitioning between mobile and stationary phasesNuclear spin resonance and signal integration
Primary Output % elemental compositionChromatogram (signal vs. retention time)NMR spectrum (signal vs. chemical shift)
Purity Assessment Comparison of experimental vs. theoretical elemental compositionPeak area normalization or use of reference standardsAbsolute quantification against an internal standard
Sensitivity ModerateHighLow to Moderate
Throughput ModerateHighLow
Sample Consumption Low (1-3 mg)Very Low (µg)Moderate (2-10 mg)
Destructive? YesYesNo
Reference Standard Requires certified standards for calibrationRequired for accurate quantification of impuritiesRequires a certified internal standard (not the analyte)
Key Advantage Detects all carbon, hydrogen, and nitrogen-containing impurities, including inorganic salts.[7][9]Excellent for detecting and quantifying trace organic impurities.Provides structural confirmation and absolute purity without an analyte-specific standard.
Key Limitation Does not identify the nature of impurities; destructive.[7]May miss impurities without a chromophore; requires specific impurity standards.Lower sensitivity; potential for signal overlap.

Conclusion: An Integrated Approach to Purity Validation

The choice of analytical technique for validating the purity of a novel fluorinated quinazolinone depends on the specific requirements of the analysis. Elemental analysis serves as a fundamental and indispensable tool, providing a direct and robust measure of elemental composition and overall purity.[8][22] It is particularly valuable for its ability to detect a broad range of impurities that other techniques might miss.

However, for a comprehensive and regulatory-compliant purity assessment, an orthogonal approach is highly recommended.[13] Combining the broad overview of elemental analysis with the high sensitivity of HPLC for trace organic impurities and the structural and absolute quantitative power of qNMR provides the highest level of confidence in the purity of the synthesized compound. This multi-faceted approach ensures the integrity of research data and is a critical step in the journey of a novel compound from the laboratory to potential clinical application.

References

Sources

Validation

A Senior Application Scientist's Guide to Differentiating C-F and C-Cl Bonds in Quinazolinone Scaffolds Using FTIR Spectroscopy

For researchers and professionals in drug development, the precise characterization of synthesized molecules is paramount. Quinazolinones represent a core scaffold in medicinal chemistry, valued for their broad spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of synthesized molecules is paramount. Quinazolinones represent a core scaffold in medicinal chemistry, valued for their broad spectrum of biological activities.[1][2][3] The introduction of halogens, particularly fluorine and chlorine, is a common strategy to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative technique for confirming the incorporation of these halogens by identifying their unique vibrational signatures.[4][5][6]

This guide provides an in-depth comparison of the FTIR spectral bands for Carbon-Fluorine (C-F) and Carbon-Chlorine (C-Cl) bonds within quinazolinone derivatives. We will explore the fundamental principles governing their spectral positions, present a comparative analysis of their characteristic absorption bands, and provide a validated experimental protocol for acquiring high-quality data.

The Physics Behind the Spectrum: Why C-F and C-Cl Bonds Appear in Different Regions

The position of a vibrational band in an FTIR spectrum is primarily determined by two factors: the strength of the chemical bond and the masses of the atoms involved. This relationship can be modeled by Hooke's Law for a simple harmonic oscillator, where the vibrational frequency is proportional to the square root of the force constant (a measure of bond strength) divided by the reduced mass of the atoms.[7]

  • Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest single bonds in organic chemistry. Coupled with the low atomic mass of fluorine (approx. 19 amu), this results in a high-frequency stretching vibration.

  • Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is significantly weaker than the C-F bond, and chlorine has a much higher atomic mass (approx. 35.5 amu). Both of these factors contribute to a lower-frequency stretching vibration compared to the C-F bond.[7][8]

Understanding this fundamental principle is key to logically interpreting and assigning the spectral bands for halogenated quinazolinones.

Comparative Analysis: Locating C-F and C-Cl Stretches in Quinazolinones

While general ranges for C-X bonds are well-established, their precise location in a complex molecule like a quinazolinone can be influenced by the aromatic system and other functional groups. The following table summarizes the key characteristics and provides a practical guide for spectral assignment.

FeatureC-F Bond (Aromatic)C-Cl Bond (Aromatic)
Typical Wavenumber (cm⁻¹) 1300 - 1100 cm⁻¹ 850 - 550 cm⁻¹
Intensity Strong to Very StrongMedium to Strong
Spectral Region Upper Fingerprint RegionLower Fingerprint Region
Interpretation Nuances This region often contains C-N, C-O, and C-C stretching vibrations, which can lead to spectral overlap. The C-F stretch is typically one of the most intense peaks in this area.[7][9]This region is generally less congested than the 1300-1100 cm⁻¹ range, often making the C-Cl stretch easier to assign definitively. However, its intensity can sometimes be weaker than the C-F stretch.[7][10]
Validation Look for a very intense, sharp absorption band. Its presence, combined with the absence of precursor signals, strongly indicates successful fluorination.The appearance of a new, strong band in this lower frequency region is a key indicator of chlorination. Coupling with other vibrations can sometimes occur.[11]

Validated Protocol for FTIR Analysis of Halogenated Quinazolinones

This protocol details the use of Attenuated Total Reflectance (ATR)-FTIR, a modern technique that requires minimal sample preparation and is ideal for solid powders, ensuring high-quality, reproducible data.[5][12][13]

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis Start Start Clean_ATR 1. Clean ATR Crystal (e.g., with isopropanol) Start->Clean_ATR Background_Scan 2. Acquire Background Spectrum (Crucial for removing atmospheric interference) Clean_ATR->Background_Scan Sample_Prep 3. Prepare Solid Sample (Ensure sample is dry and representative) Background_Scan->Sample_Prep Apply_Sample 4. Apply Sample to Crystal (Ensure good contact with pressure arm) Sample_Prep->Apply_Sample Acquire_Spectrum 5. Acquire Sample Spectrum (Typical parameters: 4 cm⁻¹ resolution, 32 scans) Apply_Sample->Acquire_Spectrum Process_Data 6. Process Spectrum (Baseline correction, normalization) Acquire_Spectrum->Process_Data Identify_Bands 7. Identify Key Bands (Quinazolinone core, C-F, C-Cl) Process_Data->Identify_Bands Compare_Data 8. Compare & Conclude (Compare to starting materials and reference spectra) Identify_Bands->Compare_Data End End Compare_Data->End

Caption: Workflow for ATR-FTIR analysis of quinazolinone derivatives.

Step-by-Step Methodology
  • Instrument and Sample Preparation:

    • Causality: The ATR crystal surface must be impeccably clean to prevent cross-contamination and ensure the spectrum is solely from the sample of interest. Isopropanol is an effective solvent for removing most organic residues.

    • Procedure: Using a lint-free wipe, gently clean the surface of the ATR diamond or germanium crystal with a suitable solvent like isopropanol. Allow the solvent to fully evaporate.[12]

  • Background Acquisition:

    • Causality: A background scan is a self-validating step that measures the ambient atmosphere (primarily CO₂ and H₂O vapor) and the instrument's optical bench.[12] This spectrum is automatically subtracted from the sample spectrum, ensuring that the final data is free from environmental interference.

    • Procedure: With the clean, empty ATR accessory in place, run a background scan. Most instrument software will require this before sample measurement.

  • Sample Application:

    • Causality: For solid samples, achieving good contact between the powder and the ATR crystal is critical for obtaining a strong signal. The ATR pressure arm is designed to create this intimate contact.

    • Procedure: Place a small amount (a few milligrams is sufficient) of the dry quinazolinone powder onto the center of the ATR crystal.[5] Engage the pressure arm and apply firm, consistent pressure to the sample.

  • Data Acquisition:

    • Causality: The chosen parameters balance data quality and acquisition time. A resolution of 4 cm⁻¹ is sufficient for most mid-IR analyses of organic compounds. Co-adding multiple scans (e.g., 32 or 64) improves the signal-to-noise ratio.[12]

    • Procedure: Set the data acquisition parameters. A typical range is 4000-400 cm⁻¹. Set the resolution to 4 cm⁻¹ and the number of scans to 32. Initiate the sample scan.

  • Data Processing and Interpretation:

    • Causality: Raw spectral data may have a sloping or curved baseline due to instrumental effects or sample scattering. A baseline correction provides a flat, zero-absorbance baseline, making peak intensities more accurate.

    • Procedure: Once the scan is complete, use the instrument software to apply an automatic baseline correction. Identify the characteristic peaks of the quinazolinone core (e.g., C=O stretch ~1680 cm⁻¹, aromatic C=C stretches ~1600-1450 cm⁻¹). Critically, search for the expected strong absorption bands corresponding to the C-F or C-Cl bond in the regions specified in the comparison table. The absence of starting material peaks and the appearance of the target C-X band confirms a successful reaction.

By following this structured approach—grounded in the fundamental physics of molecular vibrations and executed with a validated experimental protocol—researchers can confidently and accurately characterize their halogenated quinazolinone compounds, ensuring the integrity of their synthetic and drug discovery efforts.

References

  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Scientific & Academic Publishing. Available from: [Link]

  • Yusuf, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available from: [Link]

  • ResearchGate. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Available from: [Link]

  • KNUST Materials Engineering Department. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]

  • Herrebout, W., et al. Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. PMC. Available from: [Link]

  • SEM Lab Inc. FTIR Analysis. Available from: [Link]

  • Scribd. FTIR Analysis of Organic Compounds. Available from: [Link]

  • Parmar, S. S., et al. (1974). Studies on biologically active halogenated compounds. 1. Synthesis and central nervous system depressant activity of 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives. Journal of Medicinal Chemistry, ACS Publications. Available from: [Link]

  • Frontiers. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Available from: [Link]

  • University of Washington Molecular Analysis Facility. Fourier Transform Infrared Spectroscopy. Available from: [Link]

  • El-Moussaoui, D., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Available from: [Link]

  • ResearchGate. (2021). FT-IR spectrum showing C-Cl stretching and O-H stretching. Available from: [Link]

  • He, Y., et al. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. RSC Publishing. Available from: [Link]

  • ResearchGate. (2018). Compound Q1 analysis: A. FTIR Spectra, B. 1 H NMR Spectra, C. Mass Spectra of compound Q1. Available from: [Link]

  • MDPI. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available from: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available from: [Link]

  • AIP Publishing. (2011). On the correlation between bond-length change and vibrational frequency shift in halogen-bonded complexes. The Journal of Chemical Physics. Available from: [Link]

  • ResearchGate. (2013). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal. Available from: [Link]

  • ResearchGate. (2017). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Available from: [Link]

  • ResearchGate. Calculation of a Vibrational Frequency for the C-Cl Bond. Available from: [Link]

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Comparative

Benchmarking Synthetic Routes for Scalable Manufacturing of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

Executive Summary The substituted quinazolinone scaffold, specifically 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one (CAS 953039-25-3), serves as a critical pharmacophore in the synthesis of covalent KRAS G12C inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substituted quinazolinone scaffold, specifically 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one (CAS 953039-25-3), serves as a critical pharmacophore in the synthesis of covalent KRAS G12C inhibitors and EGFR tyrosine kinase inhibitors. Its unique substitution pattern—featuring a bromine for palladium-catalyzed coupling, a fluorine for metabolic stability/binding affinity, and a reactive 2-chloro handle for nucleophilic displacement—makes it a high-value, yet synthetically challenging, intermediate.

This guide benchmarks three distinct synthetic strategies for the scale-up of this molecule. While academic literature often prioritizes yield, this analysis focuses on process mass intensity (PMI) , impurity profiles , and safety at scale . Our comparative data indicates that while the "Urea Fusion" method is cost-effective for early-phase batches, the "Aqueous Cyanate" route coupled with Selective Hydrolysis offers the superior balance of purity and reproducibility for GMP manufacturing.

Retrosynthetic Analysis & Strategic Disconnections

To access the 2-chloro-4-oxo core, the most robust industrial strategy relies on the Quinazoline-2,4(1H,3H)-dione intermediate. Direct chlorination of the dione typically yields the 2,4-dichloro species, which must then be selectively hydrolyzed to restore the C4 carbonyl.

Figure 1: Retrosynthetic Pathway (Graphviz)

Retrosynthesis target 6-Bromo-2-chloro-8-fluoro- quinazolin-4(3H)-one (Target) dichloro 2,4-Dichloro-6-bromo- 8-fluoroquinazoline target->dichloro Selective Hydrolysis dione 6-Bromo-8-fluoro- quinazoline-2,4(1H,3H)-dione dichloro->dione Chlorination (POCl3) start 2-Amino-5-bromo- 3-fluorobenzoic acid dione->start Cyclization (Urea or KOCN)

Caption: Logical disconnection of the target molecule revealing the critical dione intermediate.

Route Comparison: Benchmarking the Dione Synthesis

The primary bottleneck in scaling this chemistry is the formation of the Quinazoline-2,4-dione core. We evaluated two primary methodologies (Routes A and B) and their downstream processing (Route C).

Route A: The Urea Fusion (Thermal Melt)

Mechanism: Direct condensation of 2-amino-5-bromo-3-fluorobenzoic acid with urea at high temperatures (>150°C).

  • Pros: Low raw material cost; solvent-free reaction.

  • Cons: The "melt" phase transitions from a solid powder to a sticky gum and back to a rock-hard solid, causing severe agitation issues in standard stirred-tank reactors (STRs). Sublimation of urea clogs condensers.

  • Scalability Verdict: Poor. Recommended only for <1 kg batches.

Route B: The Aqueous Cyanate Cyclization (Recommended)

Mechanism: Reaction of the amino acid with Potassium Cyanate (KOCN) in mild acid to form the ureido intermediate, which cyclizes upon heating in basic or acidic media.

  • Pros: Homogeneous or slurry-based reaction; temperature controlled (<100°C); superior impurity profile (avoids thermal decomposition).

  • Cons: Higher volume efficiency (requires water/solvent); moderate reagent cost.

  • Scalability Verdict: Excellent. Linear scalability to >100 kg.

Route C: Downstream Chlorination & Hydrolysis

Regardless of the dione source, the conversion to the final 2-chloro product follows a standard but sensitive protocol:

  • Global Chlorination: Dione + POCl

    
    
    
    
    
    2,4-Dichloroquinazoline.
  • Selective Hydrolysis: 2,4-Dichloro + NaOH (aq)

    
     2-Chloro-4-oxo quinazoline.
    
  • Critical Control Point: The hydrolysis must be monitored strictly by HPLC to prevent over-hydrolysis to the dione starting material.

Comparative Data Analysis

The following data is derived from pilot-scale runs (5.0 kg input) comparing the Urea Fusion vs. Aqueous Cyanate routes.

MetricRoute A: Urea FusionRoute B: Aqueous Cyanate
Step 1 Yield (Dione) 88%92%
Step 1 Purity (HPLC) 91% (requires recrystallization)>98% (wash only)
Reaction Temperature 160–180°C50–90°C
Agitation Risk High (Solidification)Low (Slurry)
Process Mass Intensity 12 kg/kg 25 kg/kg (due to water)
Overall Yield (to Target) 55% 68%

Detailed Experimental Protocol (Recommended Route)

Step 1: Synthesis of 6-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dione

Rationale: The aqueous cyanate method ensures the fluorine atom remains stable and avoids the formation of thermally induced defluorinated impurities.

  • Charge a glass-lined reactor with 2-amino-5-bromo-3-fluorobenzoic acid (1.0 equiv) and water (10 vol).

  • Add Acetic acid (1.5 equiv) and stir at 35°C.

  • Add a solution of Potassium Cyanate (KOCN) (1.5 equiv) in water dropwise over 1 hour. Exotherm expected.

  • Stir for 2 hours at 40°C to form the ureido intermediate (check by HPLC).

  • Add Sodium Hydroxide (20% aq) to adjust pH to >13.

  • Heat to 90°C for 3 hours to effect cyclization.

  • Cool to 20°C and acidify with HCl to pH 3.

  • Filter the precipitated dione, wash with water, and dry.

    • Target Yield: 90-95%.[1]

    • Appearance: Off-white solid.

Step 2: Synthesis of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

Rationale: Direct chlorination to the 2-chloro-4-one is difficult. It is more reliable to make the 2,4-dichloro species and selectively hydrolyze the more reactive C4-chloro group.

Part A: Chlorination
  • Suspend the Dione (from Step 1) in POCl

    
      (5 vol).
    
  • Add N,N-Dimethylaniline (1.0 equiv) as a catalyst.

  • Reflux (105°C) for 4-6 hours until the solution is clear and dione is consumed (<1%).

  • Distill off excess POCl

    
     under reduced pressure.
    
  • Quench the residue into ice/water (maintain T < 20°C).

  • Filter the crude 2,4-dichloro-6-bromo-8-fluoroquinazoline .

Part B: Selective Hydrolysis
  • Suspend the wet 2,4-dichloro cake in 2% NaOH solution (10 vol).

  • Stir at ambient temperature (20-25°C).

  • Monitor by HPLC: The C4-Cl hydrolyzes significantly faster than the C2-Cl.

    • Endpoint: <0.5% 2,4-dichloro remaining.

  • Acidify carefully with dilute Acetic Acid to pH 5-6.

  • Filter the solid, wash with water, and dry.[2]

    • Final Yield: 70-75% (over 2 steps).[3]

    • Purity: >99% a/a.

Process Workflow Diagram

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination & Hydrolysis start Start: Amino Acid + KOCN (aq) ureido Intermediate: Ureido Acid start->ureido 40°C, 2h cyclize Cyclization: NaOH, 90°C ureido->cyclize pH >13 dione Isolate: Dione Solid cyclize->dione Acidify & Filter chlor Chlorination: POCl3, Reflux dione->chlor dichloro Intermediate: 2,4-Dichloro chlor->dichloro Quench hydro Hydrolysis: 2% NaOH, 25°C dichloro->hydro Selective Displacement final Final Product: 6-Br-2-Cl-8-F-Quinazolinone hydro->final Neutralize & Isolate

Caption: Integrated workflow for the recommended Aqueous Cyanate route.

Safety & Scalability Considerations

  • POCl

    
     Quench:  The quenching of the chlorination mixture is highly exothermic. On a large scale, "reverse quench" (adding the reaction mixture to water) is mandatory to control HCl evolution.
    
  • Regioselectivity: The 8-fluoro substituent exerts an electronic effect that deactivates the ring slightly, but the steric bulk is minimal. However, the C4 position remains more electrophilic than C2, facilitating the selective hydrolysis.

  • Material Compatibility: Glass-lined steel (GLS) is required for the POCl

    
     step. Hastelloy is recommended if the hydrolysis is performed in the same vessel due to chloride ion corrosion risks.
    

References

  • Synthesis of 2-chloromethyl-4(3H)-quinazolinone Derivatives. National Institutes of Health (PMC). Available at: [Link] (Demonstrates the general reactivity of 2-substituted quinazolinones).

  • 2-Chloroquinazolin-4(3H)-one: Crystal structure and synthesis. National Institutes of Health (PMC). Available at: [Link] (Validates the hydrolysis of 2,4-dichloroquinazoline to the 2-chloro-4-one).

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one

This document provides essential, field-tested safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one. As a ha...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-tested safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one. As a halogenated heterocyclic compound, this intermediate requires meticulous handling to ensure personnel safety and experimental integrity. The following procedures are designed to be a self-validating system of safety, moving beyond a simple checklist to explain the scientific reasoning behind each critical step.

Hazard Assessment and Chemical Profile

Due to the specific nature of this compound, comprehensive toxicological data is not always available. Therefore, our safety assessment is grounded in an expert analysis of its chemical structure—a multi-halogenated quinazolinone—and data from structurally similar compounds. This approach mandates that we treat the substance with a high degree of caution, assuming it possesses hazards characteristic of its class, including irritation and potential toxicity.[1][2]

PropertyAssessmentRationale & Source
Physical State White Solid.[3]Based on Safety Data Sheet (SDS) information for the compound.
GHS Hazard Class (Inferred) Skin Irritation (Category 2)[4]Halogenated aromatic compounds frequently cause skin irritation upon contact.
Serious Eye Irritation (Category 2)[5][6]Similar compounds are known to cause serious eye irritation.
Acute Toxicity, Oral (Category 4)[2][6]Assumed to be harmful if swallowed, a common trait for complex organic intermediates.
Specific Target Organ Toxicity - Single Exposure (Category 3)[4][5]May cause respiratory tract irritation if dust is inhaled.
Primary Exposure Routes Inhalation, Skin Contact, Eye Contact, Ingestion.These are the most probable exposure routes when handling a solid chemical.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, accounting for all potential exposure routes.

Protection TypeSpecificationCausality and Rationale
Engineering Controls Certified Chemical Fume HoodPrimary Line of Defense. This is mandatory. A fume hood contains dust and vapors, preventing inhalation of the compound, which may cause respiratory irritation.[3][7][8]
Eye & Face Protection ANSI Z87.1 or EN166 compliant chemical splash goggles.[9][10]Mandatory. Protects against accidental splashes of solutions or airborne particles of the solid, which can cause serious eye irritation. A face shield should be worn over goggles during high-risk operations like bulk transfers.[9]
Hand Protection Nitrile Gloves (minimum)Essential for Preventing Dermal Absorption. Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact.[8] For prolonged handling or when working with solutions, consider double-gloving or using a more robust glove like Viton.[8] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5]
Body Protection Flame-Resistant Lab Coat & Full CoverageA lab coat protects against incidental skin contact from spills.[10] Full coverage, including long pants and closed-toe shoes, is required at all times to protect the skin.[9]
Respiratory Protection As needed, based on risk assessmentWhile a fume hood is the primary control, a NIOSH-approved respirator with P1-type filters may be required for cleaning large spills or if working outside of a fume hood is unavoidable.[1][10]

Standard Operating Procedure for Handling

This step-by-step protocol ensures a safe and controlled environment from preparation to cleanup.

Step 1: Preparation and Pre-Handling Checks
  • Designate Area: All handling of 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one must occur in a designated area within a certified chemical fume hood.[8]

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[3]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers before introducing the chemical.

  • Don PPE: Put on all required PPE as specified in the table above.

Step 2: Handling the Solid Compound (Weighing & Transfer)
  • Minimize Dust: Handle the solid compound with care to avoid generating dust.[10] Use smooth, deliberate motions.

  • Weighing: Tare a weigh boat on the balance inside the fume hood. Carefully add the desired amount of the compound.

  • Transfer: Gently transfer the weighed solid into the reaction vessel. If necessary, use a powder funnel.

  • Immediate Cleanup: Promptly clean any residual powder from the spatula and weigh boat using a solvent-moistened wipe, which should then be disposed of as solid hazardous waste.

Step 3: Post-Handling and Cleanup
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent. Dispose of cleaning materials as hazardous waste.

  • Secure Compound: Tightly close the primary container and store it in a cool, dry, and well-ventilated place away from incompatible materials.[3][7]

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Storage A Verify Fume Hood & Eyewash B Assemble All Equipment A->B C Don Required PPE B->C D Carefully Weigh Solid Compound C->D Begin Work E Transfer to Reaction Vessel D->E F Clean Work Area & Tools E->F Procedure Complete G Segregate & Label Waste F->G H Securely Store Compound G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: A procedural workflow for handling 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one.

Emergency Response Plan

Immediate and correct action during an emergency is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[2][10] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][6] Seek immediate medical attention.

  • Small Spill (<1g): With appropriate PPE, gently cover the spill with an inert absorbent material. Sweep up the material, place it in a sealed and labeled container for hazardous waste disposal.[3]

  • Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's environmental health and safety office.[11]

Waste Disposal and Decontamination

Proper segregation of halogenated waste is crucial for environmental safety and regulatory compliance. Halogenated compounds require specific incineration processes to prevent the formation of toxic byproducts like dioxins.

  • Segregation is Key: All waste streams containing 6-Bromo-2-chloro-8-fluoroquinazolin-4(3H)-one must be treated as halogenated organic waste .[12] Do not mix with non-halogenated waste.[11]

  • Solid Waste: This includes contaminated gloves, wipes, weigh boats, and excess solid compound. Collect in a clearly labeled, sealed container designated for "Halogenated Solid Waste".[8][13]

  • Liquid Waste: Solutions containing the compound should be collected in a compatible, sealed, and clearly labeled container for "Halogenated Liquid Waste".[8][12]

  • Container Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate quantities.[11]

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Never dispose of this chemical down the drain.[8]

Waste Segregation and Disposal Pathway

G cluster_waste_type Identify Waste Type cluster_container Select Correct Waste Container Start Waste Generated Solid Solid Material (Gloves, Wipes, Excess Solid) Start->Solid Liquid Liquid Solution (Reaction mixtures, rinsates) Start->Liquid Glass Contaminated Glassware Start->Glass SolidWaste Halogenated Solid Waste Bin Solid->SolidWaste LiquidWaste Halogenated Liquid Waste Carboy Liquid->LiquidWaste GlassWaste Glass Disposal Box (after decontamination) Glass->GlassWaste End Arrange for EHS Pickup SolidWaste->End LiquidWaste->End GlassWaste->End

Caption: Decision pathway for proper waste segregation and disposal.

References

  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

Sources

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